Diosgenin palmitate
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H72O4 |
|---|---|
Molecular Weight |
653.0 g/mol |
IUPAC Name |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexadecanoate |
InChI |
InChI=1S/C43H72O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-39(44)46-34-23-25-41(4)33(28-34)20-21-35-36(41)24-26-42(5)37(35)29-38-40(42)32(3)43(47-38)27-22-31(2)30-45-43/h20,31-32,34-38,40H,6-19,21-30H2,1-5H3/t31-,32+,34+,35-,36+,37+,38+,40+,41+,42+,43-/m1/s1 |
InChI Key |
UTLFPCHHNIPLBC-PUYSEAGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diosgenin Palmitate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosgenin palmitate is a steroidal ester formed from the natural sapogenin, diosgenin, and the saturated fatty acid, palmitic acid. While diosgenin itself has been the subject of extensive research for its potential therapeutic properties, including anti-inflammatory, anticancer, and metabolic regulatory effects, specific data on this compound is limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the chemical structure of this compound, based on the well-characterized structures of its constituent molecules. It further outlines a general experimental protocol for its synthesis via esterification. A significant portion of this guide is dedicated to the discussion of potential biological activities and associated signaling pathways. It is critical to note that the biological data presented herein is primarily derived from studies investigating the effects of diosgenin in the presence of palmitic acid, rather than the effects of the synthesized this compound ester. Therefore, the described signaling pathways represent hypothesized mechanisms of action for this compound, pending direct experimental validation.
Chemical Structure and Properties of this compound
This compound is the ester conjugate of diosgenin and palmitic acid. The ester linkage is formed between the hydroxyl group at the C-3 position of the diosgenin steroid backbone and the carboxyl group of palmitic acid.
Chemical Formula: C₄₃H₇₂O₄
Molecular Weight: 653.03 g/mol
Structure:
Caption: The chemical structure of this compound, illustrating the ester bond between the diosgenin and palmitate moieties.
Diosgenin Moiety
Diosgenin is a spirostanol sapogenin, a class of natural steroids. Its structure features a complex polycyclic system.
-
Chemical Formula: C₂₇H₄₂O₃
-
Molecular Weight: 414.63 g/mol
-
Key Structural Features: A spiroketal side chain and a hydroxyl group at the C-3 position.
Palmitate Moiety
Palmitic acid is a common saturated fatty acid.
-
Chemical Formula: C₁₆H₃₂O₂
-
Molecular Weight: 256.42 g/mol
-
Key Structural Features: A 16-carbon chain with a carboxylic acid group.
Spectroscopic Data (Predicted and from Constituent Parts)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Diosgenin | C-3 | ~4.5 (Shifted downfield from ~3.5 in diosgenin) | ~73 (Shifted downfield from ~71 in diosgenin) |
| C-5 | ~5.3 | ~140 | |
| C-6 | ~5.3 | ~121 | |
| C-18 (CH₃) | ~0.8 | ~16 | |
| C-19 (CH₃) | ~1.0 | ~19 | |
| C-21 (CH₃) | ~0.9 | ~14 | |
| C-27 (CH₃) | ~0.8 | ~17 | |
| Palmitate | C-1 (C=O) | - | ~173 |
| C-2 (α-CH₂) | ~2.3 | ~34 | |
| C-3 (β-CH₂) | ~1.6 | ~25 | |
| (CH₂)n | ~1.2-1.3 | ~29-30 | |
| C-16 (ω-CH₃) | ~0.9 | ~14 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Key fragmentation patterns would likely involve the cleavage of the ester bond, yielding fragments corresponding to the diosgenin and palmitoyl moieties.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment | Expected m/z |
| [this compound + H]⁺ | 653.5 |
| [Diosgenin - H]⁺ | 413.3 |
| [Palmitoyl]⁺ | 239.2 |
Experimental Protocols
Proposed Synthesis of this compound
A general method for the synthesis of this compound involves the esterification of diosgenin with an activated form of palmitic acid, such as palmitoyl chloride.
Materials:
-
Diosgenin
-
Palmitoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve diosgenin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine to the solution. The base acts as a catalyst and scavenges the HCl byproduct.
-
Addition of Acyl Chloride: Slowly add palmitoyl chloride to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.
Biological Activity and Signaling Pathways (Hypothesized)
As previously stated, there is a lack of direct experimental evidence on the biological effects of synthesized this compound. The following sections describe the signaling pathways that have been shown to be modulated by diosgenin in the presence of palmitic acid . It is hypothesized that this compound may exhibit similar activities.
Anti-Inflammatory Effects via the IKKβ/NF-κB Pathway
Studies have shown that diosgenin can ameliorate palmitate-induced inflammation in endothelial cells.[1] This effect is mediated through the inhibition of the IκB kinase β (IKKβ)/nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Caption: Hypothesized inhibition of the palmitic acid-induced IKKβ/NF-κB inflammatory pathway by this compound.
Improvement of Insulin Signaling via the PI3K/Akt/eNOS Pathway
Palmitic acid is known to induce insulin resistance. Diosgenin has been observed to counteract this effect by improving insulin signaling through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway.[1]
Caption: Hypothesized protective effect of this compound on the insulin signaling pathway.
Regulation of Lipid Metabolism via AMPK/ACC and SREBP-1c/FAS Pathways
Diosgenin has been shown to ameliorate palmitic acid-induced lipid accumulation in hepatocytes by modulating key pathways in lipid metabolism.[2][3] It is suggested to activate the AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC) pathway, which promotes fatty acid oxidation, and inhibit the sterol regulatory element-binding protein 1c (SREBP-1c)/fatty acid synthase (FAS) pathway, which is involved in lipogenesis.[2][3]
Caption: Hypothesized dual regulatory role of this compound in lipid metabolism.
Conclusion and Future Directions
This compound is a molecule of interest due to the significant biological activities of its parent compound, diosgenin. This guide provides a foundational understanding of its chemical structure and a proposed synthetic route. However, the lack of direct experimental data on this compound itself is a significant knowledge gap. Future research should focus on the following:
-
Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound, along with its full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR).
-
In Vitro Studies: Investigation of the biological effects of purified this compound on relevant cell lines to confirm whether it recapitulates, enhances, or alters the activities observed with diosgenin and palmitic acid co-treatment.
-
In Vivo Studies: Preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.
Such studies are essential to validate the therapeutic potential of this compound and to understand its mechanism of action as a distinct chemical entity.
References
- 1. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Initial Screening of Diosgenin Palmitate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diosgenin, a naturally occurring steroidal sapogenin, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. The esterification of diosgenin with fatty acids, such as palmitic acid to form diosgenin palmitate, represents a strategic approach to potentially enhance its lipophilicity and modulate its biological profile. This technical guide provides a comprehensive overview of the hypothesized bioactivities of this compound, drawing upon the extensive research conducted on diosgenin and its derivatives. While direct experimental data on this compound is limited, this document outlines detailed experimental protocols and summarizes key quantitative data from closely related compounds to inform initial screening efforts. Furthermore, critical signaling pathways and experimental workflows are visualized to aid in the conceptualization and design of future research.
Hypothesized Bioactivities of this compound
Based on the known biological effects of diosgenin and the nature of palmitic acid as a saturated fatty acid, the initial screening of this compound should focus on two primary areas: anticancer and anti-inflammatory activities. The conjugation with palmitic acid may enhance the cellular uptake and membrane interaction of the parent compound, potentially leading to altered potency and efficacy.
Anticancer Activity
Diosgenin has been extensively reported to exhibit cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. It is plausible that this compound will retain or even enhance these properties. Studies on analogous compounds, specifically long-chain fatty acid esters of diosgenin-7-ketoxime, have demonstrated anticancer activity, supporting this hypothesis.[1] The proposed mechanisms of action to investigate for this compound include the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.
Anti-inflammatory Activity
Diosgenin is a known modulator of inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines and mediators. Given that palmitic acid can have pro-inflammatory effects in certain contexts, the anti-inflammatory potential of this compound is of particular interest. The initial screening should assess its ability to counteract inflammatory responses induced by agents like lipopolysaccharide (LPS).
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the bioactivity of diosgenin and some of its derivatives against various cell lines. This data serves as a crucial benchmark for evaluating the performance of this compound in initial screening assays.
Table 1: Anticancer Activity of Diosgenin
| Cancer Cell Line | Assay Type | IC50 / Effect | Reference |
| DU145 (Prostate) | Proliferation | Potent anti-proliferative activity | [1] |
| PC-3 (Prostate) | Proliferation | Dose-dependent inhibition | |
| HCT-116 (Colon) | Proliferation | Inhibition of cell growth | |
| HT-29 (Colon) | Apoptosis | Induction of apoptosis | |
| MCF-7 (Breast) | Proliferation | Inhibition of proliferation | |
| MDA-MB-231 (Breast) | Apoptosis | Downregulation of BCL2 | [1] |
| A549 (Lung) | Proliferation | Inhibition of cell growth | |
| HepG2 (Liver) | Apoptosis | Induction of apoptosis |
Table 2: Anti-inflammatory Activity of Diosgenin Analogues
| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | Effect | Reference |
| Diosgenin Analogue 15 | Murine Peritoneal Macrophages | LPS | TNF-α, IL-6, IL-1β | Significant inhibition | [2] |
| Diosgenin | RAW 264.7 Macrophages | LPS | Pro-inflammatory cytokines | Inhibition | [1] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for the initial in vitro screening of this compound's bioactivity.
Anticancer Activity Screening
-
Cell Seeding: Plate cancer cells (e.g., DU145, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity Screening
-
Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Cell Treatment: Treat macrophages with this compound and LPS as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its initial bioactivity screening.
References
In Vitro Biological Activity of Diosgenin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diosgenin, a naturally occurring steroidal sapogenin, has demonstrated a wide spectrum of in vitro biological activities, positioning it as a compound of significant interest for pharmaceutical research and development. This document provides a detailed technical overview of its anti-inflammatory, antioxidant, and anti-cancer properties, with a focus on the underlying molecular mechanisms and experimental data. While direct studies on diosgenin palmitate are lacking, the extensive research on diosgenin, particularly its ability to counteract palmitate-induced cellular damage, offers a foundational understanding for future investigations into its esterified derivatives.
Anti-inflammatory Activity
Diosgenin exhibits potent anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory signaling pathways. A significant body of research highlights its ability to counteract the pro-inflammatory effects of saturated fatty acids like palmitate.
Inhibition of NF-κB Signaling Pathway
A primary mechanism of diosgenin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In human umbilical vein endothelial cells (HUVECs) stimulated with palmitate, diosgenin has been shown to significantly reduce the phosphorylation of IKKβ and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit[1][2]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Reduction of Pro-inflammatory Cytokines and Mediators
In vitro studies have consistently demonstrated that diosgenin treatment leads to a dose-dependent decrease in the production of several key pro-inflammatory molecules.
| Cell Line | Inducer | Measured Mediator | Effect of Diosgenin | Reference |
| HUVECs | Palmitate (PA) | TNF-α, IL-6 | Significant reduction at 0.1, 1, and 10 µmol/L | [1][2] |
| RAW 264.7 Macrophages | Conditioned medium from 3T3-L1 adipocytes | TNF-α, MCP-1, Nitric Oxide | Inhibition of production | [3] |
| Dendritic Cells | - | IL-6, IL-12 | Inhibition of secretion | [4][5] |
| Dendritic Cells | - | IL-10 | Promotion of expression | [4][5] |
| THP-1 Monocytes | TNF-α | Tissue Factor (TF) | Inhibition of expression and procoagulant activity | [4][5] |
Experimental Protocol: Anti-inflammatory Assay in HUVECs
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluence.
-
Treatment: Cells are pre-treated with varying concentrations of diosgenin (e.g., 0.1, 1, 10 µmol/L) for 30 minutes.
-
Induction of Inflammation: Inflammation is induced by incubating the cells with palmitate (e.g., 100 µmol/L) for a specified duration (e.g., 24 hours).
-
Analysis of Inflammatory Markers:
Antioxidant Activity
Diosgenin has been shown to possess significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Free Radical Scavenging Activity
In various in vitro assays, diosgenin has demonstrated the ability to directly scavenge different types of free radicals.
| Assay | IC50 of Diosgenin (µg/mL) | IC50 of Ascorbic Acid (µg/mL) | Reference |
| DPPH Radical Scavenging | 46.14 | 39.27 | |
| ABTS Radical Scavenging | 35.17 | 39.14 | |
| Hydroxyl Radical Scavenging | 34.21 | 38.24 | |
| Superoxide Anion Radical Scavenging | 29.17 | 34.19 | |
| Hydrogen Peroxide Radical Scavenging | 32.12 | 36.17 | |
| Nitric Oxide Radical Scavenging | 35.19 | 39.14 |
Effects on Antioxidant Enzymes and Oxidative Stress Markers
In a cellular model of non-alcoholic fatty liver disease (NAFLD) induced by palmitic acid in LO2 cells, diosgenin treatment was found to mitigate oxidative stress.
-
Reduction of Reactive Oxygen Species (ROS): Diosgenin treatment significantly reduced the intracellular levels of ROS[6].
-
Decrease in Malondialdehyde (MDA): Levels of MDA, a marker of lipid peroxidation, were decreased by diosgenin[6].
-
Increase in Antioxidant Enzymes: Diosgenin increased the levels of antioxidant enzymes such as glutathione peroxidase (GSH-PX), superoxide dismutase (SOD), and catalase (CAT)[6].
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: A stock solution of diosgenin is prepared in a suitable solvent (e.g., ethanol). A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Reaction Mixture: Different concentrations of diosgenin are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample). Ascorbic acid is typically used as a positive control[7].
Anti-Cancer Activity
Diosgenin has been extensively studied for its anti-cancer properties, demonstrating effects on cell proliferation, apoptosis, and cell cycle progression in a variety of cancer cell lines[8][9][10].
Cytotoxicity and Inhibition of Cell Proliferation
Diosgenin exhibits cytotoxic effects against numerous cancer cell lines in a dose- and time-dependent manner.
| Cell Line | Cancer Type | IC50 Value | Reference |
| L929 | Murine Fibrosarcoma | 1.2 µg/mL | [11] |
| HeLa | Cervical Cancer | 18.2 µg/mL | [11] |
| MCF-7 | Breast Cancer | 19.8 µg/mL | [11] |
| SAS | Oral Squamous Cell Carcinoma | 31.7 µM | [12] |
| HSC3 | Oral Squamous Cell Carcinoma | 61 µM | [12] |
Induction of Apoptosis
Diosgenin promotes apoptosis in cancer cells through the modulation of key apoptotic regulatory proteins. It has been shown to increase the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and activate caspases, leading to programmed cell death[9].
Cell Cycle Arrest
Diosgenin can induce cell cycle arrest at different phases in various cancer cell types. For instance, it has been reported to cause S-phase arrest in HEp-2 cells and G2/M phase arrest in M4Beu cells[12].
Modulation of Cancer-Related Signaling Pathways
The anti-cancer effects of diosgenin are mediated through its influence on multiple signaling pathways involved in cancer progression.
-
PI3K/Akt Pathway: Diosgenin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation[13].
-
MAPK Pathway: Diosgenin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, in a cell-type-specific manner to induce apoptosis or inhibit proliferation[4][13].
-
Wnt/β-catenin Pathway: In some cancers, diosgenin has been found to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in tumors[13].
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of diosgenin for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Directions
The in vitro evidence strongly supports the potential of diosgenin as a versatile therapeutic agent with anti-inflammatory, antioxidant, and anti-cancer properties. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects. While this guide provides a comprehensive overview of diosgenin's activities, the lack of specific data on this compound highlights a significant research gap. Future studies should focus on synthesizing and evaluating the biological activities of this compound and other ester derivatives. Such research would be invaluable in determining whether esterification can enhance the bioavailability, stability, and efficacy of diosgenin, potentially leading to the development of novel and more potent therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Antioxidant activity of novel diosgenin derivatives: Synthesis, biological evaluation, and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Effects of Diosgenin–Betulinic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Diosgenin vs. Diosgenin Palmitate: A Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosgenin, a naturally occurring steroidal sapogenin, holds significant promise for various therapeutic applications, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. However, its clinical utility is hampered by poor oral bioavailability. This technical guide provides an in-depth analysis of the bioavailability of diosgenin, summarizing key pharmacokinetic data from preclinical studies. It further explores the concept of diosgenin palmitate as a potential prodrug strategy to enhance absorption, despite the current lack of direct in vivo comparative studies. Detailed experimental protocols and visualization of relevant signaling pathways are included to support further research and development in this area.
Introduction: The Bioavailability Challenge of Diosgenin
Diosgenin is a lipophilic molecule with low aqueous solubility, which is a primary factor contributing to its poor oral bioavailability.[1][2] Following oral administration, the absolute bioavailability of diosgenin in rats has been reported to be in the range of 6-9%.[3][4] This limited absorption significantly curtails its systemic therapeutic efficacy. Consequently, various formulation strategies have been explored to enhance its bioavailability, including the development of nanocrystals, cyclodextrin complexes, and other nanoparticle-based delivery systems.[1][2]
Esterification of drug molecules with fatty acids to create lipophilic prodrugs is a common strategy to improve oral absorption. In theory, a palmitate ester of diosgenin, this compound, could leverage lipid absorption pathways, potentially leading to improved bioavailability. However, to date, there is a notable absence of published in vivo pharmacokinetic studies directly comparing the bioavailability of this compound to that of diosgenin. This guide will synthesize the available data for diosgenin and provide a theoretical framework for the potential absorption of this compound based on the principles of sterol ester metabolism.
Quantitative Bioavailability Data for Diosgenin
The following tables summarize the pharmacokinetic parameters of diosgenin from various preclinical studies. These studies highlight the impact of different formulation strategies on improving its oral absorption.
Table 1: Pharmacokinetic Parameters of Diosgenin in Rats (Single Dose, Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Coarse Suspension | 15 | 150.3 ± 25.1 | 4.0 | 1234.5 ± 210.8 | ~9.0 | [3][5] |
| Coarse Suspension | Not Specified | ~100 | ~4.0 | ~1000 | ~7.0 | [6] |
| Diosgenin Nanocrystals | 50 | 458.7 ± 91.2 | 2.0 | 4879.3 ± 856.4 | Not Reported (2.55-fold increase in AUC vs. coarse suspension) | [2][7] |
| Diosgenin/β-CD Complex | 50 | 320.0 ± 56.0 | 1.5 | 2100.0 ± 350.0 | Not Reported (Significant enhancement over drug alone) | [8] |
Note: Values are presented as mean ± standard deviation where available. The experimental conditions across studies may vary.
This compound: A Prodrug Approach
Synthesis of this compound
While in-vivo bioavailability data is unavailable, the synthesis of this compound is a straightforward esterification reaction. Typically, it involves reacting diosgenin with palmitoyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature until completion, followed by purification using column chromatography.
Theoretical Bioavailability and Absorption Pathway of this compound
The oral absorption of sterol esters is primarily governed by their hydrolysis back to the parent sterol and the fatty acid by pancreatic lipases in the small intestine. The liberated sterol is then absorbed via micellar solubilization.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation [frontiersin.org]
- 5. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Diosgenin Palmitate in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diosgenin palmitate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of public quantitative data on the solubility of this compound, this document focuses on providing a detailed experimental protocol for its determination. Additionally, it outlines a relevant biological signaling pathway involving the parent compound, diosgenin, in the context of palmitate-induced cellular stress, which is pertinent to the study of this compound.
Introduction to this compound
This compound is a synthetic derivative of diosgenin, a naturally occurring steroidal sapogenin found in plants such as Dioscorea species (wild yam)[1]. As an ester of diosgenin and palmitic acid, its lipophilicity is significantly increased compared to the parent diosgenin molecule. This modification can influence its pharmacokinetic and pharmacodynamic properties, making solubility a critical parameter for in vitro and in vivo studies. Understanding its solubility in solvents like DMSO and ethanol is fundamental for preparing stock solutions for biological assays and formulating delivery systems.
Solubility of this compound
As of the compilation of this guide, specific quantitative solubility data for this compound in DMSO and ethanol is not widely published. The solubility of a compound is dependent on various factors including the physicochemical properties of both the solute and the solvent, temperature, and the crystalline form of the compound.
To facilitate research and development, the following table has been structured to be populated with experimentally determined solubility data. The subsequent section details a robust protocol for obtaining these values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| DMSO | 25 (Room Temp.) | Data to be determined | Data to be determined | Shake-Flask Method |
| DMSO | 37 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol (95-100%) | 25 (Room Temp.) | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol (95-100%) | 37 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocol for Determining Solubility
The following protocol is a generalized "shake-flask" method, which is considered the gold standard for determining equilibrium solubility and can be adapted for this compound[2][3].
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous DMSO (ACS grade or higher)
-
Absolute Ethanol (ACS grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical method for quantification.
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the solvent (DMSO or ethanol), for instance, 1 mL, to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For lipophilic compounds like steroid esters, this can take 24 to 72 hours[2]. A preliminary kinetic solubility test can help determine the optimal equilibration time[4].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes[2].
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration of the saturated solution based on the dilution factor. This value represents the solubility.
-
3.3. Diagram of Experimental Workflow
Relevant Signaling Pathways
While the specific signaling pathways modulated by this compound are a subject for further research, the activities of its parent compounds, diosgenin and palmitic acid, are well-documented. Diosgenin has been shown to ameliorate the effects of palmitic acid-induced cellular stress. One such mechanism involves the AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways, which are crucial in regulating lipid metabolism[5][6]. Palmitic acid can induce lipid accumulation, and diosgenin has been observed to counteract this by promoting fatty acid oxidation and inhibiting lipid synthesis[5][6][7].
4.1. Diagram of Diosgenin's Effect on Palmitate-Induced Lipid Metabolism Signaling
This guide provides a foundational framework for researchers working with this compound. By following the detailed experimental protocol, scientists can reliably determine its solubility in DMSO and ethanol, enabling further investigation into its biological activities, which may be related to the signaling pathways outlined above.
References
- 1. This compound | 4952-66-3 | EAA95266 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early Research on the Therapeutic Potential of Diosgenin in Palmitate-Induced Pathologies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants like Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Early research has particularly focused on its potential to counteract the detrimental cellular effects induced by palmitate, a saturated fatty acid. This technical guide provides an in-depth overview of this early research, focusing on the therapeutic potential of diosgenin in mitigating palmitate-induced cellular stress, insulin resistance, and inflammation. While the focus of this document is on the interplay between diosgenin and palmitate, it is important to note that "diosgenin palmitate" as a specific esterified compound is a distinct chemical entity. The research summarized herein primarily investigates the effects of diosgenin on pathologies induced by palmitate.
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies investigating the effects of diosgenin on palmitate-induced cellular models.
Table 1: Effects of Diosgenin on Inflammatory Markers in Palmitate-Treated Human Umbilical Vein Endothelial Cells (HUVECs) [4]
| Parameter | Palmitate (100 µmol/L) | Diosgenin (0.1 µmol/L) + Palmitate | Diosgenin (1 µmol/L) + Palmitate | Diosgenin (10 µmol/L) + Palmitate |
| IKKβ Phosphorylation | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| NF-κB (p65) Phosphorylation | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α Production | Increased | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
| IL-6 Production | Increased | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited |
Table 2: Effects of Diosgenin on Insulin Signaling in Palmitate-Treated HUVECs [4]
| Parameter | Palmitate (100 µmol/L) | Diosgenin (10 µmol/L) + Palmitate |
| IRS-1 Serine (S307) Phosphorylation | Increased | Attenuated |
| IRS-1 Tyrosine Phosphorylation (in response to insulin) | Decreased | Restored |
| Akt Activation (in response to insulin) | Decreased | Improved |
| eNOS Activation (in response to insulin) | Decreased | Improved |
| Insulin-Mediated NO Production | Decreased | Increased |
Table 3: Effects of Diosgenin on Lipid Metabolism in Palmitate-Treated LO2 Cells [5][6]
| Parameter | Palmitate-Treated | Diosgenin + Palmitate |
| Intracellular Lipid Content | Increased | Significantly Reduced |
| p-AMPK Expression | Decreased | Upregulated |
| p-ACC Expression | Decreased | Upregulated |
| CPT-1A Expression | Decreased | Upregulated |
| SREBP-1c Expression | Increased | Inhibited |
| FAS Expression | Increased | Inhibited |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on diosgenin's therapeutic potential against palmitate-induced cellular damage.
Cell Culture and Treatment
-
Cell Lines:
-
Palmitate Preparation: Palmitate (PA) was typically dissolved in ethanol and then complexed with bovine serum albumin (BSA) to facilitate its solubility and uptake by cells.
-
Treatment Protocol: Cells were pre-treated with varying concentrations of diosgenin (e.g., 0.1, 1, 10 µmol/L) for a specified duration (e.g., 30 minutes) before being incubated with palmitate (e.g., 100 µmol/L) for various time points (e.g., 30 minutes to 24 hours).[4] In some experiments, insulin was added to assess its signaling pathway.
Western Blot Analysis
Western blotting was a primary technique used to determine the expression and phosphorylation status of key proteins in signaling pathways.
-
Protein Extraction: Cells were lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., IKKβ, p-IKKβ, NF-κB p65, p-p65, IRS-1, p-IRS-1, Akt, p-Akt, eNOS, p-eNOS, AMPK, p-AMPK, ACC, p-ACC, CPT-1A, SREBP-1c, FAS).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits were utilized to quantify the levels of secreted cytokines and other molecules in the cell culture medium.
-
Sample Collection: Cell culture supernatants were collected after the treatment period.
Nitric Oxide (NO) Measurement
Intracellular nitric oxide (NO) production, a key indicator of endothelial function, was assessed using fluorescence microscopy.
-
Fluorescent Probe: Cells were incubated with a NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein diacetate (DAF-FM DA).
-
Imaging: The fluorescence intensity, which is proportional to the amount of NO produced, was observed and quantified using a fluorescence microscope.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by diosgenin in the context of palmitate-induced cellular stress and the general workflow of the described experiments.
Diosgenin's Modulation of Inflammatory and Insulin Signaling Pathways in Endothelial Cells
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Diosgenin Palmitate: A Prospective Therapeutic Agent - A Technical Guide
Disclaimer: This technical guide primarily details the established therapeutic properties, mechanisms of action, and experimental protocols of diosgenin . Due to a scarcity of dedicated research on diosgenin palmitate , this document serves as a forward-looking guide for researchers, scientists, and drug development professionals, extrapolating the potential of this compound based on the extensive data available for its parent compound, diosgenin. This compound is a synthetic derivative of diosgenin, a naturally occurring steroidal sapogenin.[1] This guide outlines a research framework for the investigation and validation of this compound as a novel therapeutic agent.
Introduction to Diosgenin and its Therapeutic Potential
Diosgenin is a steroidal sapogenin found abundantly in plants such as Dioscorea species (wild yam), Trigonella foenum-graecum (fenugreek), and Smilax china.[2][3][4] It serves as a crucial precursor for the synthesis of various steroidal drugs.[5] Preclinical studies have highlighted the diverse pharmacological activities of diosgenin, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects.[2][6][7][8][9] These properties suggest that diosgenin and its derivatives, such as this compound, hold significant promise for the development of novel therapeutics for a range of diseases, including cancer, atherosclerosis, and metabolic disorders.[2][3][10]
Potential Therapeutic Applications of this compound
Based on the known activities of diosgenin, this compound is a promising candidate for investigation in the following areas:
-
Oncology: Diosgenin has demonstrated anti-cancer activity against a variety of tumor cell lines, including oral, laryngeal, esophageal, liver, gastric, lung, cervical, and prostate cancers, as well as glioma and leukemia.[3][4] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and metastasis, and blocking the cell cycle.[3][4][6]
-
Cardiovascular Disease: Diosgenin has shown potential in ameliorating atherosclerosis by improving endothelial dysfunction, regulating lipid metabolism, and exerting anti-inflammatory and anti-thrombotic effects.[10] It can improve vascular tone by increasing nitric oxide (NO) production.[10]
-
Metabolic Disorders: Diosgenin may be beneficial in managing diabetes and obesity by improving insulin resistance and reducing lipid accumulation.[7][11][12]
-
Inflammatory Conditions: The anti-inflammatory properties of diosgenin are well-documented and suggest its potential use in various inflammatory disorders.[7]
Mechanistic Insights from Diosgenin Research
The therapeutic effects of diosgenin are attributed to its modulation of multiple signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.
Anti-Cancer Signaling Pathways
Diosgenin's anti-cancer effects are mediated through the regulation of several key signaling pathways:
-
Apoptosis Induction: Diosgenin induces apoptosis in cancer cells through both the death receptor and mitochondrial pathways.[2] It can activate caspase-3 and modulate the expression of Bcl-2 family proteins.[6][7]
-
Cell Cycle Arrest: Diosgenin can arrest the cell cycle at different phases, such as the G1 or S phase, depending on the cancer cell type, by modulating the expression of cyclins and cyclin-dependent kinases.[6][13]
-
Inhibition of Metastasis: Diosgenin can suppress tumor cell migration and invasion by downregulating the expression of matrix metalloproteinases and other proteins involved in metastasis, such as VEGF and TWIST-1.[6][13]
-
PI3K/Akt Pathway: Diosgenin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[13]
-
STAT3 Signaling: In hepatocellular carcinoma, diosgenin inhibits the STAT3 signaling pathway, leading to suppressed cell proliferation.[7]
Metabolic and Inflammatory Signaling Pathways
Diosgenin's effects on metabolism and inflammation are linked to the following pathways:
-
AMPK/ACC/CPT-1A Pathway: In hepatocytes, diosgenin can ameliorate lipid accumulation by activating the AMPK/ACC/CPT-1A pathway, which promotes fatty acid β-oxidation.[12][14][15][16]
-
SREBP-1c/FAS Pathway: Diosgenin can also inhibit lipid synthesis by downregulating the SREBP-1c/FAS signaling pathway.[12][15][16]
-
IKKβ/NF-κB Pathway: Diosgenin exerts anti-inflammatory effects by inhibiting the IKKβ/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
AMPK/Nrf2/HO-1 Pathway: Diosgenin can protect retinal pigment epithelial cells from high glucose-induced inflammatory damage and oxidative stress by activating the AMPK/Nrf2/HO-1 pathway.[17]
Quantitative Data from Diosgenin Studies
The following tables summarize quantitative data from various in vitro studies on diosgenin, providing a baseline for designing experiments with this compound.
Table 1: Anti-inflammatory Effects of Diosgenin
| Cell Line | Treatment | Concentration(s) | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate-induced inflammation | 0.1, 1, and 10 μmol/L | Significantly reduced IKKβ and NF-κB phosphorylation and inhibited TNF-α and IL-6 production. | [11] |
Table 2: Anti-Cancer Effects of Diosgenin
| Cell Line | Effect | Concentration(s) | Observations | Reference |
| SAS oral cancer cells | Inhibition of proliferation | Not specified | Induced S-phase cell cycle arrest, leading to reduced cell survival and colony formation. | [13] |
| Human erythroleukemia (HEL) cells | Megakaryocytic differentiation | 10 µM | Time-dependent effects on SHh-N production, SMO expression, and GLI1 activation over 96 hours. | [18] |
| Hepatocellular carcinoma (HepG2) cells | Apoptosis induction | 40 μmol/L | Strong production of ROS to induce apoptosis. | [19] |
Proposed Experimental Protocols for this compound
The following are detailed methodologies for key experiments that should be conducted to evaluate the therapeutic potential of this compound, based on established protocols for diosgenin.
Synthesis and Characterization of this compound
-
Synthesis: this compound can be synthesized by esterification of diosgenin with palmitic acid. The reaction conditions should be optimized to achieve a high yield.
-
Characterization: The structure of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).
In Vitro Biological Assays
-
Cell Culture: Relevant human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, HepG2 for liver cancer) and normal cell lines (for cytotoxicity assessment) should be cultured under standard conditions.
-
Cytotoxicity Assay (MTT Assay): To determine the cytotoxic effects of this compound, cells should be seeded in 96-well plates and treated with various concentrations of the compound for different time points (e.g., 24, 48, 72 hours). Cell viability will be assessed using the MTT assay.
-
Apoptosis Assay (Flow Cytometry): To quantify apoptosis, cells treated with this compound will be stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.
-
Cell Cycle Analysis (Flow Cytometry): To determine the effect on the cell cycle, treated cells will be fixed, stained with PI, and analyzed by flow cytometry.
-
Western Blot Analysis: To investigate the effect on signaling pathways, protein lysates from treated cells will be subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane will be probed with primary antibodies against key proteins (e.g., p-AMPK, p-ACC, SREBP-1c, FAS, p-IKKβ, p-NF-κB, Bcl-2, Bax, Caspase-3, p-Akt, p-STAT3) followed by HRP-conjugated secondary antibodies. Protein bands will be visualized using a chemiluminescence detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant, commercially available ELISA kits will be used according to the manufacturer's instructions.
In Vivo Animal Studies
-
Animal Models: Appropriate animal models should be used, such as xenograft models for cancer (e.g., nude mice injected with human cancer cells) or diet-induced obesity models for metabolic studies.
-
Drug Administration: this compound will be administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses.
-
Efficacy Evaluation:
-
Cancer Models: Tumor volume and weight will be measured regularly. At the end of the study, tumors will be excised for histopathological and immunohistochemical analysis.
-
Metabolic Models: Body weight, blood glucose, and lipid profiles will be monitored.
-
-
Toxicity Assessment: The general health of the animals will be monitored. At the end of the study, major organs will be collected for histopathological examination to assess any potential toxicity.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by diosgenin, which are hypothesized to be relevant for this compound as well.
References
- 1. This compound | 4952-66-3 | EAA95266 | Biosynth [biosynth.com]
- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diosgenin protects retinal pigment epithelial cells from inflammatory damage and oxidative stress induced by high glucose by activating AMPK/Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Unveiling the Anti-Inflammatory Potential of Diosgenin: A Technical Guide
An In-depth Examination of the Molecular Mechanisms and Experimental Validation of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The steroidal sapogenin, diosgenin, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of diosgenin, with a particular focus on its molecular mechanisms of action. While the palmitate ester of diosgenin is of interest for potentially improved bioavailability, the bulk of current research focuses on the parent compound, diosgenin. This document will detail the established signaling pathways modulated by diosgenin, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for the investigation of its anti-inflammatory efficacy. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Diosgenin is a naturally occurring steroid sapogenin that can be extracted from a variety of plants, most notably from species of Dioscorea (wild yam) and Trigonella (fenugreek).[1] It serves as a crucial precursor in the synthesis of various steroid hormones.[1] Beyond its role as a synthetic building block, a growing body of preclinical evidence has illuminated its potential therapeutic applications, including anticancer, cardiovascular protective, and neuroprotective effects.[1] A significant area of this research has been dedicated to its anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2] This guide will delve into the core mechanisms underlying these effects.
Molecular Mechanisms of Anti-Inflammatory Action
Diosgenin exerts its anti-inflammatory effects through the modulation of several key signaling cascades. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and AMP-Activated Protein Kinase (AMPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Diosgenin has been shown to be a potent inhibitor of this pathway.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Diosgenin intervenes in this process by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3][4][5] This ultimately leads to a downstream reduction in the expression of NF-κB-regulated inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[2][3]
Modulation of MAPK Signaling Pathways
The MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals. Diosgenin has been demonstrated to suppress the phosphorylation, and thus the activation, of JNK and p38 MAPK in response to inflammatory inducers.[4][6] By inhibiting these MAPK pathways, diosgenin can further attenuate the inflammatory response. For instance, the inhibition of JNK phosphorylation by diosgenin contributes to the suppression of macrophage-mediated inflammation.[4]
Activation of the AMPK Signaling Pathway
AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism and inflammation. Activation of AMPK is generally associated with anti-inflammatory effects. Diosgenin has been shown to activate AMPK, which in turn can lead to the suppression of inflammatory responses.[7][8] For example, diosgenin-mediated AMPK activation can inhibit inflammation in adipose tissues and improve endothelial dysfunction.[7] Furthermore, the activation of the AMPK/Nrf2/HO-1 pathway by diosgenin has been shown to protect retinal pigment epithelial cells from high glucose-induced inflammatory damage and oxidative stress.[7]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of diosgenin.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Diosgenin
| Cell Line | Inflammatory Stimulus | Diosgenin Concentration (µM) | Measured Mediator | % Inhibition / Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitate (100 µM) | 0.1, 1, 10 | TNF-α, IL-6 | Significant reduction | [5] |
| Murine Macrophages | LPS/IFN-γ | Not specified | NO, IL-1, IL-6 | Reduction in production | [6] |
| Human Osteoarthritis Chondrocytes | IL-1β | Not specified | NO, PGE2, MMP-3, MMP-13, iNOS, COX-2 | Significant inhibition | [3] |
| 3T3-L1 Adipocytes & RAW 264 Macrophages (co-culture) | - | Not specified | TNF-α, MCP-1, NO | Inhibition of production | [4] |
| ARPE-19 Cells | High Glucose | Not specified | TNF-α, IL-6, IL-1β, COX-2, p65 | Suppressed upregulation | [7] |
Table 2: In Vivo Anti-Inflammatory Effects of Diosgenin
| Animal Model | Inflammatory Model | Diosgenin Dosage | Measured Parameter | Outcome | Reference |
| Rats | Carrageenan-induced paw edema | Not specified | Paw thickness | Significant inhibition of edema | [9] |
| Rats | Xylene-induced ear edema | Not specified | Ear edema | Significant inhibition of edema | [9] |
| Rats | Myocardial Ischemia-Reperfusion | 50, 100 mg/kg/d | Serum TNF-α, IL-1β; Myocardial MPO | Decreased expression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline common experimental protocols used to investigate the anti-inflammatory properties of diosgenin.
General Experimental Workflow
In Vitro Anti-Inflammatory Assays
Objective: To determine the effect of diosgenin on the production of inflammatory mediators in cultured cells.
Cell Culture and Treatment:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.[5]
-
Cells are pretreated with varying concentrations of diosgenin (e.g., 0.1, 1, 10 µmol/L) for a specified time, such as 30 minutes.[5]
-
Inflammation is induced by incubating the cells with an inflammatory stimulus, for example, 100 µmol/L palmitate (PA) for 30 minutes or 24 hours.[5]
Measurement of Inflammatory Mediators:
-
ELISA: Levels of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]
-
Western Blot Analysis:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., IKKβ, phosphorylated p65, total p65, IκBα) and inflammatory enzymes (e.g., iNOS, COX-2).
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified.[5][7]
-
In Vivo Anti-Inflammatory Assays
Objective: To evaluate the anti-inflammatory effect of diosgenin in a living organism.
Carrageenan-Induced Paw Edema Model:
-
Wistar rats are divided into control and treatment groups.[9]
-
The treatment groups receive diosgenin orally at specified doses.
-
After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw.[9]
-
Paw volume or thickness is measured at various time points (e.g., hourly for up to 8 hours) using a plethysmometer or calipers.[9]
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Myocardial Ischemia-Reperfusion Injury Model:
-
Rats are pre-treated with diosgenin (e.g., 50 or 100 mg/kg/day, orally) or saline for a period such as 4 weeks.[10]
-
Myocardial ischemia is induced by ligating the left anterior descending coronary artery for a set duration (e.g., 30 minutes), followed by reperfusion.[10]
-
After the reperfusion period (e.g., 2 hours), blood and heart tissue are collected.[10]
-
Serum levels of inflammatory cytokines (TNF-α, IL-1β) are measured by ELISA.[10]
-
Myeloperoxidase (MPO) activity in the myocardial tissue, an indicator of neutrophil infiltration, is determined.[10]
Conclusion
The collective evidence strongly supports the anti-inflammatory properties of diosgenin. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and AMPK, provides a solid mechanistic foundation for its observed effects in both in vitro and in vivo models. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore and potentially harness the therapeutic potential of diosgenin in the management of inflammatory diseases. Future research focusing on the formulation of diosgenin, such as through palmitate esterification, to enhance its pharmacokinetic profile is a promising avenue for translating these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin attenuates inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin protects retinal pigment epithelial cells from inflammatory damage and oxidative stress induced by high glucose by activating AMPK/Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diosgenin Protects Rats from Myocardial Inflammatory Injury Induced by Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Diosgenin and its Palmitate Ester: A Technical Guide
Disclaimer: This technical guide explores the anticancer effects of Diosgenin, a naturally occurring steroidal sapogenin. As of this writing, specific research on the anticancer properties of Diosgenin Palmitate is limited. Therefore, this document focuses on the extensive research conducted on the parent compound, Diosgenin, and provides a scientific perspective on the potential implications of its esterification with palmitic acid. The data presented herein pertains to Diosgenin unless otherwise specified.
Executive Summary
Diosgenin, a phytosteroid extracted from plants such as those of the Dioscorea genus (wild yam) and Fenugreek, has garnered significant attention for its diverse pharmacological activities, including a notable potential in cancer therapy.[1][2] Preclinical studies have demonstrated that Diosgenin exerts anticancer effects across a wide range of malignancies by modulating various cellular signaling pathways.[3][4] These effects include the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and prevention of cancer spread by inhibiting metastasis and angiogenesis.[2][5][6] While the direct anticancer activities of this compound remain to be extensively studied, the esterification of Diosgenin with fatty acids like palmitic acid represents a strategic approach to potentially enhance its bioavailability and therapeutic efficacy.[7] This guide provides a comprehensive overview of the anticancer effects of Diosgenin, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Anticancer Mechanisms of Diosgenin
Diosgenin's anticancer activity is multifaceted, targeting several key processes involved in tumor development and progression. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Diosgenin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Key molecular events in Diosgenin-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Diosgenin alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization.[8][9]
-
Caspase Activation: It triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -9), which are the executioners of apoptosis.[5][8]
-
PARP Cleavage: Activation of caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]
-
Generation of Reactive Oxygen Species (ROS): Diosgenin can induce oxidative stress within cancer cells, leading to apoptosis.[8][9]
Cell Cycle Arrest
Diosgenin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G1 or G2/M phase.[5][8] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Cyclin-Dependent Kinases (CDKs): Diosgenin can inhibit the activity of CDKs (e.g., CDK2, CDK4), which are essential for cell cycle progression.[10]
-
Cyclins: It can downregulate the expression of cyclins (e.g., Cyclin D1), the regulatory partners of CDKs.[10]
-
Upregulation of p53 and p21: Diosgenin can increase the expression of the tumor suppressor protein p53 and the CDK inhibitor p21.[5]
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Diosgenin has demonstrated the ability to inhibit key steps in the metastatic cascade:
-
Inhibition of Cell Migration and Invasion: It can suppress the migratory and invasive capabilities of cancer cells.[5]
-
Downregulation of Matrix Metalloproteinases (MMPs): Diosgenin can reduce the expression and activity of MMPs, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[5]
-
Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]
Quantitative Data on Diosgenin's Anticancer Activity
The cytotoxic and anti-proliferative effects of Diosgenin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Cancer Type | Cell Line | IC50 (µM) | Observed Effects | Reference(s) |
| Oral Squamous Cell Carcinoma | SAS | 31.7 | Decreased cell proliferation, S-phase cell cycle arrest | [10] |
| HSC3 | 61 | Decreased cell proliferation | [10] | |
| Lung Cancer | A549 | ~0.95 (for a derivative) | Cell cycle arrest at G0/G1 phase, apoptosis | [9] |
| Prostate Cancer | PC-3 | Not specified | Inhibition of migration and invasion | [5] |
| DU-145 | Not specified | Anti-proliferative activity | [5] | |
| Breast Cancer | MCF-7 | Not specified | Induction of p53, increased caspase-3 levels | [5] |
| MDA-MB-231 | Not specified | Inhibition of cell migration | [5] | |
| Colon Cancer | HCT-116 | Not specified | Anti-proliferative activity | [5] |
| HT-29 | Not specified | Induction of apoptosis | [5] | |
| Leukemia | HEL | Not specified | G2/M cell cycle arrest, apoptosis | [5] |
| K562 | Not specified | Anti-proliferative activity | [5] | |
| Hepatocellular Carcinoma | HepG2 | Not specified | Apoptosis via mitochondrial pathway | [8] |
Signaling Pathways Modulated by Diosgenin
Diosgenin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.
Apoptosis Signaling Pathway
Caption: Diosgenin-induced apoptosis signaling pathways.
Cell Cycle Regulation Pathway
Caption: Diosgenin's modulation of cell cycle progression.
The Potential Role of the Palmitate Moiety
While direct evidence is pending, the esterification of Diosgenin with palmitic acid to form this compound is a rational drug design strategy. Palmitic acid is a 16-carbon saturated fatty acid, and its conjugation to Diosgenin would significantly increase the molecule's lipophilicity.
This increased lipophilicity could have several implications for its anticancer activity:
-
Enhanced Bioavailability: Poor water solubility and bioavailability are common challenges for natural products like Diosgenin.[11] Increasing lipophilicity can improve absorption and transport across biological membranes.
-
Improved Cellular Uptake: The lipid-rich environment of cancer cell membranes may favor the uptake of a more lipophilic compound like this compound.
-
Altered Pharmacokinetics: The palmitate moiety could influence the metabolic stability and distribution of the compound in the body.
It is noteworthy that studies on other long-chain fatty acid esters of Diosgenin derivatives have shown promising anticancer activity, supporting the hypothesis that this modification could be beneficial.[7]
Experimental Protocols
The investigation of the anticancer effects of compounds like Diosgenin involves a series of standard in vitro and in vivo assays.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Diosgenin) for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the test compound for a specified duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Treat cells with the test compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content by flow cytometry. The resulting histogram reveals the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
Western Blotting
-
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Future Directions and Conclusion
The existing body of research strongly supports the potential of Diosgenin as a promising anticancer agent.[2][4] Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis in a wide range of cancer models makes it a compelling candidate for further drug development.[3][5]
The logical next step is to investigate the anticancer properties of Diosgenin derivatives, such as this compound, to address potential limitations of the parent compound, particularly its bioavailability.[7][11] Future research should focus on:
-
Synthesis and Characterization of this compound.
-
In Vitro Anticancer Screening: Evaluating the cytotoxicity, anti-proliferative, and mechanistic effects of this compound in a panel of cancer cell lines.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.
References
- 1. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. mdpi.com [mdpi.com]
- 7. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and cytotoxic activity of novel lipophilic cationic derivatives of diosgenin and sarsasapogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Diosgenin Palmitate Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of Diosgenin Palmitate. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates from extensive research on its parent compound, diosgenin, and its various synthetic derivatives to build a foundational understanding of its potential anticancer properties. This guide covers hypothesized mechanisms of action, detailed experimental protocols for cytotoxicity assessment, and quantitative data from related compounds to inform future research and development.
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants such as Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2] The modification of diosgenin's structure has been a key strategy to enhance its therapeutic potential, with a focus on improving bioavailability and cytotoxic efficacy.[3][4][5] The addition of a palmitate ester to the C-3 hydroxyl group of diosgenin would create this compound, a more lipophilic derivative. This increased lipophilicity is hypothesized to facilitate its passage through cellular membranes, potentially leading to enhanced cytotoxic activity against cancer cells. This guide will explore the anticipated cytotoxic profile of this compound based on the established knowledge of diosgenin and its analogs.
Quantitative Data on the Cytotoxicity of Diosgenin and its Derivatives
While specific IC50 values for this compound are not available, the following tables summarize the cytotoxic activities of diosgenin and some of its synthesized derivatives against various cancer cell lines. This data serves as a benchmark for predicting the potential potency of this compound.
Table 1: Cytotoxicity of Diosgenin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | >30 | [6] |
| K562 | Leukemia | 30.04 | [3] |
Table 2: Cytotoxicity of Selected Diosgenin Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Fold Increase vs. Diosgenin | Reference |
| Compound 8 (succinic acid linker, piperazinyl amide terminus) | HepG2 | Liver Cancer | 1.9 | >15 | [5] |
| Compound 13 (lipophilic cationic derivative) | A549 | Lung Cancer | 0.95 | 34 | [4] |
| Compound 7g (amino acid ester derivative) | K562 | Leukemia | 4.41 | 6.8 | [3] |
| FZU-0021-194-P2 | A549, PC9 | Lung Cancer | Not specified, but more potent than diosgenin | - | [7] |
Hypothesized Cytotoxic Mechanisms and Signaling Pathways
Based on the known mechanisms of diosgenin and its derivatives, this compound is likely to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. The enhanced lipophilicity of the palmitate ester may lead to greater accumulation within the cell and mitochondria, potentiating these effects.
Induction of Apoptosis
Diosgenin and its derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[4][8] Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio and subsequent mitochondrial membrane permeabilization.[4][8]
-
Caspase Activation: Release of cytochrome c from the mitochondria activates the caspase cascade, including caspase-3 and caspase-9, leading to the execution of apoptosis.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can induce oxidative stress and trigger mitochondria-mediated apoptosis.[4]
Cell Cycle Arrest
Several diosgenin derivatives have been found to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[4][5][9] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
Targeting of Signaling Pathways
The cytotoxic activity of diosgenin and its analogs is linked to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
p38α Mitogen-Activated Protein Kinase (MAPK) Pathway: Some novel diosgenin derivatives have been predicted to target and interact with the active site of p38α-MAPK, a key regulator of cellular stress responses and apoptosis.[4][5]
-
Bcl-2 Family Proteins: Diosgenin derivatives have been investigated as antagonists of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[8]
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for evaluating the cytotoxicity of this compound.
Experimental Protocols
Synthesis of this compound
A standard esterification procedure can be employed. Diosgenin would be dissolved in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine). Palmitoyl chloride would then be added dropwise at 0°C, and the reaction mixture would be stirred at room temperature until completion (monitored by TLC). The product would then be purified using column chromatography.
Cell Culture
Human cancer cell lines (e.g., A549, HepG2, MCF-7) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Due to its lipophilic nature, this compound should be dissolved in a suitable solvent like DMSO, and the final DMSO concentration in the media should be kept below 0.5%. The use of a solubilizing agent like polysorbate 20 may be necessary to ensure proper dispersion in the culture medium.[11]
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p38, β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the extensive research on diosgenin and its derivatives provides a strong rationale for its investigation as a potential anticancer agent. The increased lipophilicity conferred by the palmitate moiety is expected to enhance its cellular uptake and, consequently, its cytotoxic potency. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future studies should focus on the synthesis and in vitro cytotoxic screening of this compound against a panel of cancer cell lines, followed by in-depth mechanistic studies to validate the hypothesized signaling pathways. Furthermore, in vivo studies in animal models will be crucial to assess its therapeutic potential and safety profile.
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin - Wikipedia [en.wikipedia.org]
- 3. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic activity of novel lipophilic cationic derivatives of diosgenin and sarsasapogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin Derivatives as Potential Antitumor Agents: Synthesis, Cytotoxicity, and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Structure-activity relationship of diosgenin derivatives as Bcl-2 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJNANO - Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells [beilstein-journals.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Diosgenin Palmitate: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diosgenin palmitate, a lipophilic derivative of the naturally occurring steroidal sapogenin, diosgenin. The increased lipophilicity of diosgenin through esterification with palmitic acid may enhance its bioavailability and therapeutic efficacy. Three distinct synthesis methodologies are presented: a classical Steglich esterification, a pyridine-catalyzed acylation, and an environmentally benign lipase-catalyzed approach. This guide includes comprehensive experimental procedures, expected outcomes, and methods for purification and characterization. Additionally, relevant signaling pathways associated with diosgenin's biological activity are illustrated to provide context for its potential applications in drug discovery and development.
Introduction
Diosgenin, a phytosteroid extracted from plants of the Dioscorea genus (wild yam), serves as a crucial precursor in the synthesis of various steroid hormones.[1] Beyond its role as a synthetic building block, diosgenin itself exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] However, its therapeutic potential can be limited by its relatively low lipophilicity, which may affect its absorption and distribution in biological systems.
Esterification of diosgenin with fatty acids, such as palmitic acid, offers a straightforward strategy to increase its lipophilicity. The resulting ester, this compound, is expected to exhibit improved membrane permeability and potentially enhanced biological activity. This document outlines three distinct and reproducible protocols for the synthesis of this compound suitable for a research laboratory setting.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound via the described methods. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Steglich Esterification | Pyridine-Catalyzed Acylation | Lipase-Catalyzed Esterification |
| Reactants | Diosgenin, Palmitic Acid | Diosgenin, Palmitoyl Chloride | Diosgenin, Palmitic Acid |
| Catalyst/Reagent | DCC, DMAP | Pyridine | Immobilized Lipase (e.g., Novozym 435) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | 2-Methyl-2-butanol |
| Temperature | Room Temperature | Room Temperature | 55 °C |
| Reaction Time | 12-24 hours | 16 hours | 48-72 hours |
| Typical Yield | 70-85% | 80-90% | 60-80% |
| Purity (post-column) | >95% | >95% | >95% |
Experimental Protocols
Method 1: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.[3][4][5]
Materials:
-
Diosgenin (1.0 eq)
-
Palmitic Acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve diosgenin (1.0 eq) and palmitic acid (1.2 eq) in anhydrous dichloromethane.
-
Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2 v/v) mobile phase.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to obtain pure this compound.
Method 2: Pyridine-Catalyzed Acylation
This protocol involves the acylation of diosgenin using palmitoyl chloride in the presence of pyridine, which acts as both a catalyst and an acid scavenger.
Materials:
-
Diosgenin (1.0 eq)
-
Palmitoyl Chloride (1.5 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Copper (II) Sulfate (CuSO₄) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve diosgenin (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add palmitoyl chloride (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Method 3: Lipase-Catalyzed Esterification
This method employs an immobilized lipase, offering a greener alternative with high selectivity and milder reaction conditions.[6]
Materials:
-
Diosgenin (1.0 eq)
-
Palmitic Acid (8.0 eq)
-
Immobilized Lipase (e.g., Novozym 435)
-
2-Methyl-2-butanol
-
Molecular Sieves (3 Å)
Procedure:
-
To a flask containing 2-methyl-2-butanol, add diosgenin (1.0 eq) and palmitic acid (8.0 eq).
-
Add activated molecular sieves to the mixture to remove water generated during the reaction.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Incubate the reaction mixture at 55 °C with constant stirring for 48-72 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction reaches equilibrium, filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed and potentially reused.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography with a hexane-ethyl acetate gradient to isolate this compound.
Characterization of this compound
The successful synthesis of this compound can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product. The Rf value of this compound will be higher than that of diosgenin due to its increased lipophilicity. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ester. The 1H NMR spectrum of this compound will show characteristic signals for the palmitoyl chain, in addition to the signals from the diosgenin backbone. The signal for the proton at the C-3 position of diosgenin will shift downfield upon esterification.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.
Visualizations
Experimental Workflow: Steglich Esterification
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Signaling Pathways Modulated by Diosgenin
Diosgenin has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and metabolism.[7] Understanding these pathways is crucial for elucidating the mechanism of action of diosgenin and its derivatives.
Caption: Key signaling pathways modulated by diosgenin.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound in a research laboratory setting. The choice of method will depend on the available reagents, desired scale, and environmental considerations. The Steglich esterification and pyridine-catalyzed acylation are robust chemical methods, while the lipase-catalyzed approach offers a greener alternative. Proper purification and characterization are essential to ensure the quality of the final product for subsequent biological evaluation. The provided diagrams of the experimental workflow and relevant signaling pathways aim to facilitate both the practical execution of the synthesis and the conceptual understanding of the potential biological relevance of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Diosgenin Palmitate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of diosgenin palmitate. Diosgenin, a steroidal sapogenin, and its derivatives like this compound are of significant interest in the pharmaceutical and cosmetic industries for their potential therapeutic and bioactive properties.[1] This method provides a framework for the accurate determination of this compound in various sample matrices, supporting research, quality control, and formulation development. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters based on established principles for the analysis of similar steroidal fatty acid esters.
Introduction
Diosgenin is a naturally occurring steroidal sapogenin found in plants such as Dioscorea species (wild yam).[2] It serves as a crucial precursor in the synthesis of various steroid hormones. The esterification of diosgenin with fatty acids, such as palmitic acid, results in derivatives like this compound. These lipid-soluble derivatives may exhibit altered pharmacokinetic profiles and biological activities compared to the parent compound. Palmitate itself can induce cellular stress and insulin resistance, and diosgenin has been shown to ameliorate these effects by modulating signaling pathways such as IKKβ/NF-κB and PI3K/Akt/eNOS.[2][3] Specifically, diosgenin can reduce intracellular lipid accumulation by activating the AMPK/ACC/CPT-1A pathway and inhibiting the SREBP-1c/FAS pathway.[4][5] The quantification of this compound is essential for understanding its therapeutic potential and for the quality control of products containing this compound.
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of various compounds, including steroids and their esters.[2][6][7][8] This application note proposes a specific RP-HPLC method tailored for the non-polar nature of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. Given the non-polar nature of this compound, a reversed-phase C18 column is appropriate.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Run Time | 20 minutes |
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable organic solvent.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Use sonication to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a lipid-based formulation is provided below.
-
Extraction: Accurately weigh a sample containing an estimated amount of this compound. Dissolve the sample in a suitable organic solvent like hexane or chloroform.
-
Liquid-Liquid Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be required to remove interfering substances.
-
Dilution: Dilute the extracted sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Determined by the recovery of known amounts of this compound spiked into a placebo matrix. | Recovery between 98% and 102% |
| Precision | Assessed by analyzing multiple replicates of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, and temperature. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 3: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 12.5 | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 12.5 | 750,000 | 50.0 |
| Sample A | 12.6 | 450,000 | 30.0 |
| Sample B | 12.5 | 600,000 | 40.0 |
Visualization
Signaling Pathway of Diosgenin in Palmitate-Induced Cellular Stress
Caption: Signaling pathways modulated by diosgenin in the context of palmitate-induced cellular stress.
Experimental Workflow for HPLC Quantification
Caption: General experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and accurate approach for the quantification of this compound. The method is based on established analytical principles for similar compounds and can be readily implemented in a quality control or research laboratory. Proper method validation is crucial to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and other related steroidal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Formulating Diosgenin Palmitate for In Vivo Studies
Introduction
Diosgenin, a steroidal sapogenin found in plants like Dioscorea species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] Diosgenin palmitate, an ester derivative, is significantly more lipophilic than its parent compound. This increased lipophilicity presents a substantial challenge for in vivo studies, primarily due to its extremely low aqueous solubility, which can lead to poor absorption and low bioavailability after oral administration.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to formulate this compound for in vivo studies. The focus is on leveraging lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions, to enhance the solubility and oral bioavailability of this promising lipophilic compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Diosgenin and its palmitate ester is critical for rational formulation design.
Table 1: Physicochemical Properties of Diosgenin
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂O₃ | [2] |
| Molecular Weight | 414.6 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | Insoluble (~0.7 ng/mL) | |
| LogP (Octanol/Water) | ~5.7 - 6.1 | [2] |
| Melting Point | 204-207 °C |
Table 2: Estimated Physicochemical Properties of this compound
Note: Direct experimental data for this compound is limited. These values are estimated based on the properties of Diosgenin and the addition of a C16 palmitate chain, which significantly increases lipophilicity.
| Property | Estimated Value | Justification |
| Molecular Formula | C₄₃H₇₂O₄ | Esterification of Diosgenin (C₂₇H₄₂O₃) with Palmitic Acid (C₁₆H₃₂O₂). |
| Molecular Weight | ~653.0 g/mol | Sum of molecular weights minus water. |
| Water Solubility | Extremely Insoluble | Esterification with a long-chain fatty acid dramatically reduces aqueous solubility.[3] |
| LogP (Octanol/Water) | > 10 | The addition of a C16 alkyl chain significantly increases the partition coefficient. |
| Physical State | Likely waxy solid | Sterol esters are typically waxy solids at room temperature.[3] |
Formulation Strategies for Enhanced Bioavailability
Given its high lipophilicity, this compound is a prime candidate for lipid-based formulations. These systems improve oral bioavailability by presenting the drug in a solubilized form, facilitating its absorption through the gastrointestinal tract.[4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., gastrointestinal fluids).[6][7] This in-situ emulsification provides a large surface area for drug absorption.
-
Nanoemulsions: Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. Their small droplet size enhances drug solubility, stability, and permeation across biological membranes.[8]
Experimental Workflow
The development of a suitable formulation follows a structured workflow, from initial screening to in vivo evaluation.
Detailed Experimental Protocols
Protocol 1: Excipient Solubility Screening
Objective: To identify suitable oils, surfactants, and co-solvents that can effectively solubilize this compound.
Materials:
-
This compound
-
Candidate oils (e.g., Labrafil M 2125, Capryol 90, soybean oil, oleic acid)
-
Candidate surfactants (e.g., Kolliphor ELP, Tween 80, Cremophor RH40)
-
Candidate co-solvents (e.g., Transcutol HP, PEG 400, Ethanol)
-
2 mL screw-cap vials
-
Shaking incubator or vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
Method:
-
Add an excess amount of this compound to 1 g of each selected vehicle (oil, surfactant, or co-solvent) in a 2 mL screw-cap vial.
-
Tightly cap the vials and vortex for 2 minutes to facilitate initial mixing.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect a known amount of the supernatant and dilute it with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Express solubility in mg/mL. Select the vehicles with the highest solubilizing capacity for the next stage.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a liquid SEDDS pre-concentrate of this compound.
Materials:
-
This compound
-
Selected oil, surfactant, and co-solvent from Protocol 1
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Method:
-
Based on solubility data and the construction of pseudo-ternary phase diagrams, determine the optimal ratio of oil, surfactant, and co-solvent.[7] A common starting point is a ratio within the range of 10-40% oil, 30-60% surfactant, and 10-30% co-solvent.
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.
-
Place the vial on a magnetic stirrer and mix at a moderate speed until a clear, homogenous liquid is formed. Gentle heating (40-50°C) in a water bath can be used to facilitate mixing if necessary.[9]
-
Weigh the desired amount of this compound and add it to the excipient mixture.
-
Continue stirring until the drug is completely dissolved, resulting in a clear pre-concentrate.
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 250 mL of distilled water in a beaker with gentle stirring. Record the time taken for the formulation to form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Dilute the resulting emulsion with distilled water and measure the droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument.[6]
-
Protocol 3: Preparation of a Nanoemulsion (High-Energy Method)
Objective: To formulate this compound as an oil-in-water (O/W) nanoemulsion using a high-pressure homogenizer or ultrasonicator.
Materials:
-
This compound
-
Selected oil phase (e.g., Medium-Chain Triglycerides)
-
Selected surfactant (e.g., Tween 80, Lecithin)
-
Purified water
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or probe sonicator
Method:
-
Preparation of Oil Phase: Dissolve the desired amount of this compound in the selected oil. Gentle heating may be required.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes using a high-shear mixer. This will form a coarse pre-emulsion.[10]
-
Nanoemulsification:
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 1000-2000 bar).[8]
-
Ultrasonication: Alternatively, subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Optimize the sonication time and amplitude to achieve the desired droplet size.
-
-
Characterization: Measure the droplet size, PDI, and zeta potential of the final nanoemulsion using a DLS instrument.
Protocol 4: In Vivo Administration via Oral Gavage in Rodents
Objective: To administer the formulated this compound to rodents for pharmacokinetic or pharmacodynamic studies.
Materials:
-
Prepared this compound formulation (SEDDS or nanoemulsion)
-
Rodent model (e.g., mice or rats)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal scale
Method:
-
Fast the animals overnight (e.g., 12 hours) prior to dosing, with free access to water.
-
On the day of the study, weigh each animal to determine the precise dosing volume.
-
Prepare the dosing formulation. If using a SEDDS pre-concentrate, it can be administered directly or pre-emulsified in a small volume of water immediately before administration. Nanoemulsions are administered as is.
-
Gently restrain the animal. For a mouse, this can be done by scruffing the neck to immobilize the head.
-
Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the calculated dose volume.
-
Carefully insert the ball-tipped gavage needle into the esophagus and advance it to the predetermined depth. Ensure the needle has not entered the trachea.
-
Slowly dispense the formulation into the stomach.
-
Gently withdraw the needle and return the animal to its cage.
-
Follow the approved experimental timeline for blood sampling or tissue collection.
Relevant Signaling Pathways for Diosgenin
Diosgenin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and metabolism. While the specific effects of this compound are yet to be fully elucidated, it is hypothesized to act through similar mechanisms following in vivo hydrolysis to Diosgenin.
PI3K/Akt Signaling Pathway
Diosgenin can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sterol ester - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedicineonline.org [biomedicineonline.org]
- 14. Diosgenin inhibits cell proliferation of primary human thyrocytes via downregulation of PI3K/Akt signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
Application Notes and Protocols for Diosgenin Palmitate Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of diosgenin-loaded nanoparticle drug delivery systems, detailing their synthesis, characterization, and application in preclinical cancer studies. The protocols outlined below are based on established methodologies to facilitate the replication and further development of these promising therapeutic platforms.
Introduction
Diosgenin, a naturally occurring steroidal saponin, has garnered significant attention for its potential anticancer properties. However, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and limited stability.[1][2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of diosgenin to cancer cells.[1][2] This document provides detailed protocols for the synthesis and characterization of diosgenin-loaded polymeric nanoparticles and summarizes key quantitative data from relevant studies. Additionally, it visualizes the signaling pathways modulated by diosgenin, offering insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the physicochemical properties and in vitro efficacy of various diosgenin nanoparticle formulations from the literature.
Table 1: Physicochemical Characterization of Diosgenin Nanoparticles
| Nanoparticle Formulation | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation/Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| PGMD 7:3 | Poly-glycerol malate co-dodecanedioate | Nanoprecipitation | 133.6 | - | - | 77-83 | - | [1][4] |
| PGMD 6:4 | Poly-glycerol malate co-dodecanedioate | Nanoprecipitation | 121.4 | - | - | 77-83 | - | [1][4] |
| PLGA | Polylactic-co-glycolic acid | Solvent-emulsion-diffusion-evaporation | 267.66 ± 17.78 | 0.62 ± 0.1 | -14.46 ± 3.15 | - | - | [5] |
| PCL-Pluronic F68 | Poly-ε-caprolactone-Pluronic | Nanoprecipitation | >200 (DLS), 90-100 (FESEM) | - | - | - | 10.3 | [2] |
| Niosome | Sorbitan monopalmitate (Span 40) | Thin-film hydration | 103 ± 1.3 | <0.1 | - | - | - | [3] |
| AuNPs-MPAm1-DG | Gold nanoparticles with 3-mercaptopropionic acid linker | Ligand exchange/covalent attachment | 53 | - | -30 | - | 27.6 | [6] |
Table 2: In Vitro Cytotoxicity of Diosgenin Nanoparticles (IC50 Values)
| Cell Line | Nanoparticle Formulation | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| A549 (Lung Carcinoma) | Free Diosgenin | - | 27.14 | [1] |
| A549 (Lung Carcinoma) | PGMD 7:3 | - | 15.15 | [1] |
| A549 (Lung Carcinoma) | PGMD 6:4 | - | 13.91 | [1] |
| U87-MG (Glioblastoma) | Free Diosgenin | ~40 | - | [2] |
| U87-MG (Glioblastoma) | PCL-F68-D-NPs | ~20 | - | [2] |
| HepG2 (Hepatocellular Carcinoma) | Diosgenin-loaded niosomes | - | Improved from 38.75% (free) to 71.68% cell toxicity | [1] |
| TUBO (Breast Cancer) | Da-PFC-NPs | 104.45 µg/ml | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of Diosgenin-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol is adapted from methodologies used for preparing PGMD and PCL-Pluronic based nanoparticles.[1][2]
Materials:
-
Diosgenin
-
Polymer (e.g., Poly-glycerol malate co-dodecanedioate (PGMD) or Poly-ε-caprolactone (PCL))
-
Acetone
-
Surfactant (e.g., Pluronic F-68)
-
Milli-Q or distilled water
-
Magnetic stirrer
-
Round bottom flask
-
Centrifuge
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of the polymer (e.g., 5 mg PGMD or 35 mg PCL) and diosgenin (e.g., 0.5 mg or 2 mg) in an appropriate volume of acetone (e.g., 3-5 mL).[1][2] Sonicate for 1 minute if necessary to ensure complete dissolution.[2]
-
Preparation of Aqueous Phase: Prepare a surfactant solution (e.g., 0.1% or 1% w/v Pluronic F-68) in Milli-Q water.[1][2]
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under gentle magnetic stirring.[1][2]
-
Solvent Evaporation: Leave the resulting suspension on the magnetic stirrer overnight to allow for the complete evaporation of acetone.[1]
-
Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes at 4°C.[1][2]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with distilled water to remove any un-encapsulated diosgenin and excess surfactant.[2]
-
Storage: The purified nanoparticles can be redispersed in distilled water for immediate characterization or lyophilized for long-term storage at 4°C.[1]
Protocol 2: Synthesis of Diosgenin-Loaded PLGA Nanoparticles via Modified Solvent-Emulsion-Diffusion-Evaporation
This protocol is based on the nanoformulation of diosgenin using PLGA.[5][8]
Materials:
-
Diosgenin
-
Polylactic-co-glycolic acid (PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Homogenizer/Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve diosgenin and PLGA in an organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion and Evaporation: Stir the emulsion at room temperature to allow the organic solvent to diffuse into the aqueous phase and subsequently evaporate.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.
-
Washing and Storage: Wash the nanoparticles to remove residual stabilizer and un-encapsulated drug, then lyophilize for storage.
Protocol 3: Characterization of Diosgenin Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Utilize Dynamic Light Scattering (DLS) with an instrument like a Zetasizer.[1][2]
- Suspend the nanoparticle pellet in double distilled water for analysis.[1]
- Perform measurements in triplicate to ensure accuracy.[2]
2. Morphology:
- Employ Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) to observe the shape and surface morphology of the nanoparticles.[2]
- For FESEM, place a drop of the nanoparticle suspension on a coverslip and allow it to dry before imaging.[2]
- For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry.
3. Encapsulation and Loading Efficiency:
- Determine the amount of diosgenin encapsulated within the nanoparticles using UV-visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][8]
- Briefly, separate the nanoparticles from the aqueous phase containing un-encapsulated drug by centrifugation.
- Measure the concentration of diosgenin in the supernatant.
- Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
- EE% = [(Total Drug - Free Drug) / Total Drug] x 100
- DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the anticancer activity of diosgenin nanoparticles using assays like MTT or Alamar Blue.[1][2]
Materials:
-
Cancer cell line (e.g., A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Diosgenin-loaded nanoparticles and free diosgenin
-
MTT or Alamar Blue reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate overnight.[1]
-
Treatment: Treat the cells with varying concentrations of free diosgenin and diosgenin-loaded nanoparticles for 24 or 48 hours.[1][2] Include untreated cells as a control.
-
Viability Assay:
-
For Alamar Blue: Add 10% resazurin solution to each well and incubate for 2-4 hours.[1]
-
For MTT: Add MTT solution to each well and incubate. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Diosgenin
Diosgenin and its nanoformulations have been shown to exert their anticancer and therapeutic effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by diosgenin.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of diosgenin-loaded nanoparticles.
Caption: General experimental workflow for nanoparticle development.
References
- 1. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Evaluation of Diosgenin Palmitate-Loaded Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a steroidal sapogenin found in plants like yams and fenugreek, has garnered significant interest for its potential anticancer properties.[1][2][3] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth across various cancer types.[1][2] However, the therapeutic application of diosgenin is often limited by its poor water solubility and low bioavailability.[4] To overcome these challenges, lipid-based nanoformulations such as liposomes offer a promising delivery strategy.[5]
This application note provides a detailed protocol for the preparation of liposomes loaded with diosgenin palmitate, a more lipophilic ester of diosgenin, which is anticipated to enhance its encapsulation within the lipid bilayer of liposomes. It also outlines key experimental procedures for the characterization and in vitro evaluation of these liposomes, including their cytotoxic effects and their impact on apoptosis-related signaling pathways.
Physicochemical Properties of Diosgenin
| Property | Value | Reference |
| Molecular Formula | C27H42O3 | [6][7] |
| Molecular Weight | 414.62 g/mol | [8] |
| Physical State | White to off-white crystalline powder | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetic acid. | [8] |
| Melting Point | 206-212°C | [] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration method.[10][11][12] This method involves the dissolution of lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.[11][12]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve DSPC, this compound, and DSPE-PEG2000 in chloroform at a desired molar ratio (e.g., 56:39:5).[13] The inclusion of the lipophilic this compound is expected to facilitate its incorporation into the lipid mixture.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (Tc) of DSPC (approximately 55°C).[14] Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.[11]
-
Drying: To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[10][11]
-
Hydration: Hydrate the dry lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask and agitating.[11][15] The temperature of the hydration medium should be kept above the Tc of the lipids.[10] This process allows the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[13]
-
Size Reduction (Sonication and Extrusion): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be downsized.[10] This can be achieved by sonication (using a probe or bath sonicator) followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[14] Perform multiple extrusion cycles (e.g., 10-15 passes) to ensure a homogenous liposome population.
-
Purification: To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C.
Experimental Workflow for Liposome Preparation
Caption: A schematic workflow for the preparation of this compound-loaded liposomes.
Characterization of Liposomes
The physicochemical properties of the prepared liposomes should be thoroughly characterized to ensure quality and reproducibility.
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS) and measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Expected Outcome: Liposomes with a particle size in the range of 100-200 nm, a low PDI (< 0.2) indicating a narrow size distribution, and a negative zeta potential which contributes to colloidal stability.
b. Encapsulation Efficiency (%EE):
-
Method: Indirect method using centrifugation or dialysis followed by quantification of the unencapsulated drug.
-
Procedure:
-
Separate the unencapsulated this compound from the liposomes using a suitable method (e.g., ultracentrifugation or dialysis).
-
Quantify the amount of free drug in the supernatant or dialysate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).[16]
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Representative Data for Diosgenin-Loaded Liposomes:
| Parameter | Value | Reference |
| Particle Size (nm) | 120 ± 8 | [15] |
| Polydispersity Index (PDI) | < 0.2 | - |
| Zeta Potential (mV) | -33.3 ± 2.5 | - |
| Encapsulation Efficiency (%) | > 85% | - |
Note: These values are representative for diosgenin-loaded liposomes and may vary for this compound-loaded formulations.
In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the this compound-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of this compound released into the medium using HPLC.
-
-
Expected Outcome: A sustained release profile of this compound from the liposomes over time compared to the free drug.
Cell Culture and Cytotoxicity Assay
-
Method: MTT or CCK-8 assay.
-
Cell Lines: A suitable cancer cell line (e.g., HeLa, HepG2, MCF-7).[17]
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded liposomes, and empty liposomes (as a control) for 24, 48, or 72 hours.
-
After the incubation period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
-
-
Expected Outcome: this compound-loaded liposomes will exhibit a dose-dependent cytotoxic effect on the cancer cells, ideally with a lower IC50 value compared to the free drug, indicating enhanced efficacy.
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat the cancer cells with free this compound and this compound-loaded liposomes at their respective IC50 concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Expected Outcome: An increase in the percentage of apoptotic cells (early and late apoptosis) in the cells treated with this compound-loaded liposomes compared to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
-
Method: Standard Western Blotting protocol.[19]
-
Target Proteins:
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Signal Detection: Detect the protein bands using an ECL substrate and an imaging system.[22]
-
-
Expected Outcome: Treatment with this compound-loaded liposomes is expected to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic proteins Bax, cleaved caspase-9, and cleaved caspase-3, confirming the induction of apoptosis via the intrinsic pathway.[20][21]
Diosgenin-Induced Apoptosis Signaling Pathway
Diosgenin has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[20] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[20][21]
Signaling Pathway of Diosgenin-Induced Apoptosis
Caption: A diagram illustrating the proposed intrinsic apoptosis pathway induced by diosgenin.
Conclusion
This application note provides a comprehensive framework for the preparation, characterization, and in vitro evaluation of this compound-loaded liposomes. The enhanced lipophilicity of this compound, combined with the advantages of liposomal delivery, presents a promising strategy to improve the therapeutic potential of diosgenin in cancer therapy. The detailed protocols and expected outcomes described herein serve as a valuable resource for researchers and drug development professionals working in this area. Further in vivo studies are warranted to validate the efficacy and safety of this formulation.
References
- 1. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diosgenin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti- Cancer Potential of Diosgenin, a Steroidal Saponin, against Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.amegroups.cn [cdn.amegroups.cn]
- 22. benchchem.com [benchchem.com]
Application Note: Investigating the Modulatory Effects of Diosgenin on Gene Expression in Palmitate-Induced Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants like yams and legumes, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[1][2]. Palmitate, a common saturated fatty acid, is frequently used in vitro to mimic the cellular stress and dysfunction observed in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance[3][4]. This application note provides a detailed overview and experimental protocols for studying the effects of diosgenin on gene and protein expression in the context of palmitate-induced cellular models. The focus is on understanding the molecular mechanisms by which diosgenin ameliorates the detrimental effects of high fatty acid levels.
Mechanism of Action
Diosgenin has been shown to modulate multiple signaling pathways that are often dysregulated by palmitate. These include pathways involved in inflammation, insulin signaling, and lipid metabolism.
-
Anti-inflammatory Effects: Diosgenin can suppress inflammatory responses by inhibiting the IKKβ/NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6[3].
-
Insulin Signaling: In the presence of palmitate, diosgenin helps to restore insulin sensitivity by modulating the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and activating the downstream PI3K/Akt/eNOS pathway, which leads to increased nitric oxide (NO) production[3].
-
Lipid Metabolism: Diosgenin has been found to ameliorate lipid accumulation by activating the AMPK/ACC/CPT-1A pathway, which promotes fatty acid oxidation, and inhibiting the SREBP-1c/FAS pathway, which is involved in lipid synthesis[5][6].
-
Cancer Therapy: Diosgenin has demonstrated anti-cancer effects by modulating various cell signaling pathways involved in cell growth, differentiation, and apoptosis[2][7][8][9][10]. It can induce apoptosis through the activation of caspase-3 and modulation of the Bcl-2 protein family[1].
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of diosgenin on palmitate-treated cells.
Table 1: Effects of Diosgenin on Inflammatory Markers and Insulin Signaling in Palmitate-Treated HUVECs
| Parameter | Palmitate (100 µmol/L) | Palmitate + Diosgenin (0.1 µmol/L) | Palmitate + Diosgenin (1 µmol/L) | Palmitate + Diosgenin (10 µmol/L) | Reference |
| IKKβ Phosphorylation | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3] |
| NF-κB Phosphorylation | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3] |
| TNF-α Production | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3] |
| IL-6 Production | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3] |
| IRS-1 (Ser307) Phosphorylation | Increased | Attenuated | Attenuated | Attenuated | [3] |
| Insulin-stimulated IRS-1 (Tyr) Phosphorylation | Reduced | Restored | Restored | Restored | [3] |
Table 2: Effects of Diosgenin on Lipid Metabolism Markers in Palmitate-Treated LO2 Cells
| Protein Expression | Palmitate Treatment | Palmitate + Diosgenin | Reference |
| p-AMPK | Decreased | Upregulated | [6][11] |
| p-ACC | Decreased | Upregulated | [6][11] |
| CPT-1A | Decreased | Upregulated | [6][11] |
| SREBP-1c | Increased | Inhibited | [6][11] |
| FAS | Increased | Inhibited | [6][11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by diosgenin and a general experimental workflow for gene expression analysis.
Caption: Signaling pathways modulated by diosgenin in palmitate-induced cellular stress.
Caption: Experimental workflow for gene and protein expression analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or human normal hepatocytes (LO2).
-
Culture Medium: For HUVECs, use Endothelial Cell Growth Medium. For LO2 cells, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Palmitate Preparation:
-
Dissolve palmitic acid in ethanol.
-
Prepare a 2% (w/v) fatty acid-free bovine serum albumin (BSA) solution in serum-free medium.
-
Add the palmitate-ethanol solution to the BSA solution while stirring at 37°C to achieve the desired final concentration (e.g., 100 µmol/L).
-
The final ethanol concentration should be less than 0.1%.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with diosgenin (e.g., 0.1, 1, 10 µmol/L) for 30 minutes[3].
-
Add palmitate solution to the culture medium and incubate for the desired time (e.g., 30 minutes for signaling studies, 24 hours for gene expression studies)[3].
-
Include appropriate controls (vehicle control, palmitate alone, diosgenin alone).
-
2. Western Blot Analysis
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IKKβ, anti-p-NF-κB, anti-p-AMPK, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
4. Nitric Oxide (NO) Detection
-
Fluorescence Microscopy:
-
Use a fluorescent probe for NO, such as DAF-FM diacetate.
-
Load the cells with the probe according to the manufacturer's protocol.
-
After treatment, wash the cells with PBS.
-
Visualize and capture fluorescent images using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine relative NO levels.
-
The study of diosgenin in palmitate-induced cellular models provides valuable insights into its potential therapeutic applications for metabolic and inflammatory diseases. The protocols and information presented in this application note offer a framework for researchers to investigate the molecular mechanisms of diosgenin and to evaluate its effects on gene and protein expression. Further research, including in vivo studies and analysis of global gene expression changes through techniques like RNA sequencing, will be crucial to fully elucidate the therapeutic potential of diosgenin.
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer chemopreventive and therapeutic effects of diosgenin, a food saponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Diosgenin Palmitate in Insulin Resistance Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by an attenuated cellular response to insulin. The saturated fatty acid palmitate is widely recognized as a potent inducer of insulin resistance in various cell types, mimicking the lipotoxic conditions observed in metabolic diseases. Diosgenin, a steroidal sapogenin, and its derivatives like diosgenin palmitate, have emerged as promising therapeutic agents for improving insulin sensitivity. This document provides detailed application notes and experimental protocols for studying the effects of this compound in in vitro models of insulin resistance.
Mechanism of Action
Diosgenin has been shown to ameliorate palmitate-induced insulin resistance through multiple signaling pathways. The primary mechanisms involve the regulation of key proteins in the insulin signaling cascade and the suppression of inflammatory responses.
Key Signaling Pathways:
-
PI3K/Akt Signaling Pathway: Palmitate-induced inflammation can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at serine residues (e.g., Ser307), which inhibits its normal tyrosine phosphorylation and subsequently blocks the downstream PI3K/Akt pathway. This impairment leads to reduced translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby decreasing glucose uptake. Diosgenin has been shown to attenuate the serine phosphorylation of IRS-1 and restore insulin-stimulated tyrosine phosphorylation, thus reactivating the PI3K/Akt pathway and improving glucose uptake.[1][2][3]
-
IKKβ/NF-κB Inflammatory Pathway: Palmitate can activate the IκB kinase β (IKKβ), leading to the phosphorylation and degradation of IκBα. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and promote the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines can further exacerbate insulin resistance. Diosgenin has been demonstrated to inhibit the phosphorylation of IKKβ and NF-κB, thereby reducing the production of TNF-α and IL-6.[1]
Data Presentation
The following tables summarize the quantitative effects of diosgenin in mitigating palmitate-induced insulin resistance markers.
Table 1: Effect of Diosgenin on Pro-inflammatory Cytokine Levels in Insulin Resistance Models
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) | Reference |
| Control | ~50 | ~40 | [4][5] |
| High-Fat Diet (HFD)/Palmitate | ~170 | ~130 | [4][5] |
| HFD/Palmitate + Diosgenin | ~80 | ~60 | [4][5] |
Data are approximated from graphical representations in the cited literature and represent a significant reduction (p < 0.05) compared to the HFD/Palmitate group.
Table 2: Effect of Diosgenin on Key Proteins in the Insulin Signaling Pathway
| Treatment Group | p-IRS-1 (Ser307)/Total IRS-1 (Relative Intensity) | p-Akt (Ser473)/Total Akt (Relative Intensity) | Reference |
| Control | 1.0 | 1.0 | [1][6] |
| Palmitate (0.4 mM) | ~2.5 | ~0.4 | [1][6] |
| Palmitate + Diosgenin (10 µM) | ~1.5 | ~0.8 | [1] |
Data are estimated from Western blot densitometry graphs in the cited literature and indicate a significant attenuation of palmitate-induced changes (p < 0.05).
Table 3: Effect of Diosgenin on Glucose Uptake
| Treatment Group | Glucose Uptake (% of Control) | Reference |
| Control | 100% | [7] |
| Palmitate | ~60% | [7] |
| Palmitate + Diosgenin (10 µM) | ~85% | [7] |
Values are approximated based on graphical data from the cited study and show a significant improvement in glucose uptake with diosgenin treatment (p < 0.05).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
1.1. HepG2 Cell Culture [8][9]
-
Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Aspirate and add fresh culture medium every 2-3 days. Split cells 1:4 to 1:8 when they reach 80-90% confluency. To passage, rinse with 1x PBS, detach with 0.05% Trypsin-EDTA, neutralize with complete medium, and re-seed.
1.2. Human Umbilical Vein Endothelial Cell (HUVEC) Culture [10][11][12]
-
Medium: Endothelial Cell Growth Medium (EGM) supplemented with the manufacturer's recommended growth factors and 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture when cells reach 80-90% confluency, typically every 3-5 days. Use cells between passages 3 and 6 for experiments to ensure stability.
Preparation of Palmitate-BSA Conjugate
This protocol is essential for solubilizing palmitate in cell culture medium.[13][14][15][16]
-
Prepare a 100 mM Palmitate Stock Solution:
-
Dissolve sodium palmitate in 0.1 M NaOH by heating at 70°C until fully dissolved.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Slowly dissolve fatty acid-free BSA in sterile, deionized water by gently stirring at 37°C. Do not vortex.
-
Filter-sterilize the BSA solution through a 0.22 µm filter.
-
-
Conjugate Palmitate to BSA:
-
Warm the 10% BSA solution to 37°C.
-
Add the 100 mM palmitate stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration (e.g., for a 5 mM palmitate-BSA stock, add 1 volume of 100 mM palmitate to 19 volumes of 10% BSA).
-
Incubate the mixture at 37°C for 1 hour with continuous gentle stirring.
-
The final solution can be stored in aliquots at -20°C. A BSA-only solution should be prepared as a vehicle control.
-
Induction of Insulin Resistance in vitro
3.1. Palmitate-Induced Insulin Resistance in HepG2 Cells [17][18][19][20]
-
Seed HepG2 cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Treat the cells with the desired concentration of palmitate-BSA conjugate (e.g., 0.2-0.5 mM) in a low-glucose medium for 16-24 hours. Use the BSA-only solution as a vehicle control.
3.2. Palmitate-Induced Insulin Resistance in HUVECs [1][21]
-
Culture HUVECs to 80-90% confluency.
-
Pre-treat the cells with diosgenin (e.g., 0.1, 1, 10 µM) for 30 minutes.
-
Incubate the cells with palmitate-BSA conjugate (e.g., 100 µM) for 24 hours to induce insulin resistance.
Western Blot Analysis for Signaling Proteins
This protocol outlines the general steps for detecting the phosphorylation status of IRS-1 and Akt.[2][22][23][24]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRS-1 (Ser307), total IRS-1, p-Akt (Ser473), and total Akt overnight at 4°C. Use β-actin or GAPDH as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
2-NBDG Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG.[25][26][27][28][29]
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
-
Induction of Insulin Resistance and Treatment:
-
Induce insulin resistance as described in Protocol 3.
-
Treat the cells with diosgenin at various concentrations for the desired duration.
-
-
Glucose Starvation:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 2-3 hours at 37°C.
-
-
Insulin Stimulation:
-
Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the glucose uptake.
-
-
Fluorescence Measurement:
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualization of Pathways and Workflows
References
- 1. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pea-derived peptides, VLP, LLP, VA, and LL, improve insulin resistance in HepG2 cells via activating IRS-1/PI3K/AKT and blocking ROS-mediated p38MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosgenin Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insulin enhances proliferation and viability of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High glucose-induced injury in human umbilical vein endothelial cells is alleviated by vitamin D supplementation through downregulation of TIPE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BSA Preparation and Palmitate-BSA Conjugation [bio-protocol.org]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 16. wklab.org [wklab.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Palmitate induces insulin resistance without significant intracellular triglyceride accumulation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sericin enhances the insulin-PI3K/AKT signaling pathway in the liver of a type 2 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Glucose production and uptake assays of HepG2 cells [bio-protocol.org]
- 27. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. abcam.com [abcam.com]
Application of Diosgenin Palmitate in Breast Cancer Cell Lines: A Comprehensive Guide for Researchers
Introduction
Diosgenin, a naturally occurring steroidal saponin found in plants such as fenugreek and wild yam, and its ester derivative, diosgenin palmitate, have emerged as promising candidates in breast cancer research.[1] Extensive studies have demonstrated their ability to inhibit proliferation, induce apoptosis, and hinder metastasis in various breast cancer cell lines. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in breast cancer. The protocols and data presented are primarily based on studies conducted with diosgenin, the bioactive form of this compound.
Mechanism of Action
Diosgenin exerts its anti-cancer effects by modulating a multitude of cellular signaling pathways critical for cancer cell survival, proliferation, and metastasis.[2] It has been shown to impact key pathways including PI3K/Akt, MAPK, Wnt/β-catenin, and STAT3, leading to cell cycle arrest and programmed cell death.[2][3] Furthermore, diosgenin has been observed to downregulate pro-survival proteins and upregulate tumor suppressor genes.[3]
Data Summary
The following tables summarize the quantitative data on the effects of diosgenin on various breast cancer cell lines.
Table 1: Cytotoxicity of Diosgenin in Breast Cancer Cell Lines (IC50 Values)
| Cell Line | Receptor Status | IC50 Concentration | Treatment Duration | Reference |
| MDA-MB-231 (Monolayer) | ER-, PR-, HER2- | 100 µM | 24 hours | [1] |
| T47D (Monolayer) | ER+, PR+, HER2- | 100 µM | 24 hours | [1] |
| MCF-7 (Monolayer) | ER+, PR+, HER2- | 100 µM | 24 hours | [1] |
| MDA-MB-231 (CSCs) | - | 400 µM | 24 hours | [1] |
| T47D (CSCs) | - | 400 µM | 24 hours | [1] |
| MCF-7 (CSCs) | - | 400 µM | 24 hours | [1] |
| MCF-7 | ER+, PR+, HER2- | 12.05 ± 1.33 µg/ml | Not Specified | [3] |
| MCF-7 (H₂O₂-induced oxidative stress) | ER+, PR+, HER2- | 7.68 ± 0.51 µg/ml | Not Specified | [3] |
CSC: Cancer Stem Cell
Table 2: Effects of Diosgenin on Apoptosis and Cell Cycle
| Cell Line | Effect | Method | Key Findings | Reference |
| MCF-7, MDA-MB-231 | Induction of Apoptosis | Annexin V-FITC/PI | Dose-dependent increase in apoptosis. | [4] |
| MCF-7 | Cell Cycle Arrest | Flow Cytometry | G1 phase arrest. | [5] |
| MDA-MB-231 | Cell Cycle Arrest | Flow Cytometry | G1 phase arrest. | [5] |
| Hs578T | Cell Cycle Arrest | Flow Cytometry | G2/M phase arrest. | [6][7] |
| MCF-7 | Upregulation of p53, Activation of Caspase-3 | Western Blot, Caspase Assay | Increased expression of p53 and activation of caspase-3. | [2][3] |
| MDA-MB-231 | Downregulation of BCL2 | Western Blot | Decreased expression of the anti-apoptotic protein BCL2. | [2][3] |
Signaling Pathways Modulated by Diosgenin
Diosgenin has been shown to interfere with several key signaling pathways that are often dysregulated in breast cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, β-catenin, STAT3, Bcl-2, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent in breast cancer. Its ability to induce apoptosis and inhibit key survival pathways in a variety of breast cancer cell lines warrants further investigation. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to explore the therapeutic utility of this promising natural compound.
References
- 1. Frontiers | Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 [frontiersin.org]
- 2. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin Exerts Antitumor Activity via Downregulation of Skp2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Diosgenin Palmitate: A Tool for Investigating Anti-Inflammatory Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants such as Dioscorea species, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory properties. When studied in the context of inflammation induced by saturated fatty acids like palmitate, diosgenin serves as a valuable molecular tool for elucidating key anti-inflammatory signaling pathways. Palmitate is known to induce a pro-inflammatory state in various cell types, mimicking conditions associated with metabolic diseases. Diosgenin has been shown to counteract these effects, primarily through the modulation of the NF-κB and NLRP3 inflammasome signaling pathways. These pathways are central to the inflammatory response, making diosgenin a compound of interest for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for utilizing diosgenin to study its anti-inflammatory effects in the context of palmitate-induced inflammation. It is intended for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Data Presentation
The following tables summarize the quantitative effects of diosgenin on various inflammatory markers, providing a clear comparison of its efficacy across different experimental setups.
Table 1: In Vitro Effects of Diosgenin on Inflammatory Mediator Production
| Cell Line | Inflammatory Stimulus | Diosgenin Concentration | Measured Marker | % Inhibition / Fold Change | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM Palmitate | 0.1, 1, 10 µM | TNF-α | Concentration-dependent decrease | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM Palmitate | 0.1, 1, 10 µM | IL-6 | Concentration-dependent decrease | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.01, 0.02, 0.04 µM | Phagocytic Activity | Significant reduction (p < 0.01) | [2] |
| Human Osteoarthritis Chondrocytes | 10 ng/mL IL-1β | Not specified | Nitric Oxide (NO) | Inhibition | [3] |
| Human Osteoarthritis Chondrocytes | 10 ng/mL IL-1β | Not specified | Prostaglandin E2 (PGE2) | Inhibition | [3] |
| HepG2 Cells | Free Fatty Acids (FFAs) | Not specified | NLRP3, ASC, Caspase-1, IL-1β | Downregulation | [3] |
Table 2: In Vivo Effects of Diosgenin on Inflammatory Markers
| Animal Model | Inflammatory Condition | Diosgenin Dosage | Measured Marker | Outcome | Reference |
| BALB/c Mice | Ovalbumin-induced food allergy | 100, 200 mg/kg | Mast cell infiltration | Suppression | [4][5] |
| BALB/c Mice | Ovalbumin-induced food allergy | 100, 200 mg/kg | Serum IgE | Suppression | [4][5] |
| Male Mice | High-Fat Diet (HFD) induced obesity | 80 mg/kg/day | TNF-α | Reduction | [6][7] |
| Male Mice | High-Fat Diet (HFD) induced obesity | 80 mg/kg/day | IL-6 | Reduction | [6][7] |
| Rats | High-Fat Diet (HFD) | Not specified | NLRP3, ASC, Caspase-1, IL-1β | Downregulation | [3] |
Signaling Pathways
Diosgenin exerts its anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using Graphviz, illustrate the inhibitory actions of diosgenin on the NF-κB and NLRP3 inflammasome pathways.
Caption: Diosgenin inhibits the NF-κB signaling pathway.
Caption: Diosgenin inhibits the NLRP3 inflammasome pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the anti-inflammatory effects of diosgenin.
In Vitro Model: Palmitate/LPS-Induced Inflammation in Macrophages
This protocol describes how to induce inflammation in a macrophage cell line (e.g., RAW 264.7) using palmitate or lipopolysaccharide (LPS) and how to treat the cells with diosgenin.
Caption: General experimental workflow for in vitro studies.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipopolysaccharide (LPS) from E. coli
-
Diosgenin
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Palmitate-BSA Conjugation:
-
Prepare a 100 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% (w/v) BSA solution in sterile water.
-
Add the palmitic acid stock solution to the BSA solution to achieve a final concentration of 5 mM palmitate in 5% BSA.
-
Incubate at 37°C for 30 minutes to allow conjugation.
-
Filter sterilize the palmitate-BSA solution.
-
-
Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates and allow them to adhere overnight.
-
Diosgenin Treatment:
-
Prepare a stock solution of diosgenin in DMSO.
-
Dilute the diosgenin stock solution in cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with the diosgenin-containing medium for 1-2 hours.
-
-
Inflammatory Stimulation:
-
After pre-treatment, add the palmitate-BSA conjugate (final concentration, e.g., 100 µM) or LPS (final concentration, e.g., 100 ng/mL) to the wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse the cells using an appropriate lysis buffer for protein analysis (e.g., Western blot) or RNA extraction (e.g., qPCR).
-
Western Blot for NF-κB and NLRP3 Pathway Proteins
Materials:
-
Cell lysate from the in vitro experiment
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
ELISA for Cytokine Quantification
Materials:
-
Cell culture supernatant from the in vitro experiment
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody.
-
Incubate and wash the plate.
-
Add the enzyme conjugate.
-
Incubate and wash the plate.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
In Vivo Model: Thioglycollate-Induced Peritonitis in Mice
This protocol describes a model of acute inflammation in mice and how to assess the anti-inflammatory effects of diosgenin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile thioglycollate medium (3% w/v)
-
Diosgenin
-
Vehicle (e.g., 0.5% DMSO in saline)
-
Sterile PBS
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., vehicle control, diosgenin-treated, positive control).
-
Diosgenin Administration: Administer diosgenin (e.g., 10-20 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before inducing peritonitis.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium i.p. into each mouse.
-
Monitoring: Monitor the animals for signs of distress.
-
Peritoneal Lavage: At a specific time point after thioglycollate injection (e.g., 4 or 24 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and then collecting the fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils and macrophages.
-
Cytokine Analysis: Centrifuge the lavage fluid and collect the supernatant for cytokine analysis by ELISA.
Conclusion
Diosgenin is a potent anti-inflammatory agent that acts through the inhibition of the NF-κB and NLRP3 inflammasome pathways. The protocols and data presented in this document provide a framework for researchers to effectively utilize diosgenin as a tool to investigate these critical inflammatory signaling cascades. Further studies employing these methodologies will contribute to a deeper understanding of the therapeutic potential of diosgenin and the development of novel anti-inflammatory drugs.
References
- 1. Dioscin Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Diosgenin attenuates metabolic-associated fatty liver disease through the hepatic NLRP3 inflammasome-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. Diosgenin attenuates allergen-induced intestinal inflammation and IgE production in a murine model of food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New NLRP3 Inflammasome Inhibitor, Dioscin, Promotes Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Diosgenin Efficacy in Animal Models
Disclaimer: The following application notes and protocols are based on available scientific literature for Diosgenin . Specific efficacy data and optimized protocols for Diosgenin Palmitate in these animal models are not extensively available in the reviewed literature. Researchers should consider these protocols as a starting point and may need to perform dose-response studies and other optimizations for this compound.
Introduction
Diosgenin, a steroidal sapogenin, has garnered significant interest for its potential therapeutic effects in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. These application notes provide a comprehensive overview of animal models and experimental protocols to evaluate the efficacy of Diosgenin. The information is intended for researchers, scientists, and drug development professionals.
I. Animal Models for Alzheimer's Disease
A common approach to model Alzheimer's disease in rodents is the intracerebroventricular (ICV) injection of Amyloid-β (Aβ) peptides, which induces cognitive deficits and pathological changes similar to those observed in human Alzheimer's patients. The 5XFAD transgenic mouse model, which expresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations, is also a widely used model that develops amyloid plaques and memory deficits.
Animal Model Data: Diosgenin in Alzheimer's Disease Models
| Animal Model | Treatment Group | Dosage | Key Efficacy Parameters | Results |
| Wistar Rats (Aβ(1-42) induced) | Diosgenin | 100 mg/kg/day (oral) | Radial Arm Maze (Working Memory Errors) | Significant decrease in errors vs. Aβ control |
| Wistar Rats (Aβ(1-42) induced) | Diosgenin | 200 mg/kg/day (oral) | Radial Arm Maze (Working Memory Errors) | More significant decrease in errors vs. 100 mg/kg |
| 5XFAD Mice | Diosgenin | 0.1 µmol/kg/day | Axonal Growth in Prefrontal Cortex | Significant increase in BDA-positive axons |
| 5XFAD Mice | Diosgenin | Not Specified | Amyloid Plaque Reduction | Significant decrease in amyloid plaque area |
Experimental Protocols
1. Induction of Alzheimer's Disease in Wistar Rats (Aβ(1-42) Injection)
-
Materials:
-
Wistar rats (male, 250-300g)
-
Amyloid-β (1-42) peptide
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
-
Procedure:
-
Anesthetize the rat and mount it on the stereotaxic apparatus.
-
Expose the skull and locate the bregma.
-
Based on a rat brain atlas, determine the coordinates for bilateral intracerebroventricular injection (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.6 mm from bregma).
-
Drill small burr holes at the determined coordinates.
-
Slowly inject 5µg of Aβ(1-42) peptide in 1µL of sterile saline into each ventricle over 5 minutes.[1]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp and allow the animal to recover. Behavioral testing can commence after a suitable recovery period (e.g., 14-21 days).
-
2. Assessment of Cognitive Function: Radial Arm Maze (RAM) Test
-
Apparatus: An eight-armed radial maze with a central platform. Food wells are located at the end of each arm.
-
Procedure:
-
Habituation: For 2-3 days, allow rats to freely explore the maze with all arms baited with a food reward (e.g., sucrose pellet) for 10 minutes each day.[2]
-
Training: For 5-7 days, bait only four arms. The rat is placed in the center and allowed to explore the maze for a set time (e.g., 10 minutes) or until all four baits are consumed. An entry into an unbaited arm is recorded as a reference memory error. Re-entry into a baited arm is recorded as a working memory error.[2][3]
-
Testing: After the training period, conduct the test with the same four arms baited. Record the number of working and reference memory errors for each animal. The maze should be cleaned with 70% ethanol between each trial to eliminate olfactory cues.[4]
-
Signaling Pathway: Diosgenin in Alzheimer's Disease
Caption: Diosgenin's neuroprotective effects in Alzheimer's models.
II. Animal Models for Diabetes Mellitus
Streptozotocin (STZ)-induced diabetes in rats is a widely accepted model for type 1 diabetes, as STZ is toxic to pancreatic β-cells. For type 2 diabetes, a combination of a high-fat diet (HFD) and a low dose of STZ is often used to induce insulin resistance and hyperglycemia.
Animal Model Data: Diosgenin in Diabetes Models
| Animal Model | Treatment Group | Dosage | Key Efficacy Parameters | Results |
| Wistar Rats (STZ-induced) | Diosgenin | 5 mg/kg/day (oral) | Fasting Blood Glucose | Significant decrease vs. diabetic control |
| Wistar Rats (STZ-induced) | Diosgenin | 10 mg/kg/day (oral) | Fasting Blood Glucose | More significant decrease vs. 5 mg/kg |
| Wistar Rats (HFD/STZ-induced) | Diosgenin | 60 mg/kg/day (oral) | Plasma Insulin | Significant decrease in hyperinsulinemia |
| Wistar Rats (HFD/STZ-induced) | Diosgenin | 60 mg/kg/day (oral) | Insulin Resistance (HOMA-IR) | Significant decrease vs. diabetic control |
Experimental Protocols
1. Induction of Type 2 Diabetes in Wistar Rats (HFD/STZ)
-
Materials:
-
Wistar rats (male, 180-200g)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
-
Procedure:
-
Feed rats a high-fat diet for a period of 4-8 weeks to induce insulin resistance.
-
After the HFD period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg).[5]
-
Return the rats to the HFD.
-
Monitor blood glucose levels 72 hours post-STZ injection and weekly thereafter. Rats with fasting blood glucose levels >250 mg/dL are typically considered diabetic.
-
2. Measurement of Plasma Glucose and Insulin
-
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Glucometer
-
Rat insulin ELISA kit
-
-
Procedure:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study.
-
For plasma glucose, use a glucometer for immediate reading or collect blood in fluoride oxalate tubes for later analysis.
-
For plasma insulin, collect blood in EDTA tubes, centrifuge at 3000 rpm for 15 minutes at 4°C, and store the plasma at -80°C.
-
Determine insulin levels using a commercially available rat insulin ELISA kit according to the manufacturer's instructions.[6][7][8][9]
-
Signaling Pathway: Diosgenin in Diabetes
Caption: Diosgenin's role in the PI3K/Akt signaling pathway for glucose uptake.
III. Animal Models for Cancer
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo testing of anti-cancer compounds. Athymic nude mice are commonly used for this purpose.
Animal Model Data: Diosgenin in Cancer Models
| Animal Model | Cell Line | Treatment Group | Dosage | Key Efficacy Parameters | Results |
| Athymic Nude Mice | HT-29 (Colon Cancer) | Dioscin (related compound) | Not Specified | Tumor Volume | Significant reduction vs. vehicle |
| Athymic Nude Mice | SW620 (Colon Cancer) | Dioscin (related compound) | Not Specified | Tumor Weight | Significant reduction vs. vehicle |
| Mice | S-180 (Sarcoma) | Diosgenin | Not Specified | Tumor Growth Inhibition | 30-50% inhibition |
| Mice | HepA (Hepatoma) | Diosgenin | Not Specified | Tumor Growth Inhibition | 30-50% inhibition |
Experimental Protocols
1. HT-29 Xenograft Mouse Model
-
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
HT-29 human colorectal cancer cells
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-gauge)
-
Calipers
-
-
Procedure:
-
Culture HT-29 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.[10]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Diosgenin or vehicle control orally or via i.p. injection according to the study design.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[11][12][13][14][15][16]
-
Monitor animal body weight and general health throughout the study.
-
Signaling Pathways: Diosgenin in Cancer
Caption: Diosgenin's inhibitory effects on key cancer signaling pathways.
IV. General Experimental Workflow
Caption: A generalized workflow for in vivo efficacy testing.
References
- 1. The effect of intracerebroventricular injection of beta amyloid peptide (1-42) on caspase-3 activity, lipid peroxidation, nitric oxide and NOS expression in young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijper.org [ijper.org]
- 6. Measurement of pulsatile insulin secretion in the rat: direct sampling from the hepatic portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diacomp.org [diacomp.org]
- 8. Measurement of rat insulin. Enzyme-linked immunosorbent assay with increased sensitivity, high accuracy, and greater practicability than established radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 11. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pycad.co [pycad.co]
- 13. researchgate.net [researchgate.net]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diosgenin Palmitate in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular events worldwide. Emerging research has identified diosgenin and its derivatives, such as diosgenin palmitate, as promising therapeutic agents in the management of atherosclerosis.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the role of this compound in atherosclerosis research. It is designed to guide researchers in exploring its mechanisms of action, including its anti-inflammatory, endothelial-protective, and lipid-modulating effects.
Introduction to this compound
Diosgenin, a steroidal sapogenin extracted from plants of the Dioscorea genus (wild yam) and Trigonella foenum-graecum (fenugreek), has a long history in traditional medicine and serves as a precursor for the synthesis of various steroid hormones.[1][4] Diosgenin and its analogs have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, plasma cholesterol-lowering, anti-proliferative, and anti-thrombotic effects, all of which are relevant to the pathophysiology of atherosclerosis.[1][3][4] While much of the research has focused on diosgenin, its esterification to form this compound is a strategy to potentially enhance its bioavailability and efficacy. These application notes will focus on the established anti-atherosclerotic effects of diosgenin as a proxy for this compound, providing a foundational framework for future investigations into this specific derivative.
Key Mechanisms of Action in Atherosclerosis
This compound is hypothesized to mitigate atherosclerosis through a multi-pronged approach, targeting key events in the disease's progression:
-
Reduction of Endothelial Dysfunction: It helps to protect the endothelial lining of arteries from damage induced by inflammatory stimuli and oxidized lipids.[5][6]
-
Inhibition of Inflammation: It suppresses the activation of pro-inflammatory signaling pathways, reducing the production of cytokines and the expression of adhesion molecules that recruit inflammatory cells to the vessel wall.
-
Modulation of Vascular Smooth Muscle Cells (VSMCs): It inhibits the abnormal proliferation and migration of VSMCs, which contribute to the thickening of the arterial wall and plaque formation.[7][8]
-
Inhibition of Foam Cell Formation: It interferes with the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of lipid-laden foam cells that are a hallmark of atherosclerotic plaques.[9]
-
Regulation of Lipid Metabolism: It favorably alters the plasma lipid profile.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of diosgenin observed in various in vitro and in vivo models of atherosclerosis.
Table 1: In Vitro Effects of Diosgenin on Endothelial Cells and Macrophages
| Cell Type | Treatment | Parameter Measured | Effect of Diosgenin | Reference |
| HUVECs | Palmitate (100 µM) | TNF-α Production | Dose-dependent reduction (0.1, 1, 10 µM) | [5] |
| HUVECs | Palmitate (100 µM) | IL-6 Production | Dose-dependent reduction (0.1, 1, 10 µM) | [5] |
| HUVECs | Palmitate (100 µM) | IKKβ Phosphorylation | Significant reduction at 0.1, 1, and 10 µM | [5] |
| HUVECs | Palmitate (100 µM) | NF-κB p65 Phosphorylation | Significant reduction at 0.1, 1, and 10 µM | [5] |
| HUVECs | Palmitate (100 µM) | NO Production | Increased insulin-mediated NO production | [5] |
| Mouse VSMCs | TNF-α | VCAM-1 Expression | Dose-dependent inhibition (0.1-10 µM) | |
| Mouse VSMCs | TNF-α | ICAM-1 Expression | Dose-dependent inhibition (0.1-10 µM) | |
| THP-1 Macrophages | ox-LDL | Foam Cell Formation | Significant reduction | [2] |
Table 2: In Vivo Effects of Diosgenin on Atherosclerosis Models
| Animal Model | Treatment | Parameter Measured | Effect of Diosgenin | Reference |
| Atherogenic Diet-fed Rats | Diosgenin | Plasma Total Cholesterol | Significant decrease | [2] |
| Atherogenic Diet-fed Rats | Diosgenin | Plasma Triglycerides | Significant decrease | [2] |
| Atherogenic Diet-fed Rats | Diosgenin | Plasma LDL-C | Significant decrease | [2] |
| Atherogenic Diet-fed Rats | Diosgenin | Aortic Plaque Area | Significant reduction | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The anti-inflammatory and protective effects of diosgenin in the context of atherosclerosis are mediated by its interaction with several key intracellular signaling pathways.
Caption: this compound inhibits Palmitate-induced endothelial dysfunction.
Caption: this compound inhibits VSMC proliferation and migration.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro Model of Palmitate-Induced Endothelial Dysfunction
This protocol details the induction of endothelial dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs) using palmitate and subsequent treatment with this compound.
1.1. Cell Culture and Treatment:
-
Culture HUVECs in M1999 medium supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement, heparin, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Once cells reach 80-90% confluency, replace the medium with serum-free M1999 for 12 hours.
-
Prepare a stock solution of palmitate complexed to bovine serum albumin (BSA).
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes.
-
Induce endothelial dysfunction by adding palmitate (final concentration 100 µM) to the culture medium and incubate for the desired time (e.g., 30 minutes for signaling studies, 24 hours for cytokine measurements).
1.2. Western Blot Analysis for Signaling Proteins:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IKKβ, NF-κB p65, Akt, and eNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
1.3. ELISA for Inflammatory Cytokines:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
1.4. Nitric Oxide (NO) Measurement:
-
After treatment, wash the cells with PBS.
-
Load the cells with a fluorescent NO probe, such as DAF-FM diacetate (5 µM), for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Acquire fluorescence images using a fluorescence microscope. The intensity of the fluorescence is proportional to the intracellular NO concentration.
Protocol 2: Macrophage Foam Cell Formation Assay
This protocol describes the induction of macrophage-derived foam cells using ox-LDL and the assessment of the inhibitory effect of this compound.
2.1. Macrophage Culture and Differentiation:
-
Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA; e.g., 100 ng/mL) for 48 hours.
2.2. Foam Cell Induction and Treatment:
-
After differentiation, wash the macrophages and incubate them in serum-free medium for 24 hours.
-
Pre-treat the macrophages with various concentrations of this compound for 1 hour.
-
Induce foam cell formation by adding ox-LDL (e.g., 50 µg/mL) to the culture medium and incubate for 24-48 hours.
2.3. Oil Red O Staining for Lipid Accumulation:
-
After incubation, wash the cells with PBS and fix them with 10% formalin for 15 minutes.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with a freshly prepared and filtered Oil Red O solution for 20 minutes.
-
Wash the cells with 60% isopropanol and then with distilled water.
-
Visualize the intracellular lipid droplets (stained red) using a light microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Protocol 3: In Vivo Atherosclerosis Model in Apolipoprotein E-Deficient (ApoE-/-) Mice
This protocol outlines the use of ApoE-/- mice, a widely used model for studying atherosclerosis, to evaluate the in vivo efficacy of this compound.
3.1. Animal Model and Treatment:
-
Use male ApoE-/- mice (e.g., 8 weeks old).
-
Feed the mice a high-fat/high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.
-
Administer this compound or vehicle control to the mice daily via oral gavage for a specified period (e.g., 12-16 weeks).
3.2. Assessment of Atherosclerotic Lesions:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Dissect the entire aorta and perform en face analysis by staining with Oil Red O to visualize the atherosclerotic plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, embed the aortic root in OCT compound, prepare cryosections, and stain with Oil Red O and hematoxylin and eosin (H&E).
3.3. Plasma Lipid Profile Analysis:
-
Collect blood samples from the mice at baseline and at the end of the study.
-
Measure the plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in atherosclerosis. The evidence suggests that this compound targets multiple key pathological processes in the development of atherosclerosis. Further research, particularly focusing on the in vivo efficacy and safety of this compound, is warranted to translate these promising preclinical findings into novel therapeutic strategies for cardiovascular disease.
References
- 1. Effects of diosgenin and its derivatives on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diosgenin modulates vascular smooth muscle cell function by regulating cell viability, migration, and calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Diosgenin Palmitate Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a steroidal sapogenin found in plants like wild yam and fenugreek, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects. However, its poor water solubility and limited bioavailability pose challenges for its therapeutic application. Esterification of diosgenin with palmitic acid to form diosgenin palmitate increases its lipophilicity, making it a suitable candidate for encapsulation within lipid-based nanocarriers. This approach can enhance its stability, solubility, and bioavailability, thereby improving its therapeutic efficacy.
These application notes provide a detailed overview of various techniques for the encapsulation of this compound, including the preparation of solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions. Due to the limited availability of direct research on this compound encapsulation, the following protocols have been adapted from established methods for other lipophilic palmitate esters, such as ascorbyl palmitate and retinyl palmitate.
Encapsulation Techniques and Quantitative Data
The choice of encapsulation technique can significantly impact the physicochemical properties and in-vitro performance of the final formulation. Below is a summary of quantitative data from studies on the encapsulation of analogous lipophilic palmitate esters, which can serve as a benchmark for the development of this compound formulations.
| Encapsulation Technique | Drug Analogue | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Ascorbyl Palmitate | 223 | - | 96.27 | 6.3 | [1] |
| Ascorbyl Palmitate | - | - | 39-77 | 8-20 | ||
| Nanostructured Lipid Carriers (NLCs) | Retinyl Palmitate | ~150 | < 0.3 | > 80 | - | [2] |
| Ascorbyl Palmitate | < 350 | - | > 70 | - | [3] | |
| Liposomes | Ascorbyl Palmitate | - | - | 92.02 | - | [4] |
| Retinyl Palmitate | 76-115 | 0.6-0.88 | 15.8 | - | [3] | |
| Nanoemulsions | Retinyl Palmitate | 16.71 | 0.015 | - | - | [5] |
| Dexamethasone | 5.09 - 159 | - | - | - | [6] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Principle: This method involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution, followed by high-speed homogenization and subsequent cooling to form solid nanoparticles.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate)[7]
-
Surfactant (e.g., Poloxamer 188, Tween 80)[7]
-
Purified Water
Protocol (Hot Homogenization Method):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous surfactant solution under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified period (e.g., 10-30 minutes) to form a hot oil-in-water pre-emulsion.[8]
-
Subject the hot pre-emulsion to high-pressure homogenization (if available) for several cycles to further reduce the particle size.
-
Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Workflow for SLN Preparation:
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
Principle: NLCs are a modified version of SLNs where the lipid matrix is a blend of solid and liquid lipids. This creates a less ordered lipid structure, which can increase drug loading and prevent drug expulsion during storage.[9]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Liquid Lipid (e.g., Oleic acid, Isopropyl myristate)[10]
-
Surfactant (e.g., Tween 80, Poloxamer 407)[2]
-
Co-surfactant (optional, e.g., Sucrose stearate)[10]
-
Purified Water
Protocol (Microemulsion Technique):
-
Melt the solid lipid and mix it with the liquid lipid at a temperature above the melting point of the solid lipid.
-
Dissolve the this compound in the lipid mixture.
-
In a separate vessel, prepare the aqueous phase by dissolving the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the aqueous phase to the lipid phase with gentle stirring to form a clear microemulsion.
-
Disperse the hot microemulsion into cold water (2-5°C) under high-speed stirring. The volume ratio of hot microemulsion to cold water is typically 1:10 to 1:25.
-
The rapid cooling of the microemulsion droplets leads to the solidification of the lipid matrix and the formation of NLCs.
-
The NLC dispersion can be further processed for purification and concentration.
Workflow for NLC Preparation:
Preparation of this compound-Loaded Liposomes
Principle: Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For lipophilic drugs like this compound, the drug is incorporated within the lipid bilayer. The thin-film hydration method is a common technique for liposome preparation.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol (for membrane stabilization)
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate-buffered saline, pH 7.4)
Protocol (Thin-Film Hydration Method):
-
Dissolve this compound, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask.[11]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.[11]
-
The liposomal suspension can be purified by centrifugation or size exclusion chromatography to remove unencapsulated material.
Workflow for Liposome Preparation:
Preparation of this compound-Loaded Nanoemulsions
Principle: Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. For a lipophilic drug like this compound, an oil-in-water (O/W) nanoemulsion is suitable, where the drug is dissolved in the oil phase.
Materials:
-
This compound
-
Oil Phase (e.g., Isopropyl palmitate, Medium-chain triglycerides)[5]
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Ethanol, Propylene glycol)
-
Aqueous Phase (Purified Water)
Protocol (Spontaneous Emulsification/Phase Inversion Method):
-
Prepare the organic phase by dissolving this compound in the oil, and then adding the surfactant and co-surfactant. Mix until a homogenous solution is obtained.[12]
-
Slowly titrate the aqueous phase into the organic phase with continuous, gentle magnetic stirring at a constant temperature.
-
As the amount of the aqueous phase increases, the mixture will undergo a phase inversion, leading to the spontaneous formation of a transparent or translucent O/W nanoemulsion.[12]
-
The formulation can be further diluted with the aqueous phase to the desired concentration.
-
Characterize the nanoemulsion for droplet size, polydispersity index, and stability.
Workflow for Nanoemulsion Preparation:
Signaling Pathways Modulated by Diosgenin
Diosgenin has been shown to exert its pharmacological effects by modulating various intracellular signaling pathways. It is plausible that this compound, as a lipophilic prodrug, would elicit similar effects following its hydrolysis to diosgenin within the target cells. The primary signaling pathways affected by diosgenin include those involved in inflammation and apoptosis.[13][14]
Anti-Inflammatory Signaling Pathway
Diosgenin has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[15] By suppressing the activation of NF-κB, diosgenin can reduce the expression of pro-inflammatory cytokines and enzymes.[15]
Apoptosis Signaling Pathway in Cancer Cells
In various cancer cell lines, diosgenin has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[14] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[14][16]
Conclusion
The encapsulation of this compound into lipid-based nanocarriers presents a promising strategy to overcome the biopharmaceutical challenges associated with its parent compound, diosgenin. The protocols and data presented here, adapted from studies on similar lipophilic molecules, provide a solid foundation for the development and characterization of this compound formulations. Further research is warranted to optimize these formulations specifically for this compound and to evaluate their in-vivo efficacy and pharmacokinetic profiles. The elucidation of the precise signaling pathways modulated by this compound will also be crucial for its clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Encapsulation of Vitamin A Palmitate in Nanostructured Lipid Carrier (NLC)-Effect of Surfactant Concentration on the Formulation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Preparation and Characterization of Dexamethasone Microemulsion Based on Pseudoternary Phase Diagram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. FORMULASI DAN UJI POTENSI ANTIOKSIDAN NANOSTRUCTURED LIPID CARRIER (NLC) RETINIL PALMITAT | Acta Pharmaceutica Indonesia [journals.itb.ac.id]
- 11. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects | Bentham Science [benthamscience.com]
- 14. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diosgenin Palmitate Precipitation in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Diosgenin Palmitate in cell culture experiments. The following information is curated to address common challenges and provide effective solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | Poor Aqueous Solubility: this compound is a lipophilic ester with very low water solubility. Direct addition of a concentrated organic stock to aqueous media can cause it to immediately crash out of solution. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced precipitation.[1] 2. Pre-warm Media: Warm the cell culture media to 37°C before adding the stock solution to improve solubility.[2] 3. Slow, Stepwise Dilution: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate dispersion.[3] 4. Use a Carrier Protein: Pre-complex this compound with a carrier protein like bovine serum albumin (BSA) to enhance its solubility in the culture medium. |
| Precipitate forms over time in the incubator | Temperature and pH Shifts: Changes in temperature from ambient to 37°C and shifts in media pH due to CO₂ incubation can affect the solubility of the compound.[2] Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound, leading to precipitation over time.[2] | 1. Equilibrate Media: Pre-incubate the complete media (with serum and other supplements) in the CO₂ incubator for at least 30 minutes to allow temperature and pH to stabilize before adding the compound. 2. Solubility Testing: Perform a solubility test of this compound in your specific cell culture medium over the intended duration of the experiment to determine its stability. |
| Crystals or film observed on the surface of the culture vessel | High Compound Concentration: The concentration of this compound may exceed its solubility limit in the cell culture medium, leading to crystallization. | 1. Determine Maximum Soluble Concentration: Perform a serial dilution of the this compound stock solution in the cell culture medium and observe for precipitation over time to identify the highest stable concentration. 2. Reduce Working Concentration: If possible, lower the working concentration of this compound in your experiment. |
| Cloudiness or turbidity in the media | Formation of Micelles or Aggregates: As a lipophilic molecule, this compound may form micelles or aggregates that scatter light, causing the media to appear cloudy. This is a form of precipitation. | 1. Microscopic Examination: Examine a sample of the cloudy media under a microscope to distinguish between fine precipitate and microbial contamination. 2. Sonication: Briefly sonicate the diluted this compound solution in a water bath to break up small aggregates before adding it to the cell culture. Use with caution as this can generate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Based on the properties of the parent compound diosgenin and the lipophilic nature of the palmitate ester, Dimethyl sulfoxide (DMSO) and ethanol are recommended as primary solvents for preparing a concentrated stock solution.[1] It is crucial to use a minimal amount of the organic solvent in the final culture medium (ideally ≤0.1%) to avoid solvent toxicity and precipitation.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO or ethanol to a high concentration (e.g., 10-50 mM). Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Can I use serum in my cell culture medium when working with this compound?
A3: Yes, the presence of serum can be beneficial. Serum proteins, particularly albumin, can bind to lipophilic compounds and help to keep them in solution.[4] However, it is important to note that this binding can also affect the bioavailability of the compound. It is recommended to test the solubility and efficacy of this compound in both serum-containing and serum-free media if your experimental design allows.
Q4: My cells are dying after treatment with this compound, even at low concentrations. Could this be due to precipitation?
A4: Yes, precipitate can cause cytotoxicity. Microcrystals or aggregates of the compound can physically damage cells. It is important to visually inspect your cultures for any signs of precipitation. If precipitation is observed, the troubleshooting steps outlined above should be followed. Additionally, always include a vehicle control (media with the same concentration of the solvent used for the stock solution) in your experiments to assess the toxicity of the solvent itself.
Q5: What are the expected effects of this compound on signaling pathways?
A5: While specific data for this compound is limited, based on studies with diosgenin, it is anticipated to modulate pathways involved in inflammation and metabolism. Diosgenin has been shown to ameliorate palmitate-induced endothelial dysfunction and insulin resistance by blocking IKKβ and IRS-1 pathways.[5] It also has effects on the AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways, which are involved in lipid metabolism.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution. (Molecular Weight of this compound would be needed for this calculation; as a proxy, the molecular weight of diosgenin is 414.63 g/mol and palmitic acid is 256.42 g/mol ).
-
Add the calculated volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dosing Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells in a multi-well plate or flask
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to create an intermediate dilution. This helps to avoid shocking the compound with a large volume of aqueous medium at once.
-
Gently add the final diluted this compound solution to the wells containing your cells.
-
Gently rock the plate to ensure even distribution of the compound.
-
Include a vehicle control by adding the same volume of a DMSO/media mixture (without this compound) to control wells.
-
Incubate the cells for the desired treatment period.
-
Visualizations
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Effects of Diosgenin–Betulinic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diosgenin Dosage for Cancer Cells
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Diosgenin when treating cancer cells?
A1: The effective concentration of Diosgenin is highly dependent on the cancer cell line and the duration of treatment.[1][2] For initial experiments, a broad range of concentrations from 1 µM to 100 µM is recommended to determine the dose-response curve for your specific cell line. For many cell lines, significant effects are observed in the 10-50 µM range for treatment durations of 24 to 72 hours.[2][3]
Q2: How should I prepare a stock solution of Diosgenin for cell culture experiments?
A2: Diosgenin is a crystalline solid with poor solubility in water.[4] A stock solution is typically prepared by dissolving Diosgenin in an organic solvent.
-
Recommended Solvents: Chloroform (approx. 30 mg/ml) or Dimethylformamide (DMF, approx. 1 mg/ml).[5] Dimethyl sulfoxide (DMSO) is also commonly used for in vitro experiments.
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Final Concentration: When treating cells, dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO). A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q3: What are the primary molecular mechanisms of Diosgenin in cancer cells?
A3: Diosgenin exerts its anti-cancer effects by modulating multiple cellular signaling pathways.[6][7][8] Key mechanisms include:
-
Induction of Apoptosis: Diosgenin promotes programmed cell death by activating caspases (like caspase-3), upregulating pro-apoptotic proteins (e.g., Bax), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[3][6][9]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, depending on the cell type, by modulating the expression of cyclins and cyclin-dependent kinases.[10]
-
Inhibition of Pro-Survival Pathways: Diosgenin is known to suppress several key signaling pathways that promote cancer cell growth and survival, including the NF-κB, STAT3, PI3K/Akt/mTOR, and MAPK pathways.[6][11][12][13]
-
Inhibition of Metastasis: It can inhibit the formation of invadopodia, which are crucial for cancer cell invasion and metastasis.[11]
-
Modulation of Wnt/β-catenin Pathway: Diosgenin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer.[1][2]
Troubleshooting Guide
Q1: I am not observing any significant cytotoxicity or reduction in cell viability after Diosgenin treatment. What could be wrong?
A1: Several factors could contribute to a lack of response:
-
Sub-optimal Concentration/Duration: The IC50 value of Diosgenin varies significantly between cell lines.[3][14] You may need to increase the concentration range (up to 100 µM or higher for resistant lines) and/or extend the treatment duration (e.g., up to 72 or 96 hours).[1]
-
Solubility Issues: Diosgenin may have precipitated out of the culture medium. Ensure your stock solution is fully dissolved and that the final concentration in the medium does not exceed its solubility limit. You can visually inspect the medium for any precipitate after adding the compound.
-
Cell Line Resistance: Some cancer cell lines, particularly cancer stem-like cells, can be highly resistant and may require much higher concentrations to elicit a response.[14]
-
Compound Purity/Activity: Verify the purity and integrity of your Diosgenin compound. If possible, test its activity on a sensitive, previously reported cell line as a positive control.
Q2: My vehicle control (e.g., DMSO) is showing significant toxicity to the cells.
A2: This indicates that the final concentration of the solvent in your cell culture medium is too high.
-
Check Dilutions: Recalculate your dilutions to ensure the final solvent concentration does not exceed a non-toxic level, which is typically 0.1% (v/v) for DMSO in most cell lines.
-
Prepare a Higher Stock Concentration: If you need to add a large volume of a low-concentration stock, consider preparing a more concentrated stock solution. This will allow you to add a smaller volume to the culture medium, thereby reducing the final solvent concentration.
-
Solvent Toxicity Curve: If you are unsure about your cell line's tolerance, perform a dose-response experiment with the solvent alone to determine its toxic concentration range.
Q3: I am seeing inconsistent results between experiments.
A3: Inconsistency can arise from several sources:
-
Cellular Confluency: Ensure you seed the same number of cells for each experiment and that they are at a consistent confluency (typically 60-70%) at the time of treatment. Cell density can significantly impact the response to treatment.
-
Stock Solution Stability: Avoid multiple freeze-thaw cycles of your Diosgenin stock solution by preparing single-use aliquots.
-
Experimental Variables: Maintain consistency in all experimental parameters, including incubation times, media formulation, and passage number of the cells.
Data Presentation
Table 1: IC50 Values of Diosgenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 Value | Reference |
| Colorectal Cancer | HCT-116 | 24 | ~20 µM | [2] |
| HCT-116 | 48-72 | 7-10 µM | [2] | |
| Colorectal Cancer Cells | 24 | 203.55 µM | [1] | |
| 48 | 122.95 µM | [1] | ||
| 72 | 70.11 µM | [1] | ||
| 96 | 7.34 µM | [1] | ||
| Breast Cancer | MCF-7, T47D, MDA-MB-231 | Not Specified | 100 µM | [14] |
| Breast Cancer Stem Cells | Not Specified | 400 µM | [14] | |
| MCF-7 | Not Specified | 11.03 µg/ml | [9] | |
| Hepatocellular Carcinoma | HepG2 | Not Specified | 32.62 µg/ml | [9] |
| Prostate Cancer | PC3 | Not Specified | 14.02 µM | [3] |
| DU145 | Not Specified | 23.21 µM | [3] | |
| LNCaP | Not Specified | 56.12 µM | [3] |
Note: IC50 values can vary based on experimental conditions and assay methods.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Diosgenin Treatment: Prepare serial dilutions of Diosgenin in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Diosgenin (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Western Blot for Cleaved Caspase-3
-
Treatment and Lysis: Seed cells in a 6-well plate and treat with Diosgenin at the desired concentrations for the chosen duration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression of cleaved caspase-3 compared to the loading control.
Mandatory Visualizations
Caption: Key signaling pathways inhibited by Diosgenin in cancer cells.
Caption: General experimental workflow for optimizing Diosgenin dosage.
References
- 1. brieflands.com [brieflands.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of Diosgenin in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosgenin CAS#: 512-04-9 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Diosgenin-Functionalized Gold Nanoparticles: From Synthesis to Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 [frontiersin.org]
Improving the stability of Diosgenin palmitate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Diosgenin palmitate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving this compound?
A1: this compound, being a lipophilic ester, dissolves well in nonpolar organic solvents. Commonly used solvents include chloroform and dimethylformamide (DMF).[1] For cell culture experiments, stock solutions are often prepared in a small amount of an organic solvent like ethanol or DMSO and then further diluted in the culture medium containing a carrier protein like bovine serum albumin (BSA).[2][3]
Q2: My this compound solution appears cloudy or has precipitated. What could be the cause?
A2: Cloudiness or precipitation can occur due to several factors:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the current temperature. The solubility of similar compounds like diosgenin is known to be temperature-dependent, increasing with higher temperatures.[4][5]
-
Solvent Polarity: If a stock solution in an organic solvent is diluted into an aqueous medium too quickly or without a proper carrier, the drastic change in polarity can cause the compound to precipitate.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, breaking down into diosgenin and palmitic acid, which may have different solubilities and could precipitate out of solution.[6]
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of ester-containing solutions is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[6] For optimal stability, it is recommended to maintain the pH of the solution close to neutral, unless experimental conditions require otherwise.
Q4: What is the impact of light and temperature on the stability of this compound solutions?
A4: Exposure to light, particularly UV radiation, can induce photodegradation of steroidal compounds.[7] Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[6] Therefore, it is crucial to store this compound solutions protected from light and at low temperatures (e.g., 2-8°C or frozen) to minimize degradation.[8]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, antioxidants can be beneficial, especially if the solution is susceptible to oxidative degradation. The unsaturated steroid core of diosgenin could be prone to oxidation. Antioxidants like butylated hydroxytoluene (BHT) or ascorbyl palmitate can be added to the formulation to inhibit oxidative processes.[9][10]
Troubleshooting Guides
Issue 1: Precipitation or Crystallization of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility | 1. Gently warm the solution to see if the precipitate redissolves. 2. If warming helps, consider working with a slightly lower concentration or maintaining a slightly elevated temperature during your experiment (if permissible). 3. Refer to solubility data for diosgenin in various solvents to select a more appropriate solvent system.[4][5][11] |
| Inappropriate solvent for dilution | 1. When diluting a stock solution (e.g., in ethanol or DMSO) into an aqueous medium for cell culture, add the stock solution dropwise while gently vortexing the medium. 2. Use a carrier protein such as BSA in the aqueous medium to enhance the solubility of the lipophilic compound. |
| Low temperature storage | 1. While low temperatures are generally recommended for stability, some highly concentrated solutions may crystallize upon cooling. 2. Before use, allow the solution to slowly warm to room temperature and ensure all precipitate has redissolved by gentle agitation. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Chemical Degradation (Hydrolysis/Oxidation) | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture. 3. Consider adding a suitable antioxidant (e.g., BHT at 0.01-0.1%) to the stock solution.[10] 4. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[12] |
| Interaction with Excipients | 1. If formulating this compound with other components, ensure they are compatible. Some excipients can catalyze degradation. 2. Perform a compatibility study by analyzing a solution of this compound with and without the excipient over time.[13] |
| pH Shift in the Solution | 1. Measure the pH of your final solution, especially after diluting a stock into a buffer or cell culture medium. 2. Adjust the pH to a neutral range (pH 6-8) if necessary and compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Anhydrous ethanol (or DMSO), Sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous ethanol (or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if it will be used for cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][14][15][16][17]
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water, 90:10 v/v) at a concentration of approximately 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the test solution and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.[6]
-
Base Hydrolysis: Add 1 M NaOH to the test solution and keep at room temperature or heat gently for a specified time. Neutralize with 1 M HCl before analysis.[6]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the test solution and keep at room temperature for a specified time.[6]
-
Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the test solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[12] A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 3). The goal is to achieve 5-20% degradation of the parent compound.[6]
Protocol 3: Stability-Indicating HPLC Method for this compound
This method is adapted from validated HPLC methods for diosgenin.[18][19][20][21]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[19][20]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30-35°C.[20]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Inject the prepared standards and samples from the stability studies.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
Data Presentation
Table 1: Solubility of Diosgenin in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| Methanol | 295.15 | 0.13 |
| 330.15 | 0.65 | |
| Ethanol (95%) | 295.15 | 0.22 |
| 330.15 | 1.15 | |
| Isopropanol | 295.15 | 0.28 |
| 330.15 | 1.52 | |
| Acetone | 295.15 | 0.45 |
| 330.15 | 2.18 | |
| Acetic Ether | 295.15 | 0.82 |
| 330.15 | 3.55 | |
| Propyl Acetate | 295.15 | 1.15 |
| 330.15 | 4.88 | |
| (Data adapted from solubility studies of diosgenin, which can serve as a proxy for the relative solubility of this compound)[5] |
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Potential degradation pathways for this compound.
Caption: Simplified signaling pathways affected by diosgenin, the active metabolite of this compound.[13][22]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Stability of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 10. Vitamin A and vitamin A palmitate stability over time and under UVA and UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. phcogres.com [phcogres.com]
- 19. academicjournals.org [academicjournals.org]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Diosgenin Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of Diosgenin palmitate during their experiments.
Frequently Asked Questions (FAQs)
1. Why is this compound poorly soluble in water?
This compound is a highly lipophilic molecule. The presence of the long-chain fatty acid, palmitate, esterified to the diosgenin core, significantly increases its hydrophobicity, leading to very low aqueous solubility. This poor water solubility can be a major obstacle for its formulation and in vitro/in vivo studies, impacting its bioavailability and therapeutic efficacy.
2. What are the common strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to overcome the poor water solubility of this compound. The most common and effective methods include:
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can significantly improve its solubility and dissolution rate.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its solubility by converting the crystalline drug into a more soluble amorphous state.
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.
3. How do I choose the best solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the intended application (e.g., in vitro cell culture, oral administration), the desired release profile, and the scale of the experiment.
-
For in vitro studies: Nanoparticle formulations or cyclodextrin complexes are often suitable as they can be readily dispersed in cell culture media.
-
For oral drug delivery: Amorphous solid dispersions and nanoparticle formulations are promising as they can improve oral bioavailability.[1][2]
A logical workflow for selecting a suitable method is presented below:
Caption: Decision workflow for selecting a solubility enhancement method.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Formulations
Possible Cause: The formulation has not effectively disrupted the crystalline structure of this compound.
Troubleshooting Steps:
-
Characterize the solid state: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm if the drug is in an amorphous state within the formulation.[3]
-
Optimize the formulation ratio: The ratio of this compound to the carrier (polymer, cyclodextrin) is crucial. A higher carrier ratio may be needed to fully encapsulate or disperse the drug.
-
Refine the preparation method: For solid dispersions, ensure complete solvent evaporation or effective melting in the fusion method. For nanoparticles, optimize sonication time or homogenization pressure.
Issue 2: Instability and Recrystallization of Amorphous Formulations
Possible Cause: The chosen polymer is not effectively inhibiting the recrystallization of this compound.
Troubleshooting Steps:
-
Select a suitable polymer: Polymers with strong intermolecular interactions with the drug, such as those capable of hydrogen bonding, can better stabilize the amorphous form. Soluplus has been shown to be an effective carrier for diosgenin.[1][2]
-
Incorporate a precipitation inhibitor: Adding a small amount of a precipitation inhibitor to the formulation can help maintain supersaturation and prevent recrystallization in aqueous media.
-
Control storage conditions: Store the amorphous solid dispersion in a desiccator at a controlled temperature to minimize moisture absorption, which can act as a plasticizer and promote recrystallization.
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the solubility and bioavailability of diosgenin (a closely related compound, data for the palmitate ester is less common but the principles are the same).
Table 1: Comparison of Solubility Enhancement Techniques for Diosgenin
| Technique | Carrier/System | Fold Increase in Solubility | Reference |
| Amorphous Solid Dispersion | Soluplus® | ~5-fold (in water) | [1][2] |
| Nanocrystals | Pluronic F127/SDS | Significantly improved dissolution | [4] |
| Cyclodextrin Complex | β-Cyclodextrin | 4 to 11-fold increase in bioavailability | [5] |
| Polymeric Nanoparticles | PGMD Polymer | Lower IC50 vs. free drug | [6] |
Table 2: Pharmacokinetic Parameters of Diosgenin Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Diosgenin Suspension | 112.3 ± 21.5 | 1543.7 ± 312.8 | 100 | [4] |
| Diosgenin Nanocrystals | 225.7 ± 45.1 | 3935.4 ± 789.2 | 255 | [4] |
| Diosgenin Solid Dispersion | ~5 times higher bioavailability | - | ~500 | [1][2] |
| Diosgenin/β-CD Complex | Significantly enhanced | Significantly enhanced | 400 - 1100 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., Soluplus®, PVP K30) in a common volatile solvent (e.g., ethanol, methanol) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (PXRD, DSC).
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F-68, PVA).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The polymer and drug will precipitate to form nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
Diosgenin has been shown to modulate several key signaling pathways involved in inflammation and metabolism. Understanding these pathways is crucial for designing experiments to evaluate the biological activity of your this compound formulations.
Diosgenin's Anti-inflammatory and Insulin Sensitizing Effects
Diosgenin can ameliorate palmitate-induced endothelial dysfunction and insulin resistance by blocking the IKKβ/NF-κB and improving the IRS-1/PI3K/Akt signaling pathways.[8]
Caption: Diosgenin's modulation of inflammatory and insulin signaling pathways.
Workflow for Evaluating the Efficacy of Solubilized this compound
This workflow outlines the key steps to assess whether a solubility-enhanced formulation of this compound leads to improved biological activity.
Caption: Experimental workflow for evaluating solubilized this compound.
References
- 1. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of β-cyclodextrin derivatives on the diosgenin absorption in Caco-2 cell monolayer and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diosgenin Palmitate Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation and optimization of diosgenin palmitate nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound nanoparticles?
A1: Common methods for preparing diosgenin and this compound nanoparticles include nanoprecipitation (solvent displacement), solvent-emulsion-diffusion-evaporation, thin-film hydration for niosomes, and media milling for nanocrystals.[1][2][3][4] The choice of method often depends on the desired nanoparticle characteristics, such as size, and the properties of the polymer or lipid used.
Q2: Why is diosgenin often formulated into nanoparticles?
A2: Diosgenin has poor water solubility (approximately 0.02 mg/L), low permeability, and limited stability in biological systems, which restricts its therapeutic efficacy and bioavailability.[1][3] Nanoformulations, such as nanoparticles, are developed to enhance its solubility, stability, and bioavailability, thereby improving its therapeutic effects.[3][5]
Q3: What are the critical parameters to consider during the optimization of diosgenin nanoparticle formulation?
A3: Key parameters that influence the characteristics of diosgenin nanoparticles include the concentration of the polymer or lipid, the concentration of diosgenin, the type and concentration of surfactant, the stirring speed, and the volume ratio of the organic to aqueous phase.[1] These factors significantly impact particle size, polydispersity index (PDI), and encapsulation efficiency.[1]
Q4: What are the typical characterization techniques used for diosgenin nanoparticles?
A4: Standard characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).[1][6]
-
Zeta Potential Analysis: To measure the surface charge and predict the stability of the nanoparticle suspension.[1][2]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[3][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of diosgenin and identify chemical interactions between the drug and the carrier material.[4]
-
UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To determine the drug loading and encapsulation efficiency.[2][6]
Troubleshooting Guides
Problem 1: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Inappropriate polymer/lipid concentration | Optimize the concentration of the polymer or lipid. Higher concentrations can sometimes lead to larger particles. |
| Insufficient surfactant concentration | Increase the surfactant concentration. Surfactants play a crucial role in stabilizing the nanoparticles and preventing aggregation.[1] |
| Inadequate stirring speed or sonication energy | Increase the stirring speed or sonication power during nanoparticle formation to promote the formation of smaller, more uniform particles. |
| Suboptimal organic to aqueous phase ratio | Vary the volume ratio of the organic phase (dissolving the drug and polymer) to the aqueous phase. |
Problem 2: Low Drug Encapsulation Efficiency
| Potential Cause | Troubleshooting Step |
| Poor solubility of diosgenin in the organic solvent | Select an organic solvent in which both diosgenin and the polymer are highly soluble. |
| Drug leakage into the aqueous phase | Optimize the formulation by adjusting the polymer concentration to create a denser matrix that can better retain the hydrophobic drug. |
| Insufficient interaction between drug and polymer | Consider using a polymer with stronger hydrophobic interactions with this compound. |
| High drug-to-polymer ratio | Decrease the initial amount of diosgenin relative to the amount of polymer to improve the encapsulation percentage. |
Problem 3: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Step |
| Low zeta potential | A low surface charge can lead to particle aggregation. Modify the surface charge by using charged polymers or surfactants. A zeta potential of ±30 mV is generally considered stable. |
| Inadequate surfactant coverage | Increase the concentration of the stabilizing surfactant to ensure complete coverage of the nanoparticle surface. |
| Improper storage conditions | Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and avoid freeze-thaw cycles unless they are lyophilized with a cryoprotectant. |
Quantitative Data Summary
Table 1: Comparison of Different Diosgenin Nanoparticle Formulations
| Formulation Method | Polymer/Lipid | Surfactant | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Nanoprecipitation | Poly-glycerol malate co-dodecanedioate (PGMD) | Pluronic F-68 | 121.4 - 133.6 | 0.152 - 0.270 | 77 - 83 | [1] |
| Nanoprecipitation | Poly-ε-caprolactone (PCL) | Pluronic F-68 | ~245 | 0.367 | 80.8 | [6] |
| Emulsion Solvent Evaporation | Poly(lactic-co-glycolide) (PLGA) | Polyvinyl alcohol (PVA) | ~218 | 0.41 | 94 | [7][8] |
| Thin-Film Hydration | Sorbitan monopalmitate (Span 40) / Cholesterol | - | - | - | ~89 | [3] |
| Media Milling | - | Pluronic F127 / Sodium dodecyl sulfate | ~229 | 0.163 | - | [4] |
Experimental Protocols
Protocol 1: Nanoprecipitation Method for Diosgenin-Loaded PGMD Nanoparticles
This protocol is based on the methodology described by Sharma et al. (2020).[1]
-
Preparation of Organic Phase: Dissolve a specific amount of PGMD polymer (e.g., 5 mg) and diosgenin (e.g., 0.5 mg) in a suitable organic solvent like acetone (e.g., 5 mL).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as Pluronic F-68.
-
Nanoparticle Formation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 2 hours) to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension (e.g., at 12,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with distilled water multiple times to remove any un-encapsulated drug and excess surfactant.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in distilled water or lyophilize for long-term storage.
Protocol 2: Single Emulsion Solvent Evaporation for Diosgenin-Loaded PLGA Nanoparticles
This protocol is adapted from the work of Teymouri & Karimi (2024).[7]
-
Preparation of Organic Phase: Dissolve PLGA and diosgenin in a water-immiscible organic solvent like dichloromethane (DCM).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA). Emulsify this mixture using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification and Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles, followed by washing with distilled water to remove residual PVA and un-encapsulated diosgenin.
-
Lyophilization: Lyophilize the purified nanoparticles for storage.
Visualizations
Caption: Workflow for Nanoprecipitation Method.
Caption: Workflow for Emulsion Solvent Evaporation.
Caption: Troubleshooting Decision Tree.
References
- 1. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of chitosan-folate modified PLGA nanoparticles for targeted delivery of diosgenin as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of chitosan-folate modified PLGA nanoparticles for targeted delivery of diosgenin as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diosgenin Palmitate Liposome Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diosgenin palmitate liposomes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the formulation and characterization process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and analysis of this compound liposomes.
1. Formulation & Preparation
-
Question: My encapsulation efficiency (%EE) for this compound is consistently low. What are the possible causes and solutions?
-
Answer: Low encapsulation efficiency for a lipophilic drug like this compound is a common issue. Diosgenin's poor water solubility (0.02 mg/L) means it must be properly integrated within the lipid bilayer.[1][2] Consider the following:
-
Inadequate Drug-to-Lipid Ratio: An excessive amount of this compound relative to the total lipid content can lead to drug precipitation instead of incorporation into the bilayer.
-
Solution: Optimize the drug-to-lipid weight ratio. Start with a lower ratio (e.g., 1:20 or 1:30 w/w) and systematically increase it to find the maximum loading capacity.[3]
-
-
Improper Lipid Composition: The choice of phospholipids and the inclusion of cholesterol or its analogs are critical. Diosgenin itself can act as a membrane stabilizer, similar to cholesterol.[3][4]
-
Inefficient Hydration: The lipid film containing the drug may not be fully hydrated, preventing the formation of well-structured liposomes.
-
-
-
Question: The particle size of my liposomes is too large and the Polydispersity Index (PDI) is high (>0.3). How can I reduce the size and achieve a more uniform population?
-
Answer: Achieving a small, monodisperse liposome population is crucial for stability and many applications.[][10] Large, polydisperse vesicles are often multilamellar vesicles (MLVs) formed after initial hydration.[8]
-
Cause: Insufficient energy input to break down large MLVs into smaller unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Solution 1: Sonication: Use a probe sonicator (for smaller volumes) or a bath sonicator to apply high-energy ultrasound.[7][11] Be cautious of overheating, which can degrade lipids and the drug. Perform sonication in an ice bath and use pulsed cycles (e.g., 10 seconds on, 10 seconds off).[7] Note that sonication can sometimes lead to metal contamination from the probe tip.[11]
-
Solution 2: Extrusion: This is the preferred method for generating uniformly sized liposomes.[][12] Pass the MLV suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 0.8 µm -> 0.4 µm -> 0.2 µm -> 0.1 µm).[13] This process is reproducible and provides excellent control over the final particle size.[12]
-
-
-
2. Stability & Storage
-
Question: My liposome formulation aggregates and precipitates after a few days of storage. How can I improve its stability?
-
Answer: Liposome stability is a significant challenge, governed by both physical and chemical factors.[14]
-
Cause 1: Low Surface Charge: Vesicles with a near-neutral surface charge (Zeta Potential) are prone to aggregation due to van der Waals forces.
-
Solution: Incorporate charged lipids into your formulation to increase electrostatic repulsion between vesicles. Examples include using anionic lipids like 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DSPG) or cationic lipids.[15] A zeta potential greater than |30 mV| is generally considered indicative of good colloidal stability.[3]
-
-
Cause 2: Improper Storage Conditions: Temperature fluctuations can cause lipids to transition between gel and liquid-crystalline phases, leading to drug leakage or vesicle fusion.[14]
-
Solution: Store liposome suspensions at 4°C. Do not freeze unless you have incorporated a suitable cryoprotectant (e.g., trehalose, sucrose) and are planning to lyophilize the formulation.[14]
-
-
Cause 3: Lipid Oxidation: Unsaturated phospholipids are susceptible to oxidation, which compromises membrane integrity.
-
Solution: Prepare buffers with de-gassed water, purge vials with nitrogen or argon gas, and consider adding antioxidants like α-tocopherol to the lipid mixture.[16]
-
-
-
-
Question: I am observing significant drug leakage from my liposomes over time. What can be done to improve drug retention?
-
Answer: Drug leakage is often related to the fluidity and stability of the lipid bilayer.[14]
-
Cause: The membrane is too fluid at the storage temperature, allowing the encapsulated drug to diffuse out.
-
-
Quantitative Data from Literature
The following table summarizes typical physicochemical properties of diosgenin-containing liposomes reported in various studies. This data can serve as a benchmark for your own formulations.
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Diosgenin-based Liposome (with DOX) | 99.4 ± 6.2 | 0.12 ± 0.03 | -33.3 ± 2.5 | Diosgenin: 87.75 ± 2.93 | [3] |
| Diosgenin-Niosome | ~150 | < 0.3 | Not Reported | ~89 | [1] |
| Cationic Lipid:Diosgenin Liposome | ~120 | Not Reported | ~ +40 | Not Applicable (for nucleic acids) | [4][17] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration
This protocol describes the most common method for preparing liposomes.[1][7]
-
Lipid Preparation:
-
Dissolve the primary phospholipid (e.g., DSPC), cholesterol (or use diosgenin as the stabilizer), and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:Drug-conjugate).
-
-
Film Formation:
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid Tm (e.g., 60°C) to ensure lipids are in a fluid state.[7]
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface.
-
Continue to dry the film under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.[7]
-
-
Hydration:
-
Pre-heat your aqueous hydration buffer (e.g., Phosphate Buffered Saline, PBS pH 7.4) to the same temperature used for film formation.
-
Add the warm buffer to the flask containing the dry lipid film. Agitate the flask by hand or on a shaker bath for 1-2 hours. This process swells the lipid film, causing it to peel off the glass and form multilamellar vesicles (MLVs).[8]
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution, the MLV suspension must be downsized.
-
Extrusion (Recommended): Load the suspension into an extruder (e.g., a mini-extruder). Sequentially pass the liposomes 10-20 times through polycarbonate membranes of decreasing pore size, for example, 400 nm followed by 200 nm, and finally 100 nm.[13] Perform this process at a temperature above the lipid Tm.
-
Sonication (Alternative): Place the vial containing the MLV suspension in an ice bath and sonicate using a probe sonicator with pulsed cycles until the suspension clarifies.
-
-
Purification & Storage:
-
To remove any unencapsulated this compound, the liposome suspension can be purified via dialysis against fresh buffer or by size exclusion chromatography (SEC).[18]
-
Store the final formulation in a sealed, sterile vial at 4°C.
-
Protocol 2: Characterization of Liposomes
-
Particle Size, PDI, and Zeta Potential:
-
Encapsulation Efficiency (%EE) Determination:
-
Step 1: Separate free drug from encapsulated drug. This can be done using mini-spin columns (size exclusion) or by ultracentrifugation to pellet the liposomes.
-
Step 2: Quantify total and free drug.
-
Take an aliquot of the original (unpurified) liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. This gives you the Total Drug concentration.
-
Take the supernatant/filtrate from the separation step (Step 1). This contains the Free Drug .
-
Quantify the amount of this compound in both samples using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[1]
-
-
Step 3: Calculate %EE.
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for liposome preparation by thin-film hydration.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common liposome formulation issues.
Signaling Pathway Diagram
Caption: Diosgenin liposome mechanism involving endocytosis and apoptosis.[3][4][19]
References
- 1. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Diosgenin-Based Liposome Delivery System Combined with Doxorubicin for Liver Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diosgenin enhances liposome-enabled nucleic acid delivery and CRISPR/Cas9-mediated gene editing by modulating endocytic pathways [frontiersin.org]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing Size-Controlled Liposomes Modified with Polysaccharide Derivatives for pH-Responsive Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijper.org [ijper.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diosgenin enhances liposome-enabled nucleic acid delivery and CRISPR/Cas9-mediated gene editing by modulating endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of Diosgenin Palmitate
Welcome to the technical support center for diosgenin palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
Hydrolysis: The ester linkage between diosgenin and palmitic acid is susceptible to cleavage in the presence of moisture, and this process can be catalyzed by acidic or basic conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2] For other steroidal esters, high temperatures have been shown to cause significant degradation.[3][4]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation of the steroidal structure of diosgenin.[5][6]
-
Oxidation: The diosgenin molecule may be susceptible to oxidation, particularly when exposed to air (oxygen) and/or oxidizing agents.[7]
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry environment. Specifically:
-
Temperature: Store at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F).[1] Avoid freezing, as this can lead to crystallization in some steroidal ester formulations.
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Moisture: Store in a tightly sealed container in a desiccated environment to minimize exposure to moisture and prevent hydrolysis.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: What are the expected degradation products of this compound?
A3: The primary and most anticipated degradation pathway is the hydrolysis of the ester bond, which would yield diosgenin and palmitic acid. Other potential degradation products could arise from the breakdown of the diosgenin molecule itself under stress conditions. Studies on diosgenin have identified several degradation products under acidic, basic, and photolytic stress.[5]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solutions or stored solid material.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound and any prepared stock solutions have been stored according to the recommended conditions (cool, dark, and dry).
-
Perform a Purity Check: Analyze the purity of your this compound sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products like free diosgenin.
-
Prepare Fresh Stock Solutions: If stock solutions have been stored for an extended period, especially at room temperature or in the light, it is advisable to prepare fresh solutions from the solid material.
-
Conduct a Forced Degradation Study (for advanced troubleshooting): To understand the stability of your material under your specific experimental conditions, you can perform a forced degradation study. This involves exposing the material to stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of degradation products.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause: Formation of degradation products during sample preparation or storage.
Troubleshooting Steps:
-
Identify Potential Degradants: The most likely degradation product is diosgenin. Compare the retention time of the unexpected peak with that of a diosgenin standard. Palmitic acid is another likely degradant, though it may not be readily detectable by UV-based HPLC detectors.
-
Review Sample Preparation: Assess your sample preparation workflow for any steps that might induce degradation. For example, prolonged exposure to acidic or basic conditions, or high temperatures, should be avoided.
-
Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 30 minutes.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This proposed HPLC method is designed to separate this compound from its primary degradation product, diosgenin.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the more nonpolar this compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 203 nm.[9]
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for your specific instrumentation and sample matrix. The separation of palmitic acid may require a different detection method, such as evaporative light scattering detection (ELSD) or mass spectrometry (MS), as it lacks a strong UV chromophore.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound, based on typical degradation patterns of steroidal esters. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | % Formation of Diosgenin |
| 0.1 M HCl | 2 hours | 60°C | 15.2% | 14.8% |
| 0.1 M NaOH | 30 minutes | 60°C | 25.8% | 25.1% |
| 3% H₂O₂ | 24 hours | 25°C | 8.5% | 2.1% |
| Dry Heat | 48 hours | 80°C | 5.1% | 4.9% |
| Photolytic (ICH Q1B) | - | 25°C | 12.3% | 6.8% |
Table 2: pH-Dependent Hydrolysis of this compound
| pH | Temperature | Time (hours) | Apparent First-Order Rate Constant (k_obs) (h⁻¹) |
| 2.5 | 70°C | 24 | 1.5 x 10⁻³ |
| 4.0 | 70°C | 24 | 0.5 x 10⁻³ |
| 5.5 | 70°C | 24 | 1.2 x 10⁻³ |
| 7.5 | 70°C | 24 | 3.8 x 10⁻³ |
Note: The data in these tables are illustrative and based on analogous compounds. Actual degradation rates should be determined experimentally.
Visualizations
References
- 1. ijrpp.com [ijrpp.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Diosgenin Palmitate
Welcome to the technical support center for Diosgenin Palmitate cellular uptake enhancement. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the cellular uptake of this compound necessary?
A1: Diosgenin and its derivatives, like this compound, often exhibit poor water solubility, low permeability, and consequently, low bioavailability.[1] This limits their therapeutic efficacy as their ability to reach intracellular targets is restricted. Enhancing cellular uptake is crucial to overcoming these limitations and unlocking their full pharmacological potential.
Q2: What are the common strategies to enhance the cellular uptake of hydrophobic compounds like this compound?
A2: Common strategies focus on encapsulating the hydrophobic drug within a carrier system to improve its solubility and facilitate transport across the cell membrane. These include:
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can encapsulate diosgenin, improving its pharmacokinetic profile.[2][3]
-
Liposomes: These are lipid bilayer vesicles that can enclose both hydrophilic and hydrophobic substances, enhancing their stability and solubility.[4]
-
Niosomes: Non-ionic surfactant-based vesicles that offer an alternative to liposomes, known for their stability and ability to encapsulate hydrophobic drugs like diosgenin.[1][5]
Q3: How do nanoparticle-based systems improve drug delivery?
A3: Nanoparticle-based systems offer several advantages:
-
They can protect the encapsulated drug from degradation.[6]
-
They can improve the drug's intracellular penetration and distribution.[6]
-
Their surface can be modified to target specific cells or tissues.[7]
-
They can provide controlled, sustained release of the drug over time.[8]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low cellular uptake of this compound formulation. | 1. Poor formulation stability: Nanoparticles may be aggregating or degrading. 2. Suboptimal particle size or surface charge: These properties critically influence cellular interaction. 3. Incorrect cell seeding density: Too many or too few cells can affect uptake results. 4. Inappropriate incubation time: The uptake may be time-dependent. | 1. Characterize nanoparticle stability over time using Dynamic Light Scattering (DLS). 2. Optimize the formulation protocol to achieve a particle size typically below 200 nm for efficient uptake. 3. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. 4. Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal incubation period. |
| High variability in uptake results between experiments. | 1. Inconsistent nanoparticle preparation: Minor variations in the formulation process can lead to different particle characteristics. 2. Cell passage number: Cells at high passage numbers can exhibit altered phenotypes and uptake behavior. 3. Inconsistent reagent preparation: Variations in media, serum, or drug concentrations. | 1. Strictly adhere to a standardized, documented protocol for nanoparticle synthesis.[9][10] 2. Use cells within a consistent and low passage number range for all experiments. 3. Prepare fresh reagents and use a consistent source of materials. |
| Cytotoxicity observed with blank nanoparticles (without this compound). | 1. Inherent toxicity of the carrier material: Some polymers or surfactants can be toxic at high concentrations. 2. Residual organic solvent: Incomplete removal of solvents used during nanoparticle synthesis. | 1. Perform a dose-response experiment with blank nanoparticles to determine their IC50 value. 2. Ensure complete evaporation of organic solvents by extending the evaporation time or using techniques like lyophilization.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the delivery of diosgenin.
Table 1: Comparison of IC50 Values for Free Diosgenin vs. Nanoparticle Formulations in A549 Lung Carcinoma Cells (48h treatment).
| Formulation | IC50 (µM) | Reference |
| Free Diosgenin | 27.14 | [10] |
| PGMD 7:3 Nanoparticles | 15.15 | [10] |
| PGMD 6:4 Nanoparticles | 13.91 | [10] |
Table 2: Physicochemical Properties and Efficacy of Diosgenin-Loaded Niosomes.
| Parameter | Value | Reference |
| Loading Efficiency | ~89% | [1][5] |
| Cell Viability (HepG2 cells) - Free Diosgenin | 61.25% | [5] |
| Cell Viability (HepG2 cells) - Diosgenin-Niosome | 28.32% | [5] |
Table 3: Encapsulation Efficiency of Diosgenin in Polymeric Nanoparticles.
| Nanoparticle System | Encapsulation Efficiency (%) | Loading Efficiency (%) | Reference |
| PCL-Pluronic F-68 | 80.8 ± 0.26 | 10.3 ± 0.31 | [11] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Diosgenin-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from a method used for preparing diosgenin-loaded PGMD and PCL-Pluronic nanoparticles.[9][11]
Materials:
-
Diosgenin
-
Polymer (e.g., PGMD or PCL)
-
Acetone (or other suitable organic solvent)
-
Surfactant/Stabilizer (e.g., Pluronic F-68)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 35 mg PCL) and diosgenin (e.g., 2 mg) in an organic solvent (e.g., 3 mL acetone). Sonicate if necessary to ensure complete dissolution.[11]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 20 mL of 1% w/v Pluronic F-68).
-
Nanoprecipitation: Add the organic phase drop-wise to the aqueous phase under gentle magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 2 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times (e.g., three times) to remove any un-encapsulated drug and excess surfactant.
-
Resuspension/Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, lyophilize the nanoparticles.[11]
Protocol 2: Quantification of Cellular Uptake
A common method to quantify intracellular drug concentration involves cell lysis followed by HPLC or spectrophotometry.
Materials:
-
Treated and untreated control cells
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge
-
HPLC system or Spectrophotometer
Procedure:
-
After incubating cells with the this compound formulation, wash the cells three times with ice-cold PBS to remove any drug adsorbed to the cell surface.
-
Add lysis buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant which contains the intracellular components.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method or a colorimetric assay.[12][13][14] A standard curve with known concentrations of the drug should be used for accurate quantification.[9]
Visualizations
Experimental Workflow for Nanoparticle Formulation and Cellular Uptake Analysis
Caption: Workflow for enhancing and quantifying this compound uptake.
Troubleshooting Flowchart for Low Cellular Uptake
Caption: Troubleshooting guide for low cellular uptake experiments.
Potential Cellular Uptake Pathways for Nanoparticles
Caption: Overview of potential endocytic pathways for nanoparticle uptake.
References
- 1. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 8. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid quantitative analysis of diosgenin in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting pH and Other Strategies to Prevent Diosgenin Palmitate Precipitation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with diosgenin palmitate in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
A: this compound is a synthetic, lipophilic compound derived from diosgenin.[1] The parent compound, diosgenin, is strongly hydrophobic (LogP = 5.7) and practically insoluble in water.[2][3] The addition of the long-chain palmitate ester group further increases its lipophilicity, leading to very low solubility in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in your experimental medium.
Q2: Can I prevent precipitation simply by adjusting the pH of my solution?
A: Adjusting pH is a common strategy for compounds whose charge state changes with pH (i.e., ionizable compounds). However, this compound is a non-ionizable steroidal ester. Therefore, its solubility is not directly influenced by minor to moderate pH adjustments within a typical physiological range (e.g., pH 4-8). While extreme pH levels (highly acidic or basic) could potentially lead to the hydrolysis of the ester bond over time, this is a chemical stability issue rather than a primary method for preventing physical precipitation. The stability of diosgenin itself has been noted to be influenced by the hydrogen-ion concentration.[4] For preventing precipitation, other strategies are generally more effective.
Q3: What is the best solvent to use for creating a this compound stock solution?
A: A high-concentration stock solution should be prepared using a non-polar organic solvent in which the compound is readily soluble. Based on solubility data for the parent compound diosgenin, dimethyl sulfoxide (DMSO) or ethanol are recommended.[5][6] Diosgenin is soluble in DMSO and has good solubility in ethanol (83 mg/ml at 25°C).[5][6] Always create the stock in the organic solvent first, ensuring complete dissolution, before diluting it into your aqueous experimental medium.
Q4: Beyond pH, what are the most effective strategies to maintain this compound solubility in an aqueous medium?
A: The most effective strategies involve modifying the composition of your final aqueous medium to increase the solubility of the lipophilic compound. Key approaches include:
-
Using Co-solvents: Introducing a water-miscible organic solvent (like ethanol or DMSO) into your final buffer.
-
Incorporating Surfactants: Adding non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can form micelles that encapsulate the lipophilic compound, keeping it dispersed.
-
Employing Precipitation Inhibitors: Using polymers like hydroxypropylmethyl cellulose (HPMC) or polyvinylpyrrolidone (PVP) can delay the onset of precipitation from a supersaturated solution, a phenomenon known as the "spring and parachute" effect.[7][8]
Troubleshooting Guide: Precipitation During Experiments
Problem 1: Immediate Precipitation Upon Dilution
Your solution turns cloudy or shows visible precipitate immediately after diluting the organic stock solution into your aqueous buffer.
-
Primary Cause: The final concentration of the organic solvent is too low to keep the compound dissolved, and the solubility limit has been drastically exceeded.
| Solution | Description | Considerations |
| 1. Optimize Co-solvent Percentage | Increase the final percentage of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium. Test a gradient of concentrations (e.g., 0.5%, 1%, 2%, 5%) to find the minimum level that maintains clarity without affecting the experimental model. | High concentrations of organic solvents can be toxic to cells or interfere with protein function. Always run a vehicle control to account for solvent effects. |
| 2. Incorporate a Surfactant | Add a biocompatible surfactant to your aqueous buffer before introducing the this compound stock solution. Common choices include Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01% - 0.1%). | Surfactants can also have biological effects. Their compatibility with your specific assay must be validated. |
| 3. Prepare a Lipid-Based Formulation | For more complex applications, pre-dissolving this compound in a lipid-based formulation (LBF) can significantly improve solubilization during dispersion in aqueous media.[9] | This is an advanced technique often used in drug delivery studies and requires careful formulation development. |
Problem 2: Delayed Precipitation
The solution is clear initially but becomes cloudy or forms a precipitate after a period of incubation (minutes to hours).
-
Primary Cause: The solution is in a metastable, supersaturated state. Over time, nucleation occurs, leading to crystal growth and precipitation.
| Solution | Description | Considerations |
| 1. Add a Polymeric Precipitation Inhibitor | Incorporate a polymer such as HPMC or PVP into the final aqueous medium. These polymers interfere with nucleation and crystal growth, prolonging the supersaturated state.[8][10] | The choice and concentration of the polymer need to be optimized for your system. |
| 2. Control Temperature | Ensure the temperature of the solution remains constant. Solubility is often temperature-dependent; a decrease in temperature can cause a previously dissolved compound to precipitate. | Check if your experimental setup involves temperature shifts and try to minimize them. |
| 3. Verify Buffer Stability | Confirm that the pH and composition of your buffer remain stable throughout the experiment. A pH shift could, in rare cases, affect other components in a complex medium, indirectly influencing solubility. | Re-measure the pH of the final solution after all components have been added. |
Quantitative Data
Table 1: Solubility of Diosgenin (Parent Compound) in Various Solvents Note: This data is for diosgenin, not this compound. The palmitate ester is expected to be even more lipophilic.
| Solvent | Solubility | Temperature | Reference |
| Water | <1 mg/mL | 25°C | [6] |
| DMSO | <1 mg/mL (Note: Often used for stock solutions) | 25°C | [6] |
| Ethanol | 83 mg/mL | 25°C | [6] |
| Chloroform | 50 mg/mL | Not specified | [6] |
| Methanol | Varies with temperature (e.g., ~1.5 g/L at 295.15 K) | 295.15 - 330.15 K | |
| Acetone | Varies with temperature (e.g., ~18 g/L at 295.15 K) | 295.15 - 330.15 K |
Experimental Protocols
Protocol 1: Preparation and Use of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the appropriate volume of 100% DMSO or absolute ethanol to achieve a high-concentration stock (e.g., 10-50 mM).
-
Solubilization: Vortex vigorously for 2-5 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear and no particulate matter is visible. This is your stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
-
Dilution: For experiments, warm an aliquot to room temperature. Perform a serial dilution or a single-step dilution by adding the stock solution drop-wise into your final aqueous buffer while vortexing or stirring continuously to ensure rapid dispersion. The final concentration of the organic solvent should be kept as low as possible (typically <1%).
Protocol 2: A Method for Screening Optimal Co-solvent Concentration
-
Prepare Buffers: Prepare several batches of your final aqueous buffer containing a range of co-solvent (e.g., DMSO) concentrations: 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (v/v). Include a buffer with 0% co-solvent as a control.
-
Prepare Stock: Create a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
-
Dilution Test: Add the stock solution to each prepared buffer to achieve your final desired experimental concentration of this compound. For example, add 2 µL of a 50 mM stock to 1 mL of each buffer for a final concentration of 100 µM.
-
Observation: Vortex each solution immediately. Observe for any signs of precipitation (cloudiness, visible particles) at time zero, and then again after 30 minutes, 2 hours, and 24 hours at the intended experimental temperature.
-
Selection: The optimal co-solvent concentration is the lowest percentage that maintains a clear solution for the required duration of your experiment.
-
Validation: Always run a vehicle control with the selected co-solvent concentration in your functional assay to ensure it does not interfere with the results.
Visualizations and Diagrams
Experimental Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
Relevant Signaling Pathway
Diosgenin has been shown to ameliorate endothelial dysfunction induced by palmitate (PA), a saturated fatty acid, by blocking the IKKβ/IRS-1 inflammatory signaling pathway.[11]
Caption: Diosgenin's role in blocking palmitate-induced insulin resistance pathways.[11]
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Diosgenin | C27H42O3 | CID 99474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Diosgenin CAS#: 512-04-9 [m.chemicalbook.com]
- 7. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diosgenin Palmitate Delivery Vehicle Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of diosgenin palmitate delivery vehicles during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a delivery vehicle for diosgenin or its esters like this compound?
A1: Diosgenin and its derivatives often exhibit poor water solubility, low permeability, and limited bioavailability, which restricts their therapeutic effectiveness.[1][2] Encapsulating them in nanocarriers like liposomes, niosomes, or polymeric nanoparticles helps to improve their solubility, stability, and delivery to target cells, thereby enhancing their anticancer efficacy.[1][2]
Q2: Is this compound itself cytotoxic to normal, healthy cells?
A2: Diosgenin and other plant-derived compounds are generally associated with lower toxicity to normal cells compared to conventional chemotherapy drugs.[1][2] However, at high concentrations, some effects may be observed. The primary goal of a delivery vehicle is to enhance its specific toxicity towards cancer cells while minimizing systemic side effects.[3][4]
Q3: My blank delivery vehicle (without this compound) is showing significant cytotoxicity. What are the common causes?
A3: Cytotoxicity from a blank nanocarrier can stem from several factors:
-
Physicochemical Properties: The size, surface charge, and concentration of the nanoparticles can induce toxicity. For instance, smaller nanoparticles with a larger surface area or those with a high positive surface charge can lead to greater interaction with cell membranes and higher toxicity.[5][6]
-
Material Composition: The inherent properties of the materials used (e.g., specific lipids, polymers, surfactants) can be toxic to cells. Cationic lipids, for example, are known to be more toxic than neutral or anionic lipids.[7][8]
-
Formulation Remnants: Residual organic solvents or surfactants from the synthesis process can cause significant cytotoxicity.
-
Particle Aggregation: Unstable nanoparticles may aggregate in the culture medium, leading to altered cellular interactions and increased toxicity.[9]
-
Degradation Products: The breakdown products of biodegradable polymers like PLGA can cause a localized drop in pH, which may be toxic to cells.
Q4: How can I reduce the inherent toxicity of my delivery vehicle?
A4: Several strategies can be employed:
-
Surface Modification: Coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) can reduce non-specific cellular uptake and lower toxicity.[7][8]
-
Optimize Lipid Composition: For liposomes, including cholesterol can increase membrane stability and reduce drug leakage. Using neutral or anionic lipids is generally safer than using cationic lipids.[7][10]
-
Control Size and Zeta Potential: Aim for a particle size and surface charge that is known to have lower toxicity. For many systems, sizes less than 300 nm and a near-neutral or negative zeta potential are preferable.[4][11]
-
Purification: Ensure all residual solvents and reagents are thoroughly removed from your final formulation through methods like dialysis or tangential flow filtration.
-
Stability: Use cryoprotectants and optimize your formulation to prevent aggregation during storage and in culture media.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Cytotoxicity Observed in All Cell Lines, Including Normal Cells
-
Possible Cause: The delivery vehicle itself is toxic, or there is a systemic experimental artifact.
-
Troubleshooting Steps:
-
Test the Blank Vehicle: Always run a control experiment with the "empty" delivery vehicle (no this compound) at the same concentrations used for the drug-loaded vehicle. If the blank vehicle is toxic, the issue lies with the carrier.[10][12][13][14]
-
Check for Residual Solvents: Ensure your purification methods are adequate to remove any residual organic solvents (e.g., acetone, dichloromethane) used during nanoparticle synthesis.
-
Evaluate Vehicle Stability: Use Dynamic Light Scattering (DLS) to check for particle aggregation in your cell culture medium over the time course of your experiment. Aggregation can lead to increased, and more variable, cytotoxicity.[9]
-
Re-evaluate Material Composition: If using cationic lipids or other potentially toxic components, consider reformulating with more biocompatible materials.[8]
-
Issue 2: this compound-Loaded Nanoparticles are Less Cytotoxic Than Free this compound
-
Possible Cause: Inefficient drug release from the nanoparticle at the target site.
-
Troubleshooting Steps:
-
Perform an In Vitro Release Study: Measure the release of this compound from your nanoparticles over time in a relevant buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate endosomal conditions). If the release is too slow, the encapsulated drug cannot exert its effect.
-
Adjust Formulation for Faster Release: For liposomes, you can alter the lipid composition to create a less rigid membrane.[15] For polymeric nanoparticles, changing the polymer's molecular weight or the lactic-to-glycolic acid ratio in PLGA can modify the degradation and release rate.[3]
-
Confirm Cellular Uptake: Use a fluorescently labeled version of your nanoparticle to confirm that it is being internalized by the target cells. If uptake is low, the intracellular drug concentration will be insufficient.
-
Issue 3: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause: Inconsistency in nanoparticle formulation or experimental procedure.
-
Troubleshooting Steps:
-
Characterize Each Batch: Do not assume every batch of nanoparticles is the same. Characterize the size, polydispersity index (PDI), and zeta potential of each new batch before use. A high PDI (>0.3) indicates a broad size distribution, which can lead to variable results.
-
Standardize Cell Seeding and Treatment: Ensure cell seeding density is consistent and that cells are in the logarithmic growth phase when treated.
-
Check for Nanoparticle Interference with Assay: Some nanoparticles can interfere with colorimetric or fluorometric assays (e.g., MTT, MTS). Always run a control with nanoparticles in cell-free medium to check for direct reduction of the assay reagent or light absorbance at the measurement wavelength.[9][16]
-
Quantitative Data Summary
The following tables summarize published IC₅₀ (half-maximal inhibitory concentration) values for diosgenin and its nanoformulations in various cancer cell lines. This data illustrates how nano-delivery systems can enhance the cytotoxic potential of diosgenin.
Table 1: IC₅₀ Values of Diosgenin and Diosgenin-Loaded Nanoparticles
| Cell Line | Compound/Formulation | Incubation Time | IC₅₀ Value (µM) | Reference |
| A549 (Lung Carcinoma) | Free Diosgenin | 48 h | 31.92 ± 1.23 | [1][17] |
| PGMD-DG NPs (7:3) | 48 h | 18.23 ± 3.15 | [1][17] | |
| PGMD-DG NPs (6:4) | 48 h | 16.27 ± 2.79 | [1][17] | |
| U87-MG (Glioblastoma) | Free Diosgenin | 24 h | 28.89 ± 2.12 | [18] |
| PCL-F68-D-NPs | 24 h | 14.90 ± 0.304 | [18] | |
| HepG2 (Hepatocellular Carcinoma) | Free Diosgenin | Not Specified | > 40 (40% viability loss) | [2] |
| Diosgenin Niosome | Not Specified | < 40 (72% viability loss) | [2] | |
| MCF7 (Breast Cancer) | Free Diosgenin | Not Specified | 12.05 ± 1.33 µg/ml | [19] |
Abbreviations: PGMD-DG NPs (Diosgenin-loaded Poly-glycerol malate co-dodecanedioate nanoparticles); PCL-F68-D-NPs (Diosgenin-loaded Poly-ε-caprolactone-Pluronic F68 nanoparticles).
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20][21]
Materials:
-
96-well cell culture plates
-
This compound formulations (and blank vehicle controls)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of your test compounds (free this compound, loaded nanoparticles, and blank nanoparticles) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (OD of Treated Cells / OD of Untreated Control Cells) * 100%.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[22][23][24][25]
Materials:
-
96-well cell culture plates
-
Test compounds and controls
-
Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Buffer, Substrate Mix, Stop Solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Spontaneous LDH release from vehicle-treated cells.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the end of incubation.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. Subtract the 680 nm reading from the 490 nm reading.
-
Calculation: Calculate percent cytotoxicity as: ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100%.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[26][27][28][29]
Materials:
-
Flow cytometer
-
Test compounds and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of your formulations for the chosen time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Caption: Experimental workflow for assessing delivery vehicle cytotoxicity.
Caption: Simplified intrinsic pathway for nanoparticle-induced apoptosis.
References
- 1. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLGA-Based Nanoparticles in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Toxicity of Nanoparticles Depends on Multiple Molecular and Physicochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 21. protocols.io [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. scientificlabs.ie [scientificlabs.ie]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 26. nanopartikel.info [nanopartikel.info]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. bosterbio.com [bosterbio.com]
Troubleshooting Inconsistent Results in Diosgenin Palmitate Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Diosgenin palmitate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Inconsistent Cellular Responses to Diosgenin Treatment
Question: Why am I seeing variable effects of Diosgenin on my palmitate-treated cells?
Answer: Inconsistent cellular responses to Diosgenin in the context of palmitate-induced stress can stem from several factors. A primary reason for variability can be the preparation and concentration of the palmitate solution itself. High concentrations of palmitate can lead to lipotoxicity, which may mask the ameliorative effects of Diosgenin.[1][2] It is also crucial to consider the ratio of fatty acid to bovine serum albumin (FA:BSA), as this determines the availability of free fatty acids and can influence the degree of cellular stress.[1]
Furthermore, the timing of Diosgenin pre-treatment relative to palmitate exposure is critical. For instance, pre-treating human umbilical vein endothelial cells (HUVECs) with Diosgenin for 30 minutes before a 24-hour incubation with palmitate has been shown to be effective.[3] Variations in this timing can lead to inconsistent results.
Question: My cell viability assays are showing conflicting results after Diosgenin and palmitate co-treatment. What could be the cause?
Answer: Conflicting cell viability results often arise from issues with reagent stability, solubility, and the specific assay used. Diosgenin has very low aqueous solubility, which can lead to precipitation in cell culture media if not prepared correctly.[4] This can result in an inaccurate final concentration and, consequently, variable effects on cell viability.
It is also important to ensure the stability of Diosgenin in your experimental setup. While stable in some conditions, its degradation can be influenced by factors like pH and exposure to light over long incubation periods.[5][6] When assessing cell viability, consider potential interactions between your reagents and the assay itself. For example, some colorimetric assays can be affected by the presence of certain compounds.
Category 2: Issues with Quantification of Diosgenin
Question: I am having trouble getting reproducible results when quantifying Diosgenin in my samples using HPLC. What are some common pitfalls?
Answer: Reproducibility issues in HPLC quantification of Diosgenin can be attributed to several factors related to sample preparation and the chromatographic conditions. Diosgenin extraction from complex matrices can be challenging and inefficient extraction can lead to variability.[7][8]
The choice of mobile phase and column is also critical. A common mobile phase for Diosgenin analysis is a mixture of acetonitrile and water.[9] Variations in the ratio or the presence of additives like formic acid can significantly impact retention times and peak shapes.[7] Additionally, ensuring complete dissolution of Diosgenin standards and samples is crucial for accurate quantification.
| Parameter | Recommendation | Source |
| Extraction Method | Microwave-assisted extraction or acid hydrolysis followed by liquid-liquid extraction. | [7][10] |
| Mobile Phase (HPLC) | Acetonitrile:Water (e.g., 90:10 v/v or 75:25 v/v with 0.05% formic acid). | [7][9] |
| Column | C18 reverse-phase column. | [9] |
| Detection Wavelength | 203 nm. | [9] |
| Quantification Method | High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also viable methods. | [7][10] |
Category 3: Problems with Downstream Signaling Analysis
Question: My Western blot results for proteins in pathways affected by Diosgenin (e.g., AMPK, Akt) are inconsistent. How can I troubleshoot this?
Answer: Inconsistent Western blot results for signaling proteins can be due to variations in cell lysis, protein extraction, and the timing of sample collection. The activation states of signaling proteins like AMPK and Akt are often transient. Therefore, it is essential to have a precise and consistent timeline for cell treatment and harvesting.
For example, in studies with palmitate-treated LO2 cells, Diosgenin has been shown to upregulate the phosphorylation of AMPK (p-AMPK).[11][12] If your results are variable, consider optimizing the incubation time with Diosgenin and ensuring that your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
Below is a logical workflow for troubleshooting inconsistent Western blot results:
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of diosgenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonication for Diosgenin Palmitate Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimization of sonication parameters in the preparation of Diosgenin palmitate nanoemulsions.
Troubleshooting Guide
Here are some common issues encountered during the sonication process for this compound nanoemulsion preparation, along with potential causes and solutions.
| Question | Possible Causes | Suggested Solutions |
| Why is the particle size of my nanoemulsion too large? | 1. Insufficient sonication energy. 2. Suboptimal sonication time. 3. Inappropriate formulation (e.g., oil-to-surfactant ratio). 4. High viscosity of the emulsion. | 1. Increase the sonication amplitude/power.[1][2] 2. Optimize the sonication time; prolonged sonication might not always lead to smaller particles.[3][4] 3. Adjust the concentration of surfactant and co-surfactant.[5] 4. Consider the effect of temperature, as it can decrease viscosity and facilitate droplet disruption.[2] |
| Why is the Polydispersity Index (PDI) of my nanoemulsion high? | 1. Inefficient energy input leading to a wide particle size distribution. 2. Over-processing or excessive sonication causing droplet coalescence. 3. Instability of the formulation. | 1. Ensure the sonotrode is properly immersed in the sample.[2] 2. Experiment with different sonication times to find the optimal duration.[3] 3. Evaluate the stability of your formulation components and their concentrations.[5][6] |
| My nanoemulsion appears unstable and shows signs of phase separation after preparation. What could be the reason? | 1. Insufficient surfactant concentration to stabilize the newly formed droplets. 2. Ostwald ripening, especially if there is a broad particle size distribution. 3. Inappropriate storage conditions. | 1. Increase the surfactant-to-oil ratio. 2. Optimize sonication parameters to achieve a narrow particle size distribution.[7] 3. Store the nanoemulsion under appropriate conditions, such as refrigeration, to enhance stability.[1][6] |
| The temperature of my sample increases significantly during sonication. Is this a problem and how can I control it? | 1. Sonication is an exothermic process.[2] 2. Excessive heat can negatively affect the stability of the nanoemulsion and the active ingredient. | 1. Use a cooling bath (e.g., ice bath) around your sample vessel. 2. Employ a sonicator with a cooling jacket or a double-walled vessel with circulating coolant.[2] 3. Use a pulsed sonication mode to allow for heat dissipation between cycles. |
| I'm observing a decrease in pH of my nanoemulsion over time. What does this indicate? | 1. This may be due to the hydrolysis of fatty acid esters, leading to the formation of free fatty acids.[6] 2. This can be an indicator of nanoemulsion instability.[6] | 1. Monitor the pH as a stability parameter. 2. Optimize the formulation and storage conditions to minimize hydrolysis.[6] |
Frequently Asked Questions (FAQs)
1. What are the key sonication parameters to optimize for this compound nanoemulsions?
The primary sonication parameters to optimize are:
-
Sonication Amplitude/Power: This determines the intensity of the cavitation and droplet disruption. Higher amplitudes generally lead to smaller particle sizes, but an optimal level should be determined experimentally.[2]
-
Sonication Time: The duration of sonication affects the total energy input. Initially, increasing the sonication time reduces particle size, but there is often an optimal time beyond which further sonication may not be effective or could even be detrimental.[3][4]
-
Temperature: Temperature control during sonication is crucial as it affects viscosity and the stability of the components.[2]
2. How does the composition of the nanoemulsion affect the optimization of sonication parameters?
The composition, including the type and concentration of oil, surfactant, and co-surfactant, significantly influences the ease of emulsification and the final droplet size. A well-formulated system may require less sonication energy and time to achieve the desired nanoemulsion characteristics.[1]
3. What is the typical range for particle size and PDI for a stable this compound nanoemulsion?
For a stable nanoemulsion, the desired particle size is typically below 200 nm with a narrow size distribution, indicated by a Polydispersity Index (PDI) value of less than 0.3.[8]
4. How can I assess the stability of my prepared nanoemulsions?
The stability of nanoemulsions can be evaluated by monitoring key physicochemical properties over time and under different storage conditions (e.g., refrigeration, room temperature).[1][6] These properties include:
-
Mean particle diameter and PDI
-
Zeta potential
-
pH
-
Visual inspection for signs of creaming, sedimentation, or phase separation.
5. Can I use a bath sonicator instead of a probe sonicator?
While both can be used, a probe sonicator delivers more concentrated and direct energy to the sample, making it generally more efficient for producing nanoemulsions with smaller droplet sizes. A bath sonicator's energy is more diffuse.[4]
Data on Sonication Parameters and Nanoemulsion Characteristics
The following table summarizes typical ranges for sonication parameters and the resulting nanoemulsion characteristics based on literature for similar nanoemulsion systems.
| Parameter | Typical Range | Reference |
| Sonication Amplitude | 70 - 100% | [2][9] |
| Sonication Time | 90 - 150 seconds | [2][9] |
| Process Temperature | 5 - 45 °C | [2][9] |
| Resulting Particle Size | < 200 nm | [8] |
| Resulting PDI | < 0.3 | [8] |
Experimental Protocol: Preparation of this compound Nanoemulsion using Sonication
This protocol outlines a general procedure for the preparation of a this compound nanoemulsion using a high-energy sonication method.
1. Preparation of Phases:
- Oil Phase: Dissolve this compound in the selected oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gently heat if necessary to ensure complete dissolution.
- Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Span 80) in deionized water.
2. Coarse Emulsion Formation:
- Slowly add the oil phase to the aqueous phase while continuously stirring with a high-speed homogenizer (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse emulsion.
3. Sonication:
- Immerse the probe of the sonicator into the coarse emulsion. Ensure the probe is submerged to an appropriate depth (e.g., 1 cm below the surface) to avoid foaming and inefficient energy transfer.[2]
- Place the beaker containing the emulsion in a cooling bath (e.g., ice-water bath) to maintain a constant temperature during sonication.
- Apply ultrasonic energy at a specific amplitude and for a set duration. It is advisable to use a pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent excessive heating.
- Optimize sonication parameters (amplitude, time, temperature) to achieve the desired particle size and PDI.
4. Characterization:
- Particle Size and PDI: Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS).
- Zeta Potential: Determine the surface charge of the droplets using electrophoretic light scattering to predict the stability of the nanoemulsion.
- pH Measurement: Monitor the pH of the nanoemulsion.
- Morphology: Visualize the shape and size of the droplets using Transmission Electron Microscopy (TEM).
- Stability Studies: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C) and monitor the physicochemical properties over a period of time (e.g., 90 days).[6]
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound nanoemulsions.
Caption: Troubleshooting decision tree for optimizing sonication parameters.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal ultrasonication process time remains constant for a specific nanoemulsion size reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 7. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the encapsulation efficiency of Diosgenin palmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on increasing the encapsulation efficiency of Diosgenin palmitate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for encapsulating a lipophilic compound like this compound?
A1: Given its lipophilic nature, this compound can be effectively encapsulated using several techniques that are well-suited for nonpolar drugs.[1][2][3] The most common and effective methods include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can efficiently entrap lipophilic molecules within the membrane.[1][2][3][4] The thin-film hydration method is a widely used and reproducible technique for preparing liposomes.[5][6]
-
Polymeric Nanoparticles: These are solid colloidal particles where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Methods like nanoprecipitation and emulsion-solvent evaporation are frequently employed for their preparation.[7][8][9][10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers are made from solid lipids and are particularly advantageous for lipophilic drugs.[11][12] They offer good biocompatibility and controlled release.[11][12] Hot and cold homogenization techniques are standard preparation methods.[13]
-
Microspheres: Larger than nanoparticles, these can be prepared by techniques such as spray drying, which is suitable for encapsulating hydrophobic drugs like diosgenin.[14]
Q2: What are the key factors that influence the encapsulation efficiency of this compound?
A2: Several factors can significantly impact the encapsulation efficiency. Optimizing these parameters is crucial for achieving a high drug load. Key factors include:
-
Physicochemical Properties of the Drug: As a lipophilic molecule, this compound has a natural affinity for the lipidic components of carriers like liposomes and SLNs, which generally leads to higher encapsulation efficiencies compared to hydrophilic drugs.[1][2][3][7]
-
Type of Carrier and its Composition: The choice of lipids, polymers, and surfactants is critical. For instance, in liposomes, a more fluid membrane can favor the encapsulation of nonpolar compounds.[1][2] The addition of cholesterol can stabilize the liposomal membrane.[6] For nanoparticles, the polymer concentration and drug-to-polymer ratio are determining factors.[15]
-
Method of Preparation: The chosen encapsulation technique and its process parameters play a vital role. For example, in spray drying, the inlet air temperature and feed flow rate can be optimized to improve encapsulation.[16] For liposomes prepared by the thin-film method, the hydration temperature and extrusion process are important.[5][6]
-
Drug-to-Carrier Ratio: A lower drug-to-polymer ratio often leads to a significant increase in encapsulation efficiency.[15]
-
Solvent System: The choice of organic solvent for dissolving the drug and the carrier material can affect the final particle size and encapsulation efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency | Suboptimal drug-to-carrier ratio. | Decrease the initial amount of this compound relative to the amount of lipid or polymer.[15] |
| Inappropriate choice of lipids or polymers. | For liposomes, select lipids that create a more fluid membrane.[1][2] For nanoparticles, experiment with different types of polymers (e.g., PLGA, PCL) to find one with better affinity for this compound.[10][17] | |
| Leakage of the drug during preparation. | Optimize the preparation process. For liposomes, ensure the hydration temperature is above the lipid's transition temperature.[5][6] For nanoparticles prepared by emulsion methods, a faster precipitation of the polymer on the surface of the dispersed phase can prevent drug diffusion.[15] | |
| Poor Reproducibility | Inconsistent process parameters. | Strictly control all experimental parameters such as temperature, stirring speed, sonication time, and evaporation rate. |
| Instability of the formulation. | For liposomes, consider adding cholesterol to the formulation to improve bilayer stability.[6] For nanoparticles, ensure complete removal of the organic solvent. | |
| Large Particle Size or High Polydispersity Index (PDI) | Aggregation of particles. | Optimize the concentration of the surfactant or stabilizer. Use extrusion through polycarbonate membranes to control the size of liposomes.[5][6] For nanoparticles, adjust the sonication power and duration. |
| Inefficient homogenization. | For SLNs prepared by high-pressure homogenization, increase the number of homogenization cycles or the pressure.[13] |
Quantitative Data Summary
The following tables summarize reported encapsulation efficiencies for diosgenin using various delivery systems.
Table 1: Encapsulation Efficiency of Diosgenin in Polymeric Nanoparticles
| Polymer System | Preparation Method | Encapsulation Efficiency (%) | Reference |
| Poly-glycerol malate co-dodecanedioate (PGMD) | Nanoprecipitation | 77 - 83 | [9] |
| Poly-ε-caprolactone (PCL) - Pluronic | Nanoprecipitation | 80.8 ± 0.26 | [10] |
| Polylactic-co-glycolic acid (PLGA) | Modified solvent-emulsion-diffusion-evaporation | 58 |
Table 2: Encapsulation Efficiency of Diosgenin in Other Delivery Systems
| Delivery System | Preparation Method | Encapsulation Efficiency (%) | Reference |
| Niosomes | Thin film hydration | ~89 | [18] |
| Microspheres (Maltodextrin & Whey Protein) | Spray Drying | 54.51 - 83.46 | [16] |
| Solid Lipid Nanoparticles (Compritol ATO 888) | Modified solvent emulsification-evaporation | 64.549 ± 0.553 | [19] |
Experimental Protocols
Protocol 1: Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method
This protocol is adapted from standard procedures for encapsulating hydrophobic compounds.[5][6]
Materials:
-
This compound
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Probe sonicator (optional)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phospholipid, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 7:3 for phospholipid to cholesterol, with the drug at a specific weight ratio to the total lipid (e.g., 1:20 w/w).[5][6] b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under vacuum at a temperature of approximately 40°C to form a thin, uniform lipid film on the inner wall of the flask.[5][6] d. Continue to dry the film under vacuum for at least 2 hours (or overnight in a vacuum oven) to remove any residual solvent.[5]
-
Hydration: a. Pre-heat the hydration buffer (PBS) to a temperature above the lipid's phase transition temperature (Tc) (e.g., 60°C for DSPC).[5][6] b. Add the pre-heated buffer to the flask containing the lipid film. c. Agitate the flask vigorously (e.g., by vortexing or stirring) at the same temperature for 30-60 minutes to allow the lipid film to peel off and form multilamellar vesicles (MLVs).[5][6]
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm).[5][6] b. Perform the extrusion at a temperature above the Tc of the lipid. c. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
-
Purification: a. To remove the unencapsulated this compound, centrifuge the liposome suspension. The liposomes will form a pellet, and the supernatant containing the free drug can be discarded. Alternatively, use size exclusion chromatography.
Protocol 2: Encapsulation of this compound in Polymeric Nanoparticles using Nanoprecipitation
This protocol is based on methods used for preparing nanoparticles for diosgenin encapsulation.[9][10]
Materials:
-
This compound
-
Polymer (e.g., PCL or PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous solution containing a stabilizer (e.g., Pluronic F68 or PVA)
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator or magnetic stirrer with heating for solvent evaporation
Procedure:
-
Organic Phase Preparation: a. Dissolve this compound and the chosen polymer (e.g., PCL) in a suitable organic solvent like acetone.
-
Nanoprecipitation: a. Place the aqueous stabilizer solution on a magnetic stirrer and stir at a moderate speed. b. Add the organic phase dropwise into the aqueous phase. This rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of the drug, forming a nanoparticle suspension.
-
Solvent Evaporation: a. Allow the suspension to stir for several hours (e.g., 3-4 hours) at room temperature or under reduced pressure using a rotary evaporator to ensure the complete removal of the organic solvent.
-
Purification and Collection: a. Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the nanoparticles.[9] b. Discard the supernatant, which contains the unencapsulated drug. c. The nanoparticle pellet can be resuspended in deionized water for further analysis or lyophilized for long-term storage.
Visualizations
Caption: Workflow for Liposome Encapsulation.
Caption: Workflow for Nanoparticle Encapsulation.
Caption: Key Factors Influencing Encapsulation Efficiency.
References
- 1. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Factors affecting the encapsulation of drugs within liposomes. | Semantic Scholar [semanticscholar.org]
- 4. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. tandfonline.com [tandfonline.com]
- 8. jchr.org [jchr.org]
- 9. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. cosmosscholars.com [cosmosscholars.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized Diosgenin palmitate
Welcome to the technical support center for the synthesis of Diosgenin Palmitate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most frequent causes of low yield are incomplete reaction and suboptimal reaction conditions. Esterification is an equilibrium reaction; therefore, the removal of the water byproduct is crucial to drive the reaction towards product formation. Additionally, factors such as reaction temperature, catalyst activity, and purity of starting materials (Diosgenin and Palmitic Acid) significantly impact the final yield.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] A small aliquot of the reaction mixture can be periodically analyzed to observe the disappearance of the starting materials (Diosgenin) and the appearance of the product (this compound).
Q3: What are the critical parameters to control to ensure batch-to-batch consistency?
A3: To ensure consistency between batches, it is critical to control the quality of raw materials, reaction time, temperature, catalyst concentration, and the efficiency of water removal.[4][5][6] Implementing a standardized operating procedure (SOP) with strict adherence to these parameters is essential.
Q4: What are the potential impurities in my final product?
A4: Potential impurities can include unreacted Diosgenin and Palmitic Acid, byproducts from side reactions (such as dehydration of Diosgenin), and residual catalyst or solvent. The presence of these impurities can be identified using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q5: How can I purify the synthesized this compound?
A5: Purification can be achieved through column chromatography using silica gel. A solvent system of hexane and ethyl acetate in a suitable ratio can be used to separate this compound from unreacted starting materials and other impurities. Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst is not deactivated by moisture or other impurities. |
| Low Reaction Temperature | Increase the reaction temperature according to the protocol. Monitor for potential side reactions at higher temperatures. |
| Presence of Water in Reactants/Solvent | Use anhydrous solvents and ensure starting materials are thoroughly dried before use. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress using TLC or HPLC until completion. |
| Equilibrium Limitation | Employ a method for continuous water removal, such as a Dean-Stark apparatus or the use of a drying agent. |
Issue 2: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Refer to the troubleshooting guide for "Low or No Product Formation" to drive the reaction to completion. |
| Side Reactions | Optimize reaction conditions (e.g., lower temperature, different catalyst) to minimize the formation of byproducts. |
| Contaminated Starting Materials | Ensure the purity of Diosgenin and Palmitic Acid using appropriate analytical techniques before starting the synthesis. |
| Inefficient Purification | Optimize the column chromatography conditions (e.g., solvent gradient, column length) or perform recrystallization to improve purity. |
Issue 3: Batch-to-Batch Variability in Yield and Purity
| Possible Cause | Suggested Solution |
| Inconsistent Quality of Raw Materials | Source high-purity, well-characterized starting materials from a reliable supplier. Perform quality control checks on each new batch of reactants. |
| Variations in Reaction Conditions | Strictly adhere to the established SOP for reaction time, temperature, and stirring speed. Use calibrated equipment. |
| Operator-dependent Variations | Provide thorough training to all personnel involved in the synthesis to ensure consistent execution of the protocol.[7] |
| Changes in Ambient Conditions (e.g., humidity) | Perform the reaction in a controlled environment to minimize the impact of atmospheric moisture. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the esterification of Diosgenin with Palmitic Acid.
Materials:
-
Diosgenin (98% purity)
-
Palmitic Acid (98% purity)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Diosgenin (1 equivalent) and Palmitic Acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the Diosgenin and Palmitic Acid solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing this compound and concentrate to obtain the pure product.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile:Water (90:10, v/v)
Flow Rate:
-
1.0 mL/min
Detection Wavelength:
-
203 nm
Procedure:
-
Prepare standard solutions of Diosgenin and this compound of known concentrations.
-
Prepare a sample of the reaction mixture or purified product by dissolving it in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the components based on their retention times and peak areas compared to the standards.
Data Presentation
Table 1: Effect of Reaction Time on the Yield of this compound
| Reaction Time (hours) | Yield (%) | Purity (%) |
| 6 | 45 | 85 |
| 12 | 78 | 92 |
| 18 | 91 | 95 |
| 24 | 92 | 95 |
Table 2: Effect of Catalyst Loading on the Yield of this compound
| DMAP (equivalents) | Yield (%) | Purity (%) |
| 0.05 | 65 | 90 |
| 0.1 | 91 | 95 |
| 0.2 | 93 | 94 |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. Batch-to-batch variation: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
Diosgenin vs. Diosgenin Palmitate: A Comparative Bioactivity Analysis for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its derivatives is critical for lead optimization and candidate selection. This guide provides a comprehensive comparison of the bioactivities of diosgenin and its synthetic ester, diosgenin palmitate, drawing upon available experimental data.
Diosgenin, a naturally occurring steroidal sapogenin predominantly extracted from plants of the Dioscorea species (wild yam), has garnered significant scientific interest for its diverse pharmacological activities. It serves as a crucial precursor in the synthesis of various steroidal drugs. Esterification of diosgenin at the C-3 hydroxyl group with palmitic acid yields this compound, a more lipophilic derivative. This modification of its chemical structure is anticipated to alter its pharmacokinetic profile and, consequently, its biological activity. However, a direct comparative analysis of the bioactivity of diosgenin and this compound is not extensively documented in publicly available literature. This guide consolidates the existing data on diosgenin and discusses the potential implications of palmitoylation on its therapeutic effects, supported by findings on other lipophilic diosgenin derivatives.
Comparative Bioactivity Data
While direct head-to-head studies are scarce, an indirect comparison can be drawn from various independent studies. The following table summarizes the reported bioactivities of diosgenin. Corresponding quantitative data for this compound is largely unavailable in the reviewed literature, highlighting a significant research gap.
| Bioactivity | Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |
| Anticancer | Diosgenin | MTT Assay | U87 (Glioblastoma) | 194.4 µM | [1] |
| Diosgenin | MTT Assay | A549 (Lung Cancer) | More potent than Diosgenin | [2] | |
| Diosgenin Derivative (FZU-0021-194-P2) | MTT Assay | PC9 (Lung Cancer) | More potent than Diosgenin | [2] | |
| Diosgenin | MTT Assay | RAW 264.7 (Macrophage) | 2.8 µM | [3] | |
| Anti-inflammatory | Diosgenin | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Inhibition at 0.01-0.04 µM | [3] |
| Diosgenin Analogue 15 | Pro-inflammatory cytokine inhibition | LPS-induced primary peritoneal macrophages | Significant dose-dependent inhibition | [4] | |
| Antioxidant | Diosgenin | Lipid Peroxidation | o/w emulsion model | - | [5] |
| Diosgenin Derivative 8 | Lipid Peroxidation | o/w emulsion model | 61.6% inhibition | [5] | |
| Diosgenin | DPPH Radical Scavenging | In vitro | - | [6] | |
| Bioconverted Diosgenin | DPPH Radical Scavenging | In vitro | 33.30% inhibition at 1000 mg/L | [6] | |
| Diosgenin | ABTS Radical Scavenging | In vitro | - | [6] | |
| Bioconverted Diosgenin | ABTS Radical Scavenging | In vitro | 97.02% inhibition at 1000 mg/L | [6] |
Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The lack of specific data for this compound in this table underscores the need for further research.
Discussion of Bioactivity
Anticancer Activity
Diosgenin has demonstrated cytotoxic effects against a variety of cancer cell lines.[7][8] For instance, it has an IC50 value of 194.4 µM in U87 glioblastoma cells.[1] Studies on diosgenin derivatives suggest that modifications at the C-3 position can enhance anticancer potency. For example, a novel diosgenin derivative, FZU-0021-194-P2, exhibited more potent cytotoxic activities against human non-small-cell lung cancer A549 and PC9 cells than the parent diosgenin.[2] Another study reported that twelve different analogs of diosgenin containing a long-chain fatty acid/ester of diosgenin-7-ketoxime showed anticancer activity against a panel of cancer cell lines, with one compound exhibiting potent anti-proliferative activity against DU145 prostate cancer cells.[7] While this suggests that lipophilic esters of diosgenin can possess significant anticancer properties, specific data for this compound is not provided. The increased lipophilicity of this compound could potentially enhance its ability to cross cell membranes, which might lead to increased intracellular concentrations and, consequently, greater cytotoxic effects. However, without direct experimental evidence, this remains speculative.
Anti-inflammatory Activity
Diosgenin is known to possess anti-inflammatory properties.[3][4][9] It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages at low micromolar concentrations.[3] Furthermore, synthetic analogues of diosgenin have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in a dose-dependent manner.[4] The mechanism of action is often linked to the downregulation of key inflammatory signaling pathways, such as the NF-κB pathway.[9] It is plausible that the increased lipophilicity of this compound could modulate its interaction with cellular membranes and membrane-bound proteins involved in inflammatory signaling, potentially altering its anti-inflammatory profile. However, empirical data is required to confirm this hypothesis.
Antioxidant Activity
Diosgenin exhibits antioxidant properties, which are believed to contribute to its various health benefits.[5][6][10] Studies on novel diosgenin derivatives have shown that modifications to the parent structure can yield compounds with significant antioxidant activity. For example, a p-aminobenzoic derivative of diosgenin demonstrated a 61.6% blocking of induced lipid oxidation.[5] Another study on the bioconversion of diosgenin, which involves glycosylation and hydroxylation, resulted in extracts with significantly enhanced radical scavenging activity in both DPPH and ABTS assays.[6] These findings suggest that the antioxidant capacity of diosgenin can be modulated through chemical modifications. The introduction of a long-chain fatty acid like palmitate could influence its localization within cellular compartments and its interaction with lipid membranes, which may, in turn, affect its ability to scavenge free radicals and protect against lipid peroxidation.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key experiments are provided below.
Anticancer Activity: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, PC9, U87)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Diosgenin and this compound stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of diosgenin and this compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM) by adding 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) at the same final concentration used for the test compounds.
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
References
- 1. Frontiers | Fabrication and Assessment of Diosgenin Encapsulated Stearic Acid Solid Lipid Nanoparticles for Its Anticancer and Antidepressant Effects Using in vitro and in vivo Models [frontiersin.org]
- 2. Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Synthesis of diosgenin analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of novel diosgenin derivatives: Synthesis, biological evaluation, and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Diosgenin on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Diosgenin and Diosgenin Palmitate
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of the natural steroid Diosgenin and its ester derivative, Diosgenin Palmitate.
This guide provides a comparative overview of the cytotoxic activities of Diosgenin and its synthetically modified counterpart, this compound. While extensive research has been conducted on the anti-cancer properties of Diosgenin, data on this compound is less direct. This comparison synthesizes available data on Diosgenin and its various ester derivatives to infer the potential cytotoxic profile of this compound, highlighting the general trend of enhanced activity upon esterification.
Data Presentation: Quantitative Cytotoxicity
| Cell Line | Cancer Type | IC50 of Diosgenin (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 30.04 | [1] |
| SAS | Oral Squamous Carcinoma | 31.7 | |
| HSC3 | Oral Squamous Carcinoma | 61 | |
| PC3 | Prostate Cancer | 14.02 | |
| DU145 | Prostate Cancer | 23.21 | |
| LNCaP | Prostate Cancer | 56.12 | |
| HepG2 | Hepatocellular Carcinoma | >10 | [1] |
| A549 | Lung Cancer | 55.0 | |
| PC9 | Lung Cancer | 85.8 | |
| MCF-7 | Breast Cancer | 11.03 (as µg/ml) | |
| L929 | Fibrosarcoma | 1.2 (as µg/ml) | |
| HeLa | Cervical Cancer | 18.2 (as µg/ml) |
Note: The cytotoxicity of Diosgenin derivatives, including esters, has been shown to be significantly more potent in some cases. For instance, certain amino acid ester derivatives of Diosgenin have exhibited IC50 values as low as 4.41 µM in K562 cells, a marked increase in potency compared to the parent compound.[1] Another study on various Diosgenin derivatives found that some compounds were significantly more potent than Diosgenin against several cancer cell lines.[2] Based on these trends, it is hypothesized that this compound would likely exhibit a lower IC50 value than Diosgenin against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like Diosgenin and this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Diosgenin or this compound (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of Diosgenin or this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathways of Diosgenin-Induced Apoptosis
Diosgenin is known to induce apoptosis in cancer cells through the modulation of several key signaling pathways. It is anticipated that this compound, due to its structural similarity, would engage similar molecular targets, potentially with altered efficacy. The following diagram illustrates the primary signaling cascades affected by Diosgenin.
Caption: Signaling pathways modulated by Diosgenin to induce apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical experimental workflow for comparing the cytotoxic effects of two compounds.
Caption: Workflow for comparative cytotoxicity analysis.
References
A Comparative Analysis of Diosgenin Palmitate and Metformin in the Management of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Insulin resistance, a cornerstone of metabolic dysregulation, precedes the onset of type 2 diabetes and is implicated in a spectrum of cardiometabolic disorders. The quest for effective therapeutic agents has led to the investigation of both established pharmaceuticals and novel natural compounds. This guide provides a comprehensive comparison of metformin, the first-line pharmacological treatment for type 2 diabetes, and diosgenin palmitate, a derivative of the naturally occurring steroid sapogenin, diosgenin, in the context of treating insulin resistance. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.
Mechanisms of Action: A Tale of Two Pathways
While both metformin and this compound exhibit insulin-sensitizing effects, their primary molecular targets and signaling pathways diverge significantly.
Metformin: The AMPK Activator
Metformin's principal mechanism revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] AMPK activation in hepatocytes leads to the suppression of gluconeogenesis, reducing hepatic glucose output.[1][2] In peripheral tissues like muscle and adipose tissue, metformin enhances glucose uptake, in part by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1][2][3][5] This multifaceted action improves overall insulin sensitivity.[1][2][5]
This compound: A Modulator of Insulin Signaling and Inflammation
Diosgenin and its derivatives, including this compound, appear to exert their effects through a more direct modulation of the insulin signaling cascade and by mitigating inflammation-induced insulin resistance. Studies have shown that diosgenin can ameliorate palmitate-induced insulin resistance by blocking the IKKβ/NF-κB inflammatory pathway.[6] This, in turn, leads to improved signaling through the Insulin Receptor Substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and Akt pathway, which is crucial for GLUT4 translocation and glucose uptake.[7][8][9] Some evidence also suggests that diosgenin can activate AMPK, indicating a potential overlap in mechanisms with metformin.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using the DOT language.
Caption: Metformin's primary mechanism of action.
Caption: this compound's mechanism of action.
Performance Data: A Comparative Overview
Direct comparative studies between this compound and metformin are limited. However, data from independent studies on key markers of insulin resistance provide a basis for comparison.
Table 1: Effect on Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
| Compound | Model | Dosage | Duration | Baseline HOMA-IR | Post-treatment HOMA-IR | % Change |
| Diosgenin | High-Fat Diet Mice | 100 mg/kg/day | 7 weeks | 40.01 ± 4.60 | 20.84 ± 4.09 | -47.9% |
| High-Fat Diet Mice | 200 mg/kg/day | 7 weeks | 40.01 ± 4.60 | 15.17 ± 1.73 | -62.1% | |
| Metformin | Obese Adolescents | 1.0 g/day | 6 months | 4.95 ± 3.34 | 2.6 ± 1.6 | -47.5% |
| Metabolic Syndrome | 1.0 g/day | 3 months | 3.39 | 2.5 | -26.3% | |
| T2DM Rats | Not Specified | 1 week | ~5.5 | ~2.75 | -50% |
Note: Data is compiled from different studies and should be interpreted with caution due to variations in experimental models and conditions.[1][3][7][10][11]
Table 2: Effect on Glucose Metabolism
| Compound | Parameter | Model | Treatment | Result |
| Diosgenin | Glucose Uptake | HepG2 Cells | Diosgenin | Increased glucose uptake and consumption under hyperglycemic conditions.[9][12] |
| Fasting Glucose | High-Fat Diet Mice | 100 mg/kg/day | Significant decrease.[7][11] | |
| Fasting Glucose | High-Fat Diet Mice | 200 mg/kg/day | Significant decrease.[7][11] | |
| Metformin | Glucose Uptake | Human Adipocytes | 24h incubation | Significantly increased glucose uptake.[5] |
| GLUT4 mRNA | Human Adipocytes | 24h incubation | Significantly increased GLUT4 mRNA expression.[5] | |
| Fasting Glucose | T2DM Rats | Not Specified | Attenuated hyperglycemia.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies.
In Vivo Model of Insulin Resistance (High-Fat Diet-Induced Obese Mice)
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Insulin Resistance: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of several weeks to induce obesity and insulin resistance.
-
Treatment Groups:
-
Duration: Treatment is typically administered daily for several weeks (e.g., 7 weeks).[7][11]
-
Key Measurements:
-
Fasting Blood Glucose and Insulin: Measured from tail vein blood after an overnight fast.
-
HOMA-IR Calculation: Calculated using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.[3][7][11]
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): To assess glucose disposal and insulin sensitivity.
-
In Vitro Model of Insulin Resistance (Palmitate-Treated Endothelial Cells)
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Induction of Insulin Resistance: Cells are incubated with a saturated fatty acid, such as palmitate (e.g., 100 μmol/L), for a specified period (e.g., 24 hours) to induce a state of insulin resistance.[6]
-
Treatment: Cells are pre-treated with diosgenin at various concentrations (e.g., 0.1, 1, and 10 μmol/L) before or during palmitate exposure.[6]
-
Key Analyses:
-
Western Blotting: To measure the phosphorylation status of key proteins in the insulin signaling pathway (e.g., IRS-1, Akt) and inflammatory pathways (e.g., IKKβ, NF-κB).[6]
-
ELISA: To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6).[6]
-
Nitric Oxide (NO) Production: Measured to assess endothelial function, a key aspect affected by insulin resistance.[6]
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo studies.
Conclusion
Metformin remains the gold-standard for the management of insulin resistance and type 2 diabetes, with a well-established mechanism centered on AMPK activation. This compound, and its parent compound diosgenin, represent promising natural alternatives that appear to work through distinct yet potentially overlapping pathways, primarily by improving insulin signaling and mitigating inflammation.
While the available data suggests that diosgenin can produce significant improvements in insulin sensitivity, comparable in percentage terms to metformin in some preclinical models, direct, head-to-head clinical trials are necessary to definitively establish its comparative efficacy and safety in humans. The diverse experimental models and conditions highlighted in this guide underscore the importance of standardized protocols for future comparative studies. Researchers and drug development professionals should consider these mechanistic differences and the need for further rigorous investigation when exploring novel therapeutics for insulin resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term treatment with metformin in obese, insulin-resistant adolescents: results of a randomized double-blinded placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metformin attenuates hepatic insulin resistance in type-2 diabetic rats through PI3K/Akt/GLUT-4 signalling independent to bicuculline-sensitive GABAA receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 12. Fenugreek derived diosgenin as an emerging source for diabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diosgenin Palmitate and Doxorubicin in Breast Cancer Therapy
A Head-to-Head Look at a Natural Compound Derivative and a Chemotherapy Staple in the Fight Against Breast Cancer
In the landscape of breast cancer therapeutics, the well-established cytotoxic agent doxorubicin is a cornerstone of many chemotherapy regimens. However, its significant side effects necessitate the exploration of novel, less toxic, and equally effective alternatives. This guide provides a detailed comparison of doxorubicin with diosgenin palmitate, a lipophilic derivative of the plant-derived steroid diosgenin, for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms and potential efficacy.
Performance Overview: In Vitro Efficacy
The cytotoxic effects of both doxorubicin and diosgenin (the parent compound of this compound) have been evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, provides a quantitative basis for comparison.
| Compound | Cell Line | IC50 | Reference |
| Doxorubicin | MCF-7 | 2.50 µM (24h) | [1] |
| MCF-7 | 8306 nM (48h) | [2] | |
| MDA-MB-231 | 6602 nM (48h) | [2] | |
| AMJ13 | 223.6 µg/mL | [3] | |
| MCF-7 | 4 µM (48h) | [4] | |
| MDA-MB-231 | 1 µM (48h) | [4] | |
| Diosgenin | MCF-7 | 100 µM | [5] |
| MDA-MB-231 | 100 µM | [5] | |
| T47D | 100 µM | [5] | |
| SKBR3 | - | [6] | |
| MCF-7 | 12.05 ± 1.33 µg/ml | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and assay methods, across different studies. Data for this compound is not available in the reviewed literature; the data presented is for its parent compound, diosgenin. The lipophilic nature of the palmitate ester may influence its cellular uptake and overall potency.
Mechanisms of Action: A Tale of Two Pathways
Doxorubicin and diosgenin employ distinct strategies to combat cancer cells, targeting different cellular processes to induce cell death and inhibit proliferation.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted, primarily involving:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, obstructing DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Induction of Apoptosis: Doxorubicin activates both the intrinsic and extrinsic apoptotic pathways. It can induce the release of cytochrome c from mitochondria and activate caspases, the key executioners of apoptosis.
Diosgenin and its Derivatives: Modulating Key Signaling Pathways
Diosgenin, and by extension its derivatives like this compound, exerts its anticancer effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation. While specific data for this compound is scarce, studies on diosgenin reveal its ability to:
-
Induce Apoptosis: Diosgenin promotes apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[7]
-
Induce Cell Cycle Arrest: It can cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from dividing.[8]
-
Inhibit Key Survival Pathways: Diosgenin has been shown to inhibit pro-survival signaling pathways, including the Akt/mTOR and NF-κB pathways, which are often hyperactive in cancer cells.[7][8]
-
Downregulation of Skp2: Diosgenin has been found to inhibit the expression of S-phase kinase-associated protein 2 (Skp2), an oncoprotein involved in breast cancer development, leading to reduced cell viability and motility.[8]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways affected by doxorubicin and the general workflow of in vitro cytotoxicity testing.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Key signaling pathways modulated by Diosgenin.
Caption: General workflow for in vitro cytotoxicity testing.
In Vivo Antitumor Efficacy
While in vitro studies provide valuable initial data, in vivo models are crucial for assessing a compound's therapeutic potential in a more complex biological system.
Doxorubicin: In a study using a 4T1 breast cancer xenograft model, the combination of doxorubicin with a TGFβ inhibitor was more effective in reducing tumor growth and metastasis than doxorubicin alone.[9][10] Another study showed that doxorubicin-loaded nanoparticles inhibited tumor growth by up to 40% more than free doxorubicin in a mouse model.[11] Furthermore, combining low-dose radiation with doxorubicin enhanced the inhibition of breast tumor xenografts.[12]
Diosgenin: In vivo studies have demonstrated that diosgenin can significantly inhibit the growth of both MCF-7 and MDA-MB-231 breast cancer xenografts in nude mice.[13][14] One study reported that intratumoral administration of diosgenin at 10 mg/kg body weight reduced tumor growth.[8]
Direct in vivo comparative data between this compound and doxorubicin is not currently available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anticancer properties of these compounds.
Cell Viability (MTT) Assay
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: Cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence suggests that both doxorubicin and diosgenin (the parent compound of this compound) exhibit significant anticancer activity against breast cancer cells, albeit through different mechanisms. Doxorubicin remains a potent, albeit toxic, chemotherapeutic agent. Diosgenin shows promise as a modulator of key cancer-related signaling pathways with potentially lower toxicity.
The critical gap in the current research is the lack of direct, quantitative comparisons between this compound and doxorubicin. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the efficacy and toxicity of this compound and doxorubicin under identical experimental conditions.
-
Elucidating the Mechanism of this compound: Investigating the specific molecular targets and signaling pathways affected by this compound in breast cancer cells.
-
In Vivo Efficacy and Safety: Evaluating the antitumor efficacy, pharmacokinetics, and safety profile of this compound in preclinical animal models of breast cancer.
Such research is essential to determine if this compound could serve as a viable and less toxic alternative or adjuvant to conventional chemotherapy with doxorubicin in the treatment of breast cancer.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Breast Cancer Stem-Like Cells Are Inhibited by Diosgenin, a Steroidal Saponin, by the Attenuation of the Wnt β-Catenin Signaling via the Wnt Antagonist Secreted Frizzled Related Protein-4 [frontiersin.org]
- 6. Systems and in vitro pharmacology profiling of diosgenin against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosgenin Exerts Antitumor Activity via Downregulation of Skp2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 11. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Diosgenin Ester Efficacy in Preclinical Models
This guide provides a comparative overview of the biological efficacy of various diosgenin esters, with a primary focus on their anticancer properties. The data presented is compiled from multiple preclinical studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of these compounds and identifying promising candidates for further investigation.
Introduction to Diosgenin and its Ester Derivatives
Diosgenin, a naturally occurring steroidal sapogenin found in plants like Dioscorea species, is a crucial precursor for the synthesis of various steroidal drugs.[1][2] Beyond its role as a synthetic starting material, diosgenin itself exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] However, its therapeutic potential is often limited by factors such as poor solubility and low bioavailability.[5] To address these limitations and enhance its biological activity, researchers have synthesized numerous diosgenin derivatives, with a significant focus on esterification at the C-3 hydroxyl group.[5][6] These modifications aim to improve the compound's physicochemical properties and pharmacological efficacy.[7]
Comparative Anticancer Efficacy
The anticancer activity of diosgenin and its ester derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the IC50 values of selected diosgenin esters compared to the parent compound, diosgenin.
Table 1: Cytotoxicity of Diosgenin Amino Acid Ester Derivatives against Human Cancer Cell Lines
| Compound | K562 (Leukemia) IC50 (µM) | T24 (Bladder) IC50 (µM) | MNK45 (Gastric) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| Diosgenin | 30.04 | - | - | >10 | - | - | [1] |
| Compound 7g | 4.41 | - | - | - | - | - | [1] |
| Compound 8 | - | - | - | 1.9 | - | - | [1] |
Note: '-' indicates data not available in the cited source.
As shown in Table 1, the amino acid ester derivative, compound 7g, demonstrated significantly enhanced cytotoxicity against K562 leukemia cells, with an IC50 value approximately seven times lower than that of diosgenin.[1] Similarly, compound 8 exhibited potent activity against HepG2 liver cancer cells.[1]
Experimental Protocols
The following are generalized experimental methodologies based on the cited literature for the synthesis and evaluation of diosgenin esters.
Synthesis of Diosgenin Esters
A common method for synthesizing diosgenin esters involves the esterification of the C-3 hydroxyl group of diosgenin with a carboxylic acid.[8]
General Procedure:
-
Diosgenin is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
A coupling agent, for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, like 4-Dimethylaminopyridine (DMAP), are added to the solution.
-
The corresponding carboxylic acid (e.g., a protected amino acid) is then added, and the reaction mixture is stirred for a specified period, typically around 12 hours.
-
If the carboxylic acid has a protecting group (e.g., Boc or Cbz), it is subsequently removed using appropriate reagents like trifluoroacetic acid (TFA) or through catalytic hydrogenation.
-
The final product is purified using standard techniques such as column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Procedure:
-
Human cancer cell lines are seeded in 96-well plates and cultured for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (diosgenin and its esters) and incubated for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the anticancer effects of diosgenin and its derivatives. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new, more effective compounds.
Mitochondria-Mediated Apoptosis
Some diosgenin derivatives, such as compound 7g, have been shown to induce apoptosis (programmed cell death) in cancer cells through mitochondria-related pathways.[1] This typically involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in cell death.
References
- 1. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Diosgenin Palmitate and Statins in Lipid Management
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, statins have long been the cornerstone of treatment for hypercholesterolemia and the prevention of cardiovascular disease. However, the exploration of novel compounds with distinct mechanisms of action continues to be a critical area of research. Diosgenin, a steroidal saponin extracted from plants like yams and fenugreek, and its derivatives such as Diosgenin palmitate, have emerged as promising agents with potential lipid-modulating properties. This guide provides a comparative analysis of this compound and various statins, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
While direct head-to-head clinical trials comparing this compound and statins are not currently available, this guide synthesizes findings from independent studies to offer a comparative perspective. Statins, as established HMG-CoA reductase inhibitors, potently lower LDL cholesterol by inhibiting its synthesis in the liver.[1] Diosgenin and its analogs, on the other hand, exhibit a multi-faceted mechanism that includes inhibiting intestinal cholesterol absorption, promoting cholesterol excretion, and modulating various metabolic signaling pathways.[2][3] This results in a different, potentially complementary, approach to lipid management.
Comparative Data on Lipid Profile Modulation
The following tables summarize the quantitative effects of Diosgenin and various statins on key lipid parameters as reported in preclinical and clinical studies. It is important to note that the data for Diosgenin is primarily from animal studies, while the data for statins is from human clinical trials.
Table 1: Effect of Diosgenin on Lipid Profile in Animal Models
| Compound | Model | Dosage | Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| Diosgenin | High-Cholesterol Fed Rats | 0.5% of diet | 6 weeks | Decrease | - | Increase | - | [4][5] |
| Crude Diosgenin Extract | Dyslipidemia Rats | 88.4 mg/kg body weight | 4 weeks | Lower | Lower | Higher | Lower | [6][7] |
| Diosgenin | High-Fat Diet Fed Rats | 150 or 300 mg/kg/day | - | Reduction | - | - | Reduction | [2] |
Table 2: Efficacy of Various Statins in Lowering LDL Cholesterol in Clinical Trials
| Statin | Daily Dosage | Average LDL-C Reduction | Reference |
| Atorvastatin | 10 mg | ~35% | [8] |
| Atorvastatin | 20 mg | 30-49% | [9] |
| Atorvastatin | 40 mg | >50% | [9] |
| Atorvastatin | 80 mg | ~52% | [8] |
| Rosuvastatin | 10 mg | ~47% | [8] |
| Rosuvastatin | 20 mg | - | [10] |
| Rosuvastatin | 40 mg | 54% | [8] |
| Rosuvastatin | 80 mg | ~60% | [8] |
| Simvastatin | 20 mg | ~31% | [11] |
| Simvastatin | 40 mg | ~46% | [11] |
Mechanisms of Action: A Comparative Overview
The fundamental difference in the lipid-lowering effects of this compound and statins lies in their distinct molecular mechanisms.
Statins: Inhibition of Cholesterol Synthesis
Statins are competitive inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[12] By blocking this enzyme, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.[1]
Diosgenin: A Multi-Target Approach
Diosgenin's mechanism is more complex and involves several pathways:
-
Inhibition of Cholesterol Absorption: Diosgenin has been shown to interfere with the absorption of dietary and endogenous cholesterol in the intestines.[13]
-
Promotion of Cholesterol Excretion: It increases the excretion of neutral sterols in the feces.[2]
-
Modulation of Signaling Pathways: Diosgenin influences several key signaling pathways involved in lipid metabolism, including the SIRT1/AMPK and SREBP pathways, which regulate the expression of genes involved in lipid synthesis and transport.[2] It may also inhibit the PCSK9-mediated degradation of LDL receptors, further enhancing LDL clearance.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Mechanism of action of statins in a hepatocyte.
Caption: Multi-target mechanism of action of Diosgenin.
Experimental Workflow
Caption: General experimental workflow for lipid-lowering studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for preclinical and clinical studies investigating lipid-lowering agents.
Preclinical Evaluation of Diosgenin in a Rat Model of Dyslipidemia
-
Animal Model: Male Wistar rats are typically used. After an acclimatization period, dyslipidemia is induced by feeding the animals a high-cholesterol diet (e.g., containing 1% pure cholesterol and 0.3% cholic acid) for a specified period.[6][7]
-
Grouping and Treatment: Rats are randomly assigned to different groups: a normal control group, a dyslipidemia control group, and treatment groups receiving different doses of diosgenin extract or a reference drug (e.g., a statin). The test compounds are often administered daily via oral gavage for several weeks.[6][7]
-
Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period for the analysis of serum lipid profiles, including total cholesterol (TC), LDL cholesterol (LDL-C), HDL cholesterol (HDL-C), and triglycerides (TG), using enzymatic colorimetric methods.[6][7] Fecal samples may also be collected to measure cholesterol excretion.[6][7]
-
Statistical Analysis: Data are typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test to determine significant differences between groups.
Clinical Trial Protocol for a Statin in Patients with Hypercholesterolemia
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study is a common design to assess the efficacy and safety of a statin.[14]
-
Patient Population: The study enrolls adult patients with primary hypercholesterolemia or mixed dyslipidemia who meet specific inclusion criteria for LDL-C levels and cardiovascular risk.[15] Patients are often required to follow a cholesterol-lowering diet throughout the study.[15]
-
Treatment: Participants are randomly assigned to receive a fixed dose of the statin or a matching placebo once daily for a defined period (e.g., 8 to 12 weeks).[16]
-
Efficacy Endpoints: The primary efficacy endpoint is typically the percent change in LDL-C from baseline to the end of the treatment period.[15] Secondary endpoints may include changes in other lipid parameters (TC, HDL-C, TG, ApoB) and the proportion of patients achieving their target LDL-C goal.[16]
-
Safety and Tolerability: Safety is assessed by monitoring adverse events, clinical laboratory tests (including liver function tests and creatine kinase), and vital signs.[16]
Conclusion and Future Directions
Statins are highly effective at lowering LDL cholesterol by inhibiting its synthesis and have a wealth of clinical data supporting their use in cardiovascular risk reduction. This compound, based on evidence from studies on diosgenin, appears to offer a different and complementary mechanism of action by primarily targeting cholesterol absorption and excretion, alongside modulating key metabolic pathways.
The lack of direct comparative studies between this compound and statins highlights a significant research gap. Future head-to-head clinical trials are warranted to directly compare the efficacy, safety, and potential synergistic effects of these two classes of compounds. Such studies would be invaluable in determining the optimal role of this compound in the therapeutic armamentarium for managing dyslipidemia and reducing cardiovascular risk. Further research should also focus on the specific pharmacokinetic and pharmacodynamic properties of this compound to better understand its clinical potential.
References
- 1. The Effects of Diosgenin on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antioxidative and hypolipidemic effects of diosgenin, a steroidal saponin of yam (Dioscorea spp.), on high-cholesterol fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejfa.me [ejfa.me]
- 7. Efficacy and safety of rosuvastatin in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of High-Dose Atorvastatin in Moderate-to-High Cardiovascular Risk Postmenopausal Korean Women with Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid effects of simvastatin on lipid profile and C-reactive protein in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Efficacy/Safety of Rosuvastatin+Ezetimibe in High Risk Patients With Primary Hypercholesterolemia/Mixed Dyslipidemia | Clinical Research Trial Listing [centerwatch.com]
- 15. A randomized, double‐blind clinical trial to evaluate the efficacy and safety of a fixed‐dose combination of amlodipine/rosuvastatin in patients with dyslipidemia and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
In Vivo Anticancer Efficacy of Diosgenin and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of the naturally occurring steroid saponin, Diosgenin, and its synthetic derivatives. While specific in vivo validation for Diosgenin palmitate remains limited in publicly accessible literature, this document serves to contextualize its potential by examining the performance of Diosgenin and other structurally related analogs in preclinical cancer models. The data presented herein is intended to inform researchers on the therapeutic potential and structural-activity relationships of this promising class of compounds.
Introduction to Diosgenin and its Anticancer Potential
Diosgenin, a phytosteroid sapogenin found in plants such as Dioscorea (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant interest for its multifaceted pharmacological activities, including its potential as an anticancer agent.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth across various cancer types.[1][2][3][4] However, the therapeutic application of Diosgenin is often hampered by its low bioavailability and poor water solubility.[5] This has spurred the development of numerous derivatives, including esters like this compound, with the aim of enhancing its pharmacokinetic profile and therapeutic efficacy.[5]
Comparative In Vivo Anticancer Activity
This section compares the in vivo anticancer activity of Diosgenin with its derivatives for which preclinical data is available. The data is summarized from xenograft studies in rodent models.
Table 1: Comparison of In Vivo Anticancer Activity of Diosgenin and Its Derivatives
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Diosgenin | Sarcoma (S-180), Hepatoma (HepA), Cervical Carcinoma (U14) | Mice | Not specified | 30-50% | Demonstrated significant tumor inhibition in multiple transplanted tumor models. | [4] |
| Dioscin (a glycoside derivative) | Colon Cancer (HT29 & SW620 Xenografts) | Nude Mice | Not specified | Significant reduction in tumor volume and weight. | Well-tolerated with no noticeable body weight loss. | [6] |
| Diosgenin-7-ketoxime fatty acid ester analog | Prostate Cancer (DU145) | Swiss Albino Mice | MTD: 300 mg/kg | Not specified | Identified as safe with a high maximum tolerated dose. In vitro data showed potent anti-proliferative activity. | [7] |
Note: Direct comparative studies between this compound and other derivatives in the same in vivo model are not currently available in the reviewed literature. The data presented is from separate studies and should be interpreted accordingly.
Experimental Protocols: A Methodological Overview
To ensure the reproducibility and critical evaluation of the cited in vivo studies, this section outlines a generalized experimental protocol for assessing the anticancer activity of compounds like Diosgenin and its derivatives in a xenograft mouse model.
Animal Models and Tumor Cell Implantation
-
Animal Strain: Immunodeficient mice (e.g., Nude, SCID) are typically used to prevent rejection of human tumor xenografts.
-
Cell Lines: Human cancer cell lines relevant to the study's focus (e.g., colon, prostate, breast cancer) are cultured under standard conditions.
-
Implantation: A specified number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
Dosing and Administration
-
Compound Formulation: The test compound (Diosgenin or its derivative) is formulated in a vehicle appropriate for the route of administration (e.g., corn oil for oral gavage, saline with a solubilizing agent for intraperitoneal injection).
-
Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only) and one or more treatment groups (receiving the test compound at different doses). A positive control group (receiving a standard-of-care chemotherapy agent) may also be included.
-
Administration: The compound is administered according to a predetermined schedule (e.g., daily, every other day) for a specified duration.
Efficacy Evaluation
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.
Data Analysis
-
Tumor Growth Inhibition (TGI): TGI is calculated as: [ (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100% ].
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed differences between treatment groups.
Signaling Pathways and Experimental Workflow
The anticancer effects of Diosgenin and its derivatives are attributed to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: Generalized workflow for in vivo xenograft studies.
Caption: Key signaling pathways modulated by Diosgenin.
Conclusion and Future Directions
The available in vivo data suggests that Diosgenin and its derivatives are promising candidates for anticancer drug development. The structural modification of Diosgenin, such as through glycosylation or esterification, has the potential to improve its therapeutic index. While direct in vivo evidence for this compound's anticancer activity is yet to be established in published literature, the rationale for its synthesis is supported by the broader research on Diosgenin derivatives.
Future research should focus on conducting head-to-head in vivo comparative studies of different Diosgenin esters, including the palmitate derivative, to elucidate the optimal fatty acid chain length for anticancer activity and bioavailability. Furthermore, detailed pharmacokinetic and toxicology studies are essential to advance these promising compounds towards clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The antitumor activity of Diosgenin in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-Apoptotic and Anti-Cancer Properties of Diosgenin: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nano-formulations of Diosgenin for Enhanced Drug Delivery
Diosgenin, a steroidal sapogenin found in plants like Dioscorea alata and Trigonella foenum-graecum, has garnered significant interest for its therapeutic potential in treating a range of conditions, including cancer, inflammation, and hypercholesterolemia[1]. However, its clinical application is often hampered by poor water solubility (0.02 mg/L), low stability, and limited oral bioavailability[2][3][4]. To overcome these limitations, various nano-formulations have been developed to enhance the delivery and efficacy of Diosgenin and its esters, such as Diosgenin palmitate.
This guide provides a comparative analysis of different nano-formulation strategies for Diosgenin, focusing on their physicochemical properties, drug release kinetics, and biological performance. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage nanotechnology for improved phytomedicine delivery.
Performance Comparison of Diosgenin Nano-formulations
The efficacy of a nano-formulation is determined by several key parameters, including particle size, drug encapsulation efficiency, and its performance in biological systems. The following tables summarize quantitative data from various studies on Diosgenin nano-formulations.
Table 1: Physicochemical Characteristics
| Nano-formulation Type | Polymer/Lipid Used | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential | Encapsulation/Loading Efficiency (%) | Reference |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 200 - 270 | Homogeneous | Negative | - | [5] |
| Polymeric Nanoparticles | Poly-ε-Caprolactone (PCL) - Pluronic F-68 | < 200 | Good | - | High EE & DL | [6] |
| Polymeric Nanoparticles | Poly(glycerol-dodecanedioate-co-malate) (PGMD) | - | - | - | 77 - 83% EE | [2] |
| Niosomes | Non-ionic surfactants + Cholesterol | - | Standard distribution | - | ~89% Loading Efficiency | [3] |
| Nanocrystals | Diosgenin (DSG) | 229.0 ± 3.7 | 0.163 ± 0.064 | - | - | [7] |
| Nanoemulsions | Soybean Protein Isolate (SPI) | ~209 | ~0.17 | - | - | [8] |
Table 2: In Vitro & In Vivo Performance
| Nano-formulation Type | Cell Line / Animal Model | Key Findings | Reference |
| Polymeric (PLGA) | Wistar Rats | Increased plasma residence time, maximized AUC, and decreased drug clearance compared to pure drug.[5] | [5] |
| Polymeric (PCL-Pluronic) | U87-MG (Glioblastoma) | IC50: 14.90 µM vs. 28.89 µM for free Diosgenin.[6] | [6] |
| Polymeric (PGMD) | A549 (Lung Carcinoma) | IC50 (48h): 13.91 µM vs. 27.14 µM for free Diosgenin.[2] | [2] |
| Niosomes | HepG2 (Liver Carcinoma) | Cell viability at 40 µM: 28% vs. 60% for free Diosgenin.[3] | [3] |
| Nanocrystals | Rats | 2.55-fold increase in AUC and 2.01-fold increase in Cmax compared to coarse suspension.[4][7] | [4][7] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to prepare and evaluate the discussed Diosgenin nano-formulations.
Preparation of Nano-formulations
-
Polymeric Nanoparticles (PLGA): Prepared using a modified solvent-emulsion-diffusion-evaporation method. This involves dissolving PLGA and the drug in an organic solvent, emulsifying this solution in an aqueous phase containing a stabilizer, and then removing the solvent by evaporation to allow nanoparticle formation[5].
-
Polymeric Nanoparticles (PCL-Pluronic): Fabricated via the nanoprecipitation method. PCL and Diosgenin are dissolved in a water-miscible solvent (e.g., acetone). This solution is then added drop-wise into an aqueous solution of Pluronic F-68 under magnetic stirring, leading to the precipitation of nanoparticles as the solvent diffuses out[6].
-
Niosomes: Formulated using methods like thin-film hydration, where non-ionic surfactants and cholesterol are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous solution containing the drug, leading to the self-assembly of niosomes.
-
Nanocrystals: Produced using the media milling method. A suspension of coarse Diosgenin is subjected to high-energy milling in the presence of stabilizers (e.g., Pluronic F127 and sodium dodecyl sulfate). The mechanical attrition breaks down the drug crystals into the nanometer size range[7].
-
Nanoemulsions: Formulated using high-energy emulsification methods. This involves homogenizing an oil phase (containing the drug) and an aqueous phase at high pressure or through ultrasonication to produce fine oil-in-water droplets[8][9].
Characterization Techniques
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), which analyzes the fluctuations in scattered light intensity due to the Brownian motion of particles.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). These techniques provide high-resolution images of the nanoparticle's shape and surface topography[5].
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined spectrophotometrically. The amount of unencapsulated ("free") drug in the supernatant after centrifugation is measured. Alternatively, a known amount of lyophilized nanoparticles is dissolved in a suitable solvent to release the entrapped drug, which is then quantified[2][6].
-
Crystallinity: Assessed using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). DSC measures heat flow associated with thermal transitions, while PXRD analyzes the diffraction pattern of X-rays to determine the crystalline or amorphous nature of the drug within the nanoparticles[7].
-
In Vitro Drug Release: Typically studied using a dialysis bag method. The nano-formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) under constant stirring. Samples are withdrawn at intervals to quantify the amount of released drug[3][6].
-
Cytotoxicity Assay: The anti-proliferative effects of the nano-formulations are evaluated on cancer cell lines using assays like MTT or Alamar Blue. These assays measure cell viability by assessing metabolic activity. The concentration required to inhibit 50% of cell growth (IC50) is a key metric[3][6].
-
In Vivo Pharmacokinetic Studies: Performed in animal models, typically rats. After oral or intravenous administration of the nano-formulation, blood samples are collected at various time points. The drug concentration in the plasma is then measured using High-Performance Liquid Chromatography (HPLC) to determine parameters like AUC (Area Under the Curve) and Cmax (maximum concentration)[5][7].
Visualizing Workflows and Mechanisms
Diagrams are essential tools for illustrating complex processes and relationships in drug delivery research.
Caption: General workflow for development and evaluation of nano-formulations.
Caption: Diosgenin's inhibition of the NF-κB inflammatory signaling pathway.
Conclusion
The development of nano-formulations represents a significant advancement in overcoming the delivery challenges associated with hydrophobic phytochemicals like Diosgenin. Polymeric nanoparticles and niosomes have demonstrated considerable success in enhancing the cytotoxic effects of Diosgenin against various cancer cell lines, primarily by improving cellular uptake and enabling sustained drug release[2][3][6]. For improving oral delivery, nanocrystal technology has shown great promise by significantly increasing the dissolution rate and subsequent bioavailability of Diosgenin[4][7].
The choice of an optimal nano-formulation strategy depends on the desired therapeutic application. For parenteral cancer therapy, polymeric systems that can be tailored for targeted delivery are highly advantageous. For oral administration to improve systemic exposure, nanocrystals and nanoemulsions present a viable path forward. Future research should focus on comparative head-to-head studies of these leading formulations in relevant preclinical disease models to fully elucidate their therapeutic potential.
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diosgenin-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Diosgenin Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Diosgenin Palmitate vs. Free Diosgenin: A Comparative Guide on Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a naturally occurring steroidal sapogenin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[1][2] However, the therapeutic potential of free diosgenin is often hampered by its low oral bioavailability, primarily due to its poor aqueous solubility and significant first-pass metabolism.[2][3] To overcome these limitations, researchers have explored various strategies, including the development of derivatives such as diosgenin palmitate.
This compound is a synthetic ester derivative of diosgenin, where the hydroxyl group of diosgenin is esterified with palmitic acid, a 16-carbon saturated fatty acid.[4] This modification significantly increases the lipophilicity of the molecule, which is hypothesized to enhance its absorption through the lymphatic system, thereby improving its oral bioavailability and, consequently, its therapeutic efficacy. While direct comparative efficacy studies between this compound and free diosgenin in animal models are currently lacking in the published literature, this guide provides a comprehensive overview of the established efficacy of free diosgenin in various animal models and offers a prospective comparison based on pharmacokinetic principles and the known benefits of lipid-based drug delivery.
Pharmacokinetic Profile: The Rationale for this compound
The oral bioavailability of free diosgenin has been reported to be as low as 9.0 ± 0.2% in rats.[5] This poor absorption is a major obstacle to its clinical translation. Various formulation strategies, such as nanocrystals and cyclodextrin complexes, have been shown to improve the oral bioavailability of diosgenin.[6][7] For instance, diosgenin nanocrystals increased the AUC (Area Under the Curve) and Cmax (Maximum Concentration) by 2.55- and 2.01-fold, respectively, compared to a coarse suspension in rats.[7]
The esterification of diosgenin to form this compound is another promising approach. Lipid-based formulations and lipophilic prodrugs are known to enhance oral bioavailability by several mechanisms, including:
-
Increased solubility in intestinal fluids: The lipidic nature of this compound is expected to improve its solubilization in the presence of bile salts in the small intestine.
-
Enhanced intestinal permeability: Increased lipophilicity can facilitate passive diffusion across the intestinal epithelium.
-
Stimulation of lymphatic transport: Highly lipophilic compounds can be absorbed via the intestinal lymphatic system, bypassing the portal circulation and reducing first-pass metabolism in the liver.[8]
Based on these principles, it is reasonable to hypothesize that this compound would exhibit a superior pharmacokinetic profile compared to free diosgenin, leading to higher systemic exposure and potentially enhanced efficacy at equivalent doses.
Efficacy of Free Diosgenin in Animal Models: A Baseline for Comparison
The following sections summarize the documented efficacy of free diosgenin in various animal models, providing a benchmark against which the potential efficacy of this compound can be evaluated.
Metabolic Diseases
Free diosgenin has demonstrated significant therapeutic effects in animal models of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
Table 1: Efficacy of Free Diosgenin in Animal Models of Metabolic Disease
| Animal Model | Therapeutic Area | Dosing Regimen | Key Findings | Reference |
| High-Fat Diet-Induced Obese C57BL/6 Mice | Obesity & Insulin Resistance | 100 & 200 mg/kg/day, p.o. for 7 weeks | Significantly suppressed weight gain, reduced liver and epididymal fat pad weight, improved insulin sensitivity. | [9] |
| High-Fat Diet-Fed Rats | Non-Alcoholic Fatty Liver Disease (NAFLD) | 0.15 & 0.3 g/kg/day, p.o. for 8 weeks | Reduced serum total cholesterol and triglycerides, decreased liver fat accumulation, modulated gut microbiota. | [10] |
| Streptozotocin-Induced Diabetic C57 Mice | Diabetic Peripheral Neuropathy | 50 & 100 mg/kg, i.p. for 8 weeks | Decreased blood glucose levels, increased body weight, ameliorated behavioral and morphological changes in the sciatic nerve. | [11] |
| Streptozotocin-Induced Diabetic Rats | Type 1 Diabetes | 50 mg/kg/day, p.o. for 4 weeks | Counteracted the effect of diabetes on the growth plate and cancellous bone microarchitecture. | [12] |
-
Animal Model: Male C57BL/6 mice.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.
-
Treatment Groups:
-
Normal Chow (NC) group.
-
High-Fat Diet (HFD) control group.
-
HFD + Diosgenin (e.g., 100 mg/kg/day, orally).
-
HFD + Diosgenin (e.g., 200 mg/kg/day, orally).
-
-
Duration: Treatment is typically administered for several weeks.
-
Outcome Measures: Body weight, liver and adipose tissue weight, glucose and insulin tolerance tests, serum lipid profiles, and analysis of relevant signaling pathways in tissues.[9]
Cancer
Free diosgenin has been shown to possess anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer models.
Table 2: Efficacy of Free Diosgenin in Animal Models of Cancer
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Colon Cancer Cell Xenograft in Nude Mice | Colon Cancer | Not specified in abstract | Suppressed proliferation and migration of colon cancer cells, prompted apoptosis. | [13] |
| 7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Mammary Carcinoma in Rats | Breast Cancer | 10 mg/kg, p.o., 3 times a week after tumor emergence | Modulated carbohydrate metabolizing enzymes, suggesting a therapeutic effect on metabolic reprogramming in cancer. | [14] |
-
Cell Lines: Human colon cancer cell lines (e.g., HCT116, HT-29).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with vehicle control or diosgenin at specified doses and schedules.
-
Outcome Measures: Tumor volume and weight are measured regularly. At the end of the study, tumors are excised for histological and molecular analysis (e.g., markers of proliferation, apoptosis, and angiogenesis).[13]
Inflammation and Arthritis
The anti-inflammatory properties of free diosgenin have been well-documented in several animal models.
Table 3: Efficacy of Free Diosgenin in Animal Models of Inflammation
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |
| Complete Freund's Adjuvant-Induced Arthritis in Wistar Rats | Rheumatoid Arthritis | 5, 10, & 20 mg/kg, p.o. for 21 days | Significantly reduced paw diameter, arthritic index, and pain; downregulated pro-inflammatory cytokines (TNF-α, IL-1β) and upregulated anti-inflammatory cytokines (IL-4, IL-10). | [15] |
| Ovalbumin (OVA)-Induced Asthmatic Mice | Allergic Asthma | Not specified in abstract | Suppressed the secretion of TNF-α, IL-1β, and IL-6. | [16] |
-
Animal Model: Wistar rats.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the hind paw.
-
Treatment: Treatment with diosgenin (e.g., 5, 10, 20 mg/kg, orally) is initiated on a specific day post-adjuvant injection and continued for a defined period.
-
Outcome Measures: Paw volume, arthritic score, body weight, and pain threshold are monitored. At the end of the experiment, blood and tissue samples are collected for analysis of inflammatory markers (e.g., cytokines, oxidative stress markers).[15]
Neurological Disorders
Free diosgenin has shown promise in animal models of neurodegenerative diseases and neurodevelopmental disorders.
Table 4: Efficacy of Free Diosgenin in Animal Models of Neurological Disorders
| Animal Model | Neurological Disorder | Dosing Regimen | Key Findings | Reference |
| D-galactose-Induced Senescent Mice | Cognitive Deficit | 5, 25, & 125 mg/kg, p.o. for 4 weeks | Significantly improved learning and memory, increased antioxidant enzyme activities in the brain. | [17] |
| Amyloid-β (1-42)-Induced Neurotoxicity in Rats | Alzheimer's Disease | 100 & 200 mg/kg, p.o. for 28 days | Improved spatial learning and memory, attenuated amyloid plaque load, oxidative stress, and neuroinflammation. | [18] |
| Valproic Acid-Induced Autism in Rats | Autism Spectrum Disorder | 40 mg/kg, p.o. for 30 days | Restored behavioral abnormalities, lowered oxidative stress, and rescued over-activated ERK1/2 signaling in the prefrontal cortex. | [19] |
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Induction of Neurotoxicity: Amyloid-β (1-42) peptides are infused into the brain (e.g., intracerebroventricularly) to induce Alzheimer's-like pathology.
-
Treatment: Rats are pre-treated or post-treated with diosgenin (e.g., 100, 200 mg/kg, orally) for a specified duration.
-
Outcome Measures: Cognitive function is assessed using behavioral tests like the Morris water maze or passive avoidance task. Brain tissue is analyzed for amyloid plaque deposition, oxidative stress markers, neuroinflammatory markers, and neuronal loss.[18]
Signaling Pathways Modulated by Free Diosgenin
Free diosgenin exerts its diverse pharmacological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing future studies with this compound.
Caption: Key signaling pathways modulated by free diosgenin.
Proposed Experimental Workflow for a Comparative Study
To definitively determine the relative efficacy of this compound and free diosgenin, a head-to-head comparative study in a relevant animal model is essential. The following workflow outlines a potential experimental design.
Caption: Proposed workflow for comparing this compound and free diosgenin.
Conclusion and Future Directions
Free diosgenin has demonstrated a broad spectrum of therapeutic activities in various preclinical animal models. However, its poor oral bioavailability remains a significant challenge. This compound, as a lipophilic derivative, represents a rational approach to enhance the absorption and systemic exposure of diosgenin.
While direct evidence of the superior efficacy of this compound is not yet available, the pharmacokinetic principles strongly suggest that it may offer a significant advantage over free diosgenin. Future research should focus on conducting head-to-head comparative studies to validate this hypothesis. Such studies will be crucial in determining whether this compound can translate the promising preclinical findings of free diosgenin into a viable therapeutic agent with improved clinical utility. The experimental workflow proposed in this guide provides a framework for such an investigation. The synthesis and characterization of this compound, followed by rigorous in vivo testing, will be pivotal in advancing our understanding of its therapeutic potential.[4]
References
- 1. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 4952-66-3 | EAA95266 | Biosynth [biosynth.com]
- 5. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of diosgenin distribution in the skin by cyclodextrin complexation following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercepharma.com [fiercepharma.com]
- 9. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 10. Diosgenin Ameliorates Non-alcoholic Fatty Liver Disease by Modulating the Gut Microbiota and Related Lipid/Amino Acid Metabolism in High Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of diosgenin in a mouse model of diabetic peripheral neuropathy involves the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Mechanism of Diosgenin Targeting STAT3 to Inhibit Colon Cancer Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejmo.org [ejmo.org]
- 15. iasp-pain.org [iasp-pain.org]
- 16. researchgate.net [researchgate.net]
- 17. Diosgenin ameliorates cognition deficit and attenuates oxidative damage in senescent mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alzheimer Disease | Neuroprotective role of Diosgenin, a NGF stimulator, against Aβ (1–42) induced neurotoxicity in animal model of Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 19. The neuroprotective effect of Diosgenin in the rat Valproic acid model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Diosgenin Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide details the cross-validation of analytical methods for the analysis of Diosgenin . As no direct comparative studies for Diosgenin palmitate were identified in the public domain, the methodologies and data presented here for the parent compound, Diosgenin, serve as a robust proxy. The analytical principles are transferable, but method parameters would require optimization for the palmitate ester.
Executive Summary
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), are powerful techniques for the quantification of steroidal saponins like Diosgenin. HPLC with ultraviolet (UV) detection is a widely accessible and robust method for routine analysis, while LC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification. This guide provides a comparative overview of these two essential analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate method and in performing cross-validation.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of Diosgenin, based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2 - 10 µg/mL[1] | 0.5 - 1500 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.997[1] | > 0.997[2][3] |
| Limit of Detection (LOD) | 0.0372 µg/mL[4] - 0.753 µg/mL[5] | 0.5 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1127 µg/mL[4] - 2.341 µg/mL[5] | 0.5 ng/mL[2][3] |
| Precision (%RSD) | < 2% | < 7%[2][3] |
| Accuracy (Recovery %) | 91.90% - 101.6%[5][6] | 85.81% - 100.27%[2][3] |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Diosgenin in various samples, including plant extracts and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water are commonly used. An isocratic elution with a ratio of 90:10 (v/v) acetonitrile:water is often effective[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: Ambient or controlled at 25-30°C[5].
-
Detection Wavelength: Diosgenin has a weak chromophore, so detection is typically performed at low wavelengths, such as 203 nm or 232 nm[1][5].
-
Injection Volume: 10 - 20 µL.
Sample Preparation (General Procedure):
-
Extraction: For plant materials, an extraction with a suitable solvent like methanol is performed.
-
Hydrolysis: Saponins are often hydrolyzed to yield the aglycone, Diosgenin. This can be achieved by acid hydrolysis (e.g., with 2M HCl) or enzymatic hydrolysis.
-
Purification: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample.
-
Reconstitution: The final extract is dissolved in the mobile phase before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and analysis in complex biological matrices.
Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[2].
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with acetonitrile and water, often with a modifier like 0.1% formic acid, is used to achieve good separation[7].
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column: A C18 column with smaller particle sizes (e.g., < 2 µm) is typically used for UPLC systems.
-
Column Temperature: Maintained at around 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Diosgenin[2].
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: For Diosgenin, a common transition is m/z 415.2 → 271.2[2][3].
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument.
Sample Preparation (for Plasma Samples):
-
Protein Precipitation: A simple and effective method is to add a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins[2].
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analyte of interest is collected.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness and reconstituted in the mobile phase before injection.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. Rapid quantitative analysis of diosgenin in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Diosgenin's Effect on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of diosgenin on gene expression with other relevant alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of diosgenin as a modulator of key signaling pathways involved in metabolism and inflammation.
I. Comparative Analysis of Gene Expression Modulation
Diosgenin has been shown to influence several critical signaling pathways. This section compares its effects on gene expression with known modulators of these pathways, namely the synthetic AMP-activated protein kinase (AMPK) activator A-769662, the natural isoflavonoid Puerarin, and the anti-inflammatory compound Salicylate.
Regulation of Lipid Metabolism via AMPK and SREBP-1c Pathways
Diosgenin is a notable modulator of lipid metabolism through its influence on the AMPK and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathways. Its efficacy is comparable to the well-established synthetic AMPK activator, A-769662, and shows similar mechanistic actions to the natural compound, Puerarin.
Table 1: Comparison of Diosgenin and A-769662 on Key Protein Expression in Lipid Metabolism Pathways
| Target Protein | Treatment (in Palmitate-induced LO2 cells) | Fold Change vs. Model | Reference |
| p-AMPK | Diosgenin (DSG) | ↑ (Significant Increase) | [1][2] |
| A-769662 | ↑ (Significant Increase) | [1][2] | |
| p-ACC | Diosgenin (DSG) | ↑ (Significant Increase) | [1][2] |
| A-769662 | ↑ (Significant Increase) | [1][2] | |
| CPT-1A | Diosgenin (DSG) | ↑ (Significant Increase) | [1][2] |
| A-769662 | ↑ (Significant Increase) | [1][2] | |
| SREBP-1c | Diosgenin (DSG) | ↓ (Significant Decrease) | [1][2] |
| A-769662 | ↓ (Significant Decrease) | [1][2] | |
| FAS | Diosgenin (DSG) | ↓ (Significant Decrease) | [1][2] |
| A-769662 | ↓ (Significant Decrease) | [1][2] |
-
p-AMPK: Phosphorylated AMP-activated protein kinase (activated form)
-
p-ACC: Phosphorylated Acetyl-CoA carboxylase (inactivated form)
-
CPT-1A: Carnitine palmitoyltransferase 1A
-
SREBP-1c: Sterol regulatory element-binding protein-1c
-
FAS: Fatty acid synthase
Table 2: Comparative Effects of Diosgenin and Puerarin on Lipogenic Gene mRNA Expression
| Gene | Treatment | Fold Change vs. Control | Cell Line | Reference |
| SREBP-1c | Diosgenin | ↓ | LO2 | [1][2] |
| Puerarin | ↓ | HepG2 | [3] | |
| FAS | Diosgenin | ↓ | LO2 | [1][2] |
| Puerarin | ↓ | HepG2 | [3] | |
| SCD-1 | Not reported for Diosgenin | |||
| Puerarin | ↓ | HepG2 | [3] |
-
SCD-1: Stearoyl-CoA desaturase-1
Modulation of Inflammatory Pathways via NF-κB
Diosgenin has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Its mechanism of action shows parallels with that of Salicylate, a well-known inhibitor of IκB kinase-β (IKK-β).
Table 3: Comparative Effects of Diosgenin and Salicylate on the NF-κB Pathway
| Compound | Mechanism of Action | Key Downstream Effects | Reference |
| Diosgenin | Inhibits IKK-β, leading to decreased IκBα phosphorylation and degradation. This prevents the nuclear translocation of NF-κB. | Downregulation of NF-κB target genes involved in inflammation. | [4][5][6][7][8] |
| Salicylate | Directly binds to and inhibits IKK-β, reducing its kinase activity. | Prevents NF-κB activation and subsequent expression of inflammatory genes. | [9][10] |
II. Experimental Protocols
Western Blot Analysis for Protein Expression (p-AMPK, SREBP-1c, etc.)
This protocol outlines the general steps for assessing the expression levels of key proteins in the signaling pathways of interest.
-
Cell Culture and Treatment: Human normal hepatocytes (LO2 cells) are cultured to approximately 80% confluency. The cells are then treated with palmitic acid to induce a model of lipid accumulation. Subsequently, cells are treated with various concentrations of Diosgenin or the comparator compound (e.g., A-769662) for a specified duration.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The PVDF membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-p-AMPK, anti-SREBP-1c, anti-FAS, and anti-β-actin as a loading control) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression (SREBP-1c, FAS, etc.)
This protocol details the steps for measuring the mRNA expression levels of target genes.
-
Cell Culture and Treatment: Similar to the Western Blot protocol, cells are cultured and treated with the compounds of interest.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. The integrity of the RNA can be assessed by gel electrophoresis.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture includes the cDNA template, forward and reverse primers for the target genes (e.g., SREBP-1c, FAS) and a housekeeping gene (e.g., GAPDH for normalization), and the SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene.
III. Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by Diosgenin and its comparators.
Caption: General experimental workflow for gene expression analysis.
References
- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosgenin inhibits osteoclastogenesis, invasion, and proliferation through the downregulation of Akt, I kappa B kinase activation and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diosgenin inhibits macrophage-derived inflammatory mediators through downregulation of CK2, JNK, NF-kappaB and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosgenin, a plant steroid, induces apoptosis in COX-2 deficient K562 cells with activation of the p38 MAP kinase signalling and inhibition of NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diosgenin inhibits tumor necrosis factor-induced tissue factor activity and expression in THP-1 cells via down-regulation of the NF-κB, Akt, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]
- 10. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Key Finding of Diosgenin Palmitate Research: Ameliorating Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diosgenin, a naturally occurring steroidal sapogenin, and its potential alternatives in the context of non-alcoholic fatty liver disease (NAFLD). The focus is on replicating a key research finding: the ability of these compounds to ameliorate palmitate-induced lipid accumulation in hepatocytes, a common in vitro model for NAFLD. This guide offers a side-by-side look at the efficacy of diosgenin compared to established therapeutic alternatives—metformin, berberine, and silymarin. Detailed experimental protocols are provided to facilitate the replication of these findings, alongside a summary of quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy in Ameliorating Hepatic Steatosis
The following tables summarize the in vitro efficacy of diosgenin and its alternatives in the widely used HepG2 human hepatoma cell line. These cells, when exposed to high levels of free fatty acids like palmitic acid, accumulate intracellular lipids, mimicking the steatosis observed in NAFLD. The efficacy of each compound is assessed based on its cytotoxicity (IC50) and its ability to reduce this lipid accumulation.
Table 1: Comparative Cytotoxicity (IC50) in HepG2 Cells
| Compound | IC50 (µM) | Incubation Time (hours) | Citation |
| Diosgenin | ~32.62 µg/mL (~78.7 µM) | 48 | |
| Metformin | 44,080 µM | 24 | [1] |
| Berberine | 92 - 118 µM | 24 - 48 | [2] |
| Silymarin | 58.46 µM | 24 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Efficacy in Reducing Palmitate-Induced Lipid Accumulation in HepG2 Cells
| Compound | Concentration | Reduction in Lipid Accumulation | Key Molecular Mechanisms | Citation |
| Diosgenin | 10, 20, 40 µM | Significantly reduces intracellular lipid content. | Activates AMPK/ACC/CPT-1A pathway; Inhibits SREBP-1c/FAS pathway. | [4] |
| Metformin | 2 mM | Substantially decreases triglyceride accumulation. | Activates AMPK, leading to inhibition of SREBP-1c and FAS expression. | [5] |
| Berberine | 10, 20 µM | Markedly reduces lipid droplet accumulation. | Activates AMPK, leading to reduced expression of lipogenic genes. | |
| Silymarin | 50, 100 µM | Attenuates palmitate-induced cell death and may reduce lipid accumulation. | Prevents palmitate-induced inhibition of Akt kinase activity. |
Key Signaling Pathway & Experimental Workflow
To understand the molecular basis of diosgenin's action and the experimental approach to verify it, the following diagrams are provided.
Caption: Diosgenin's mechanism in reducing lipid accumulation.
Caption: In vitro workflow for evaluating anti-steatotic compounds.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic concentration of the test compounds.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (Diosgenin, Metformin, Berberine, Silymarin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Lipid Accumulation Assay (Oil Red O Staining)
This protocol is used to visualize and quantify intracellular lipid accumulation.[6][7][8]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Palmitic acid solution (e.g., 0.5 mM complexed with BSA)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol)
-
Isopropanol (100%)
-
24-well plates
-
Microscope
-
Microplate reader (for quantification)
Procedure:
-
Cell Seeding and Steatosis Induction: Seed HepG2 cells in a 24-well plate. Once confluent, treat the cells with palmitic acid-containing medium for 24 hours to induce lipid accumulation.
-
Compound Treatment: Remove the palmitic acid medium and treat the cells with fresh medium containing the test compounds at non-toxic concentrations for another 24 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and then incubate with 60% isopropanol for 5 minutes. Remove the isopropanol and add the Oil Red O working solution to each well for 15-20 minutes.
-
Washing: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Add PBS to the wells and visualize the lipid droplets (stained red) under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, after washing, add 100% isopropanol to each well to elute the Oil Red O stain from the cells. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength between 490-520 nm.[9]
Western Blot Analysis for Key Proteins
This protocol is used to measure the expression levels of proteins involved in lipid metabolism, such as phosphorylated AMPK (p-AMPK), total AMPK, SREBP-1c, and FAS.[10][11][12][13]
Materials:
-
Treated HepG2 cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SREBP-1c, anti-FAS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Conclusion
The research findings indicate that diosgenin holds promise as a therapeutic agent for mitigating hepatic steatosis, a key feature of NAFLD. Its mechanism of action, primarily through the activation of the AMPK pathway and inhibition of lipogenesis, is comparable to that of established compounds like metformin and berberine. While silymarin also shows protective effects, its primary mechanism in this context appears to be centered on the Akt signaling pathway. The provided data and protocols offer a solid foundation for researchers to replicate and further investigate the therapeutic potential of diosgenin palmitate and its analogs in the context of metabolic diseases. Further research is warranted to translate these in vitro findings into in vivo models and eventually to clinical applications.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Administration of silymarin in NAFLD/NASH: A systematic review and meta-analysis | Annals of Hepatology [elsevier.es]
- 3. Berberine in Non-Alcoholic Fatty Liver Disease—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: update on mechanisms of action on liver diseases [frontiersin.org]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. content.abcam.com [content.abcam.com]
- 10. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Diosgenin Palmitate: A Comparative Guide to its Therapeutic Potential
A Note on the Available Evidence: Scientific literature extensively covers the therapeutic properties of diosgenin, a naturally occurring steroid sapogenin. However, research specifically investigating diosgenin palmitate, an esterified form of diosgenin, is limited. This guide synthesizes the robust preclinical data available for diosgenin as a proxy to evaluate the potential therapeutic effects of this compound, with the understanding that the addition of the palmitate moiety may influence its bioavailability and efficacy. All data presented herein pertains to diosgenin, unless otherwise specified.
Executive Summary
Diosgenin has demonstrated significant therapeutic potential in preclinical models of metabolic syndrome, inflammation, and various cancers.[1][2][3] Its purported mechanisms of action often involve the modulation of key signaling pathways related to metabolism and inflammation, such as the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) pathways.[4][5][6] While preclinical data are promising, a notable gap exists in clinical trial data to validate these effects in humans. This guide provides a comparative overview of the preclinical evidence for diosgenin, alongside detailed experimental protocols and pathway diagrams to support further research and development.
Comparison with Alternative Treatments
Direct comparative clinical trials between this compound and standard-of-care drugs are not yet available. However, preclinical studies offer some insights into its potential standing.
For Metabolic Syndrome
In preclinical models of diabetes, diosgenin has been shown to reduce blood glucose levels.[2] One study noted that diosgenin can alter cellular pathways to renew pancreatic β-cells for improved insulin secretion and modify pathways to enhance insulin sensitivity.[7] These effects are comparable to some actions of metformin, a first-line treatment for type 2 diabetes, which also improves insulin sensitivity.
For Inflammation
Diosgenin has been observed to have anti-inflammatory effects comparable to aspirin in some preclinical models, with potentially fewer side effects.[8] It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on diosgenin.
Table 1: Anti-Inflammatory Effects of Diosgenin
| Experimental Model | Biomarker | Treatment and Concentration | Result | p-value | Reference |
| LPS-induced RAW 264.7 macrophages | TNF-α, IL-6, and NO production | Diosgenin (0.1, 1, and 10 μmol/L) | Significant reduction in a dose-dependent manner | <0.05 | [11] |
| Co-culture of 3T3-L1 adipocytes and RAW 264 macrophages | TNF-α, MCP-1, and NO production | Diosgenin | Inhibition of proinflammatory mediators | Not specified | [9] |
| IL-1β-induced human OA chondrocytes | NO and PGE2 production | Diosgenin | Inhibition of production | Not specified | [12] |
Table 2: Metabolic Effects of Diosgenin
| Experimental Model | Parameter | Treatment and Dosage | Result | p-value | Reference |
| Streptozotocin-induced diabetic zebrafish | Blood Glucose | Diosgenin (20 and 40 mg/kg b.w.) | Reduction from 175.87 to 105.68 mg/d/L and 82.06 mg/d/L | <0.05 and <0.001 | [13] |
| High-fat diet-induced obese mice | Body, Liver, and Epididymal Fat Weight | Diosgenin (100 and 200 mg/kg) | Significant suppression of weight gain | <0.001 | [14] |
| In vitro enzyme inhibition assay | α-amylase inhibition | Diosgenin | 70.94 ± 1.24% | Not specified | [7][15] |
| In vitro enzyme inhibition assay | α-glucosidase inhibition | Diosgenin | 81.71 ± 3.39% | Not specified | [7][15] |
Signaling Pathways and Mechanisms of Action
Diosgenin's therapeutic effects are attributed to its ability to modulate multiple intracellular signaling pathways.
AMPK Signaling Pathway in Metabolic Regulation
Diosgenin has been shown to activate the AMPK pathway, a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, contributing to its anti-diabetic and anti-obesity effects.[16]
Caption: Diosgenin-mediated activation of the AMPK signaling pathway.
NF-κB Signaling Pathway in Inflammation
Diosgenin can suppress inflammatory responses by inhibiting the NF-κB pathway.[6] It has been shown to prevent the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[9]
Caption: Inhibition of the NF-κB inflammatory pathway by Diosgenin.
Experimental Protocols
Western Blot for AMPK Pathway Protein Analysis
This protocol is a generalized procedure for analyzing the phosphorylation status of AMPK and its downstream targets.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at 1:1000 dilution) overnight at 4°C.[17][19]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically at 1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[17]
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
ELISA for TNF-α Quantification
This protocol outlines the steps for a sandwich ELISA to quantify TNF-α in cell culture supernatants or serum.[13][20][21]
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for TNF-α overnight at 4°C.[13]
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add standards of known TNF-α concentrations and samples to the wells in duplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for TNF-α to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate and Substrate Addition:
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate TNF-α concentrations in the samples by interpolating from the standard curve.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical validation of this compound.
References
- 1. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Diosgenin: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diosgenin attenuates inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Diosgenin ameliorates palmitate-induced endothelial dysfunction and insulin resistance via blocking IKKβ and IRS-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 14. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 15. Diosgenin from Dioscorea bulbifera: Novel Hit for Treatment of Type II Diabetes Mellitus with Inhibitory Activity against α-Amylase and α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diosgenin ameliorates palmitic acid-induced lipid accumulation via AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways in LO2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diosgenin Palmitate in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle diosgenin palmitate with appropriate personal protective equipment (PPE). Based on the safety information for diosgenin, this should include chemical-resistant gloves (e.g., PVC), safety goggles or glasses, and a lab coat.[1] If there is a risk of generating dust, respiratory protection should also be considered.[2] Work should be conducted in a well-ventilated area, such as a fume hood.[2]
In the event of a spill, it should be immediately contained to prevent it from entering drains or water courses.[1] The spilled material should be swept up or carefully collected to avoid dust formation and placed in a suitable, labeled container for disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, in accordance with local, state, and federal regulations.[1][4] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., vials, pipette tips), as hazardous.
-
Segregate this compound waste from other waste streams, particularly from non-hazardous and incompatible materials.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound." Include the date of waste accumulation.
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has reached the accumulation time limit set by your institution (often 12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5][6] This is crucial as diosgenin is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1]
-
-
Empty Container Management:
-
Empty containers that held this compound should be managed as hazardous waste unless properly decontaminated.[1]
-
Triple-rinsing the container with a suitable solvent is a common practice for decontamination. The rinsate must be collected and disposed of as hazardous waste.[1] After decontamination, remove or deface the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.
-
Quantitative Data Summary
While specific toxicological and environmental data for this compound were not found, the data for the parent compound, diosgenin, underscores the need for cautious disposal.
| Data Point | Value (for Diosgenin) | Source |
| Aquatic Toxicity | Very toxic to aquatic organisms | [1] |
| Potential Hazards | Possible skin sensitizer; may cause health damage upon inhalation or ingestion. | [1] |
Disclaimer: The disposal procedures outlined above are based on the known hazards of the related compound, diosgenin, and general best practices for laboratory chemical waste management. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound if it becomes available and to always follow the waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Diosgenin Palmitate: A Comprehensive Guide
Personal Protective Equipment (PPE) and Engineering Controls
When handling Diosgenin palmitate, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Ignition Sources: Minimize airborne dust and eliminate all potential ignition sources, as fine organic powders can form explosive mixtures with air.[1]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and a safety shower are readily accessible.[3]
Personal Protective Equipment: A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE.[4] However, the following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Consider double gloving for potent compounds.[5] | To prevent skin contact.[2][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][6] A face shield may be necessary for splash hazards. | To protect eyes from dust and splashes.[1][4] |
| Skin and Body Protection | A disposable lab coat or gown, preferably polyethylene-coated or of a material resistant to chemical permeation.[4][5] Long-sleeved clothing is essential.[2] | To prevent contamination of personal clothing and skin.[1][6] |
| Respiratory Protection | For fine powders or when dust generation is unavoidable, a NIOSH-approved respirator with a particle filter (e.g., N95) is recommended.[3][6] | To prevent inhalation of airborne particles.[1][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][6]
-
Store locked up to restrict access.[7]
2. Handling and Use:
-
Avoid all personal contact, including inhalation and ingestion.[1][2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][7]
-
Do not eat, drink, or smoke in the area where the compound is handled.[2]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[5]
-
Remove all ignition sources.[1]
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][7]
-
Clean the spill area thoroughly.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6][7]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[2][8]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in household garbage or down the drain.[9]
-
Environmental Precautions: Avoid release into the environment as Diosgenin is very toxic to aquatic organisms and may cause long-term adverse effects.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.fi [fishersci.fi]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. physiomckina.co.jp [physiomckina.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
